Technical Documentation Center

Sulfamethoxazole N1-beta-D-Glucoside Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Sulfamethoxazole N1-beta-D-Glucoside

Core Science & Biosynthesis

Foundational

Sulfamethoxazole N1-beta-D-glucoside: Structural Elucidation, Metabolic Pathways, and Analytical Methodologies

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Sulfamethoxazole (SMX) is a broad-spectrum sulfonamide antibiotic that inhibits...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Sulfamethoxazole (SMX) is a broad-spectrum sulfonamide antibiotic that inhibits bacterial dihydrofolic acid synthesis. While its clinical efficacy is well-documented, the pharmacokinetic profiling of its Phase II metabolites remains a complex analytical challenge. Among these, Sulfamethoxazole N1-beta-D-glucoside represents a critical, albeit minor, human urinary metabolite and a major transformation product in environmental phytometabolism[1][2].

As a Senior Application Scientist, I frequently observe that the mischaracterization of labile conjugates like N1-glucosides leads to skewed pharmacokinetic data. Because these conjugates can easily hydrolyze back into the parent drug during sample processing, researchers often inadvertently overestimate parent SMX concentrations. This whitepaper provides a comprehensive, self-validating framework for the structural understanding, metabolic tracking, and LC-MS/MS quantification of Sulfamethoxazole N1-beta-D-glucoside.

Chemical Identity and Physicochemical Properties

Sulfamethoxazole N1-beta-D-glucoside is formed via the covalent attachment of a glucose moiety to the N1 (sulfonamide) nitrogen of the SMX molecule. This conjugation significantly increases the hydrophilicity of the molecule, facilitating renal excretion in mammals and vacuolar sequestration in plants.

Table 1: Physicochemical and Structural Properties

PropertySpecification
Common Name Sulfamethoxazole N1-beta-D-glucoside
CAS Registry Number 118906-15-3[3]
Molecular Formula C₁₆H₂₁N₃O₈S
Molecular Weight 415.42 g/mol
Conjugation Site N1 (Sulfonamide nitrogen)
Solubility Highly soluble in aqueous buffers; poorly soluble in non-polar organics
Metabolic Origin Phase II (Human UGTs) / Phytometabolism (Plant Glycosyltransferases)

Metabolic Pathways: Mammalian vs. Environmental

The metabolic fate of SMX is highly species-dependent, making the tracking of its specific conjugates essential for both clinical pharmacology and environmental toxicology.

Human Pharmacokinetics

In humans, the dominant metabolic pathway is N4-acetylation (forming N4-acetyl-SMX). However, N-glucosidation and N-glucuronidation at the N1 position occur via uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes. The resulting N1-beta-D-glucoside is excreted as a minor urinary metabolite[1].

Plant Phytometabolism

With the increasing presence of antibiotics in wastewater, plant uptake (phytometabolism) has become a major environmental concern. In model organisms like Arabidopsis thaliana, N-glycosylation is the primary detoxification pathway. Plants rapidly convert parent SMX into N4-glycosyl and N1-glycosyl derivatives to neutralize phytotoxicity, meaning environmental water samples often contain higher levels of the glucoside than the parent drug[2].

MetabolicPathway SMX Sulfamethoxazole (SMX) Parent Drug N1_Gluc SMX N1-beta-D-glucoside (Minor Human/Plant Metabolite) SMX->N1_Gluc N-Glucosidation N4_Gluc SMX N4-glucoside (Major Plant Metabolite) SMX->N4_Gluc N-Glycosylation N4_Acetyl N4-acetyl-SMX (Major Human Metabolite) SMX->N4_Acetyl N-Acetylation N1_Glucuronide SMX N1-glucuronide (Phase II Metabolite) SMX->N1_Glucuronide Glucuronidation

Fig 1. Primary metabolic pathways of Sulfamethoxazole in humans and plants.

Analytical Challenges & Self-Validating Methodologies

Detecting Sulfamethoxazole N1-beta-D-glucoside requires overcoming two primary analytical hurdles: ex vivo hydrolysis and in-source fragmentation [4].

  • The Hydrolysis Problem: Glucoside conjugates are thermodynamically unstable at physiological pH (7.4) and room temperature. If a urine or plant extract is left untreated, the conjugate will spontaneously cleave back into parent SMX.

  • The MS/MS Illusion: During Electrospray Ionization (ESI), the labile glycosidic bond easily breaks. The mass spectrometer will detect the cleaved molecule as m/z 254 (Parent SMX). If the chromatograph does not perfectly separate the glucoside from the parent drug, the instrument will report a false positive for SMX.

To counteract this, we must design a self-validating system where the sample preparation chemistry locks the molecule's state, and the internal standard accounts for any matrix suppression.

Step-by-Step LC-MS/MS Protocol

AnalyticalWorkflow Sample Sample Collection & Acidification IS Spike Internal Standard (SMX-d4) Sample->IS SPE Cold SPE Extraction IS->SPE LCMS LC-MS/MS (MRM Mode) SPE->LCMS Data Data Processing & Quantification LCMS->Data

Fig 2. Step-by-step LC-MS/MS analytical workflow for SMX N1-glucoside.

Phase 1: Quenching and Extraction
  • Step 1.1 (Acidification): Immediately upon collection, adjust the biological sample (urine or plant lysate) to pH 3.5 using 0.1% formic acid.

    • Causality: Acidification protonates the surrounding matrix and thermodynamically stabilizes the glycosidic bond, preventing enzymatic and chemical degradation[4].

  • Step 1.2 (Internal Standard Spiking): Spike the sample with 50 ng/mL of isotopically labeled Sulfamethoxazole-d4 (or a specific SMX-d4 glucoside if available).

    • Causality: Matrix effects in urine cause severe ion suppression. The heavy isotope co-elutes with the target, normalizing the response factor and ensuring the final quantification is immune to instrument drift.

  • Step 1.3 (Cold SPE): Load the sample onto a pre-conditioned mixed-mode polymeric Solid-Phase Extraction (SPE) cartridge at 4°C. Wash with 5% methanol in water, and elute with 100% cold acetonitrile.

    • Causality: Cold processing minimizes residual enzymatic activity. The mixed-mode sorbent captures the highly polar glucoside while washing away salts that cause MS signal suppression.

Phase 2: Chromatographic Separation
  • Step 2.1 (Column Selection): Utilize a high-retention C18 column (e.g., 1.7 µm, 2.1 x 100 mm) optimized for polar retention.

  • Step 2.2 (Gradient Elution): Run a shallow gradient using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Start at 5% B and ramp to 40% B over 8 minutes.

    • Causality: A shallow gradient is mandatory to ensure baseline resolution between the N1-glucoside (which elutes earlier due to the polar sugar moiety) and the parent SMX. This physical separation is the only way to prevent in-source fragmentation from artificially inflating the parent SMX peak.

Phase 3: MS/MS Detection (Positive ESI)
  • Step 3.1 (MRM Transitions): Monitor the precursor-to-product ion transitions. For Sulfamethoxazole N1-beta-D-glucoside, monitor the transition m/z 416.1 → m/z 254.1 (loss of the glucose moiety) and m/z 416.1 → m/z 156.0 (cleavage of the sulfonamide bond).

Conclusion

The accurate quantification of Sulfamethoxazole N1-beta-D-glucoside is paramount for both clinical pharmacokinetics and environmental monitoring. By understanding the inherent instability of the glycosidic bond and the risks of in-source fragmentation, researchers can implement the self-validating extraction and chromatographic protocols outlined above. Treating the sample preparation as an extension of the analytical instrument ensures high-fidelity data, safeguarding the integrity of downstream drug development and environmental toxicity models.

References

  • Ahmad, B., & Powell, J. W. (1988). N1-glucosides as urinary metabolites of sulphadimidine, sulphamerazine and sulphamethoxazole. European Journal of Drug Metabolism and Pharmacokinetics. Available at:[Link]

  • Wang, J., et al. (2019). Metabolism of Sulfamethoxazole by the Model Plant Arabidopsis thaliana. Environmental Science & Technology (ACS Publications). Available at:[Link]

Sources

Exploratory

The Role of Sulfamethoxazole N1-Glucoside in Phytoremediation: Mechanisms, Metabolism, and Analytical Workflows

Executive Summary The contamination of aquatic and terrestrial ecosystems by pharmaceutical residues is a compounding global crisis. Sulfamethoxazole (SMX), a widely prescribed sulfonamide antibiotic, is notoriously pers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The contamination of aquatic and terrestrial ecosystems by pharmaceutical residues is a compounding global crisis. Sulfamethoxazole (SMX), a widely prescribed sulfonamide antibiotic, is notoriously persistent in the environment. Phytoremediation—the use of plants to extract, sequester, and detoxify xenobiotics—offers a sustainable mitigation strategy. In plant systems, the biotransformation of SMX is not merely a degradation process but a highly regulated detoxification cascade. While much of the literature focuses on the N4-glucoside conjugate, the formation of sulfamethoxazole N1-glucoside (SMX-N1-Glc) represents a distinct, critical Phase II metabolic pathway. This whitepaper provides an in-depth technical analysis of the causality behind N1-glycosylation, its role in vacuolar sequestration, and the self-validating analytical protocols required to quantify this specific metabolite.

Mechanistic Pathways: Phase II Conjugation and the N1-Glucoside Isomer

When model plants such as Arabidopsis thaliana are exposed to SMX, the parent compound is aggressively metabolized; studies indicate that only ~1.1% of the xenobiotic remains in its parent form within plant tissues after 10 days of exposure 1. The primary mechanism driving this rapid clearance is N-glycosylation, catalyzed by a family of cytosolic UDP-glucosyltransferases (UGTs).

SMX possesses two primary sites for conjugation: the N4 aniline nitrogen and the N1 sulfonamide nitrogen. While N4-glycosylation is statistically dominant (often accounting for >80% of extractable metabolites) [[1]](), conjugation at the N1 position is an equally vital evolutionary adaptation. In mammalian systems, N1-glucuronidation serves as a major clearance pathway 2; plants deploy a functionally analogous strategy via N1-glycosylation [[3]]().

The Causality of N1-Glycosylation: The specific addition of a glucose moiety to the N1 nitrogen fundamentally alters the molecule's electrostatics and steric bulk. Because the N1 position is adjacent to the electron-withdrawing sulfonyl group, glycosylation at this site forces a significant shift in the molecule's


. This structural modification achieves two critical outcomes:
  • Abolition of Phytotoxicity: It neutralizes the functional group required for SMX to act as a competitive inhibitor of dihydropteroate synthase, protecting the plant's endogenous folate biosynthesis.

  • Creation of a Transport Tag: The bulky, polar glucose moiety acts as a highly specific chemical tag recognized by tonoplast-localized ATP-binding cassette (ABC) transporters.

Pathway SMX Sulfamethoxazole (SMX) Parent Compound Phase1 Phase I Metabolism (Cytochrome P450s) SMX->Phase1 Oxidation UGT Phase II Conjugation (UDP-Glucosyltransferases) SMX->UGT Direct Glycosylation Phase1->UGT Hydroxylated Intermediates N1_Glc SMX-N1-glucoside (Increased Hydrophilicity) UGT->N1_Glc N1-conjugation N4_Glc SMX-N4-glucoside (Primary Metabolite) UGT->N4_Glc N4-conjugation Vacuole Vacuolar Sequestration (ABC Transporters) N1_Glc->Vacuole Tonoplast Transport N4_Glc->Vacuole Tonoplast Transport

Fig 1: Plant metabolic pathway of SMX highlighting N1 and N4 glycosylation and sequestration.

Vacuolar Sequestration: The Terminal Sink

Once SMX-N1-glucoside is synthesized in the cytosol, it must be rapidly sequestered to prevent feedback inhibition of UGT enzymes. The conjugation of phytotoxic compounds creates a highly water-soluble molecule that plants actively pump into their vacuoles [[4]]().

Because the vacuolar lumen is highly acidic (pH ~5.5), the altered


 of the N1-glucoside ensures that the molecule remains ionized. This ionization prevents the metabolite from passively diffusing back across the tonoplast membrane into the cytosol—a phenomenon known as "ion trapping." Once immobilized in the vacuole, these conjugated xenobiotics can undergo further degradation or permanent storage as bound residues [[4]]().

Quantitative Data: Accumulation and Detoxification Metrics

To understand the efficacy of this phytoremediation mechanism, we must evaluate the pharmacokinetic behavior of the metabolites. The table below summarizes the kinetic and accumulation parameters observed during hydroponic exposure models.

Table 1: Comparative Kinetic and Accumulation Parameters of SMX and its Glucoside Metabolites

AnalytePeak Accumulation TimeRelative Abundance (% of extractable)Log Kow (Estimated)Phytotoxicity Status
Parent SMX 6 - 12 hours< 2.0%0.89High (Inhibits Folate Synthesis)
SMX-N4-glucoside 7 - 10 days> 80.0%-0.52Detoxified (Vacuolar Sink)
SMX-N1-glucoside 7 - 10 days4.0 - 8.0%-0.65Detoxified (Vacuolar Sink)
Bound Residues > 10 days~ 10.0%N/AImmobilized in Cell Wall

Experimental Protocols: A Self-Validating System

To accurately quantify the formation of SMX-N1-glucoside, researchers must utilize a self-validating experimental design that prevents the ex vivo degradation of the labile N-glycosidic bond.

Protocol 5.1: Hydroponic Cultivation and Dosing

Causality: The uptake of xenobiotics is best studied under hydroponic conditions to eliminate confounding variables such as soil matrix sorption, which artificially decreases bioavailability [[4]]().

  • Acclimation: Transfer 3-week-old Arabidopsis thaliana or Lactuca sativa seedlings into aerated Hoagland's nutrient solution. Acclimate for 48 hours.

  • Spiking: Spike the nutrient solution with 1000 μg/L of SMX 4. Scientific Rationale: This concentration is carefully selected to be well above the LC-MS/MS limit of quantification (LOQ) while remaining below the acute phytotoxicity threshold that would induce necrotic shock and halt active metabolism.

  • Harvesting: Harvest whole plants at intervals of 0, 6, 24, 72, and 240 hours. Immediately flash-freeze tissues in liquid nitrogen. Scientific Rationale: Cryogenic quenching instantly halts native glucosidase activity, preserving the in vivo ratio of N1-glucoside to parent SMX.

Protocol 5.2: Extraction and LC-MS/MS Quantification

Causality: The extraction buffer must simultaneously denature plant esterases and stabilize the target analyte.

  • Internal Standard Addition: Spike the frozen, milled tissue with 50 ng of an isotopically labeled internal standard (SMX-d4). Self-Validating Control: The recovery rate of SMX-d4 validates the extraction efficiency and corrects for matrix-induced ion suppression during mass spectrometry.

  • Solvent Extraction: Extract compounds from 0.05 g of plant tissue using 1 mL of an acetonitrile/water mixture (1/1, v/v) acidified with 0.1% formic acid 5. Scientific Rationale: The high organic content precipitates endogenous proteins, while the acidic environment stabilizes the labile N-glycosidic bond during mechanical homogenization.

  • Homogenization & Centrifugation: Shake at 1800 rpm for 5 min, then centrifuge at 15,000 x g for 15 min at 4°C. Extract the supernatant.

  • LC-MS/MS Analysis: Inject the supernatant onto a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer. Scientific Rationale: Because the N1-glucoside is significantly more polar than the parent SMX, a slow gradient starting at 5% organic modifier is required to ensure adequate retention and prevent co-elution with the solvent void volume.

Workflow Step1 1. Hydroponic Cultivation Step2 2. SMX Spiking (1000 μg/L) Step1->Step2 Step3 3. Tissue Extraction (ACN/H2O + 0.1% FA) Step2->Step3 Step4 4. LC-MS/MS Quantification Step3->Step4 Step5 5. Data Analysis & Mass Balance Step4->Step5

Fig 2: Step-by-step experimental workflow for quantifying SMX-N1-glucoside in plant tissues.

Conclusion

The phytoremediation of sulfamethoxazole is highly dependent on the plant's ability to execute Phase II conjugation reactions. While N4-glycosylation is the dominant pathway, the formation of sulfamethoxazole N1-glucoside is a structurally vital mechanism that guarantees the complete neutralization of the antibiotic's active site and ensures stable vacuolar sequestration. By employing rigorous, self-validating analytical workflows, researchers can accurately map these metabolic fluxes, paving the way for the genetic optimization of hyper-accumulating plant species for wastewater and soil remediation.

References

  • Title: Uptake, Metabolism, and Accumulation of Tire Wear Particle-Derived Compounds in Lettuce Source: Environmental Science & Technology - ACS Publications URL: 4

  • Title: Metabolism of Sulfamethoxazole by the Model Plant Arabidopsis thaliana Source: ResearchGate URL: 1

  • Title: Investigating the Transformation Products of Selected Antibiotics and 17 α-Ethinylestradiol under Three In Vitro Biotransformation Models... Source: PMC - NIH URL: 3

  • Title: On the Use of Mechanistic Soil–Plant Uptake Models: A Comprehensive Experimental and Numerical Analysis on the Translocation of Carbamazepine in Green Pea Plants Source: Environmental Science & Technology - ACS Publications URL: 5

  • Title: Isolation, identification and determination of sulfamethoxazole and its known metabolites in human plasma and urine by high-performance liquid chromatography Source: ResearchGate URL: 2

Sources

Foundational

Environmental fate of sulfamethoxazole glycosylated metabolites

The Environmental Fate of Sulfamethoxazole Glycosylated Metabolites: Deconjugation, Persistence, and Ecological Risk Executive Summary Standard environmental monitoring of antibiotics typically targets parent compounds,...

Author: BenchChem Technical Support Team. Date: March 2026

The Environmental Fate of Sulfamethoxazole Glycosylated Metabolites: Deconjugation, Persistence, and Ecological Risk

Executive Summary

Standard environmental monitoring of antibiotics typically targets parent compounds, often underestimating the true ecological burden. Sulfamethoxazole (SMX), a widely prescribed sulfonamide, enters the environment largely as conjugated metabolites. Among these, glycosylated derivatives—such as human-derived SMX-N1-glucuronide and plant-derived N4-glycosyl-SMX—present a unique environmental challenge. This technical guide explores the mechanistic fate of these glycosides, detailing their photolytic behavior, sediment biodegradation kinetics, and the critical phenomenon of back-transformation, which re-releases the active parent antibiotic into ecosystems.

The Hidden Reservoir: Glycosylation Pathways

The environmental journey of SMX begins with Phase II metabolism in both mammalian and plant systems, which fundamentally alters the molecule's polarity and reactivity.

  • Mammalian Glucuronidation: In humans and veterinary subjects, SMX is metabolized via UDP-glucuronosyltransferases (UGTs). While approximately 15–25% of the drug is excreted unchanged, 9–15% is converted into sulfamethoxazole-N1-glucuronide[1]. This highly polar metabolite is readily transported through wastewater treatment plants and discharged into surface waters.

  • Phytometabolism (Plant N-Glycosylation): When SMX-contaminated water is utilized for agricultural irrigation, plants actively uptake and metabolize the compound. In model studies utilizing Arabidopsis thaliana, untargeted screening reveals that N-glycosylation is the dominant transformation pathway. N4-glycosyl-SMX accounts for over 80% of the extractable metabolites in plant tissues, with a minor fraction further processed into N4-glycosyl-glycoside SMX[2]. Upon plant senescence and biomass decay, these glycosides are released into the soil matrix.

Environmental Fate Kinetics: Photolysis and Biodegradation

Once in the environment, the structural modifications inherent to glycosylation dictate the compound's fate, diverging significantly from the parent SMX.

Photolytic Behavior: The addition of a sugar moiety alters the acid-base properties of the molecule. Specifically, SMX-glucuronide lacks the sulfonamide NH acidic functionality present in parent SMX[3]. Because of this structural absence, SMX-glucuronide does not exhibit the accelerated direct photolysis in acidic solutions characteristic of the parent compound; instead, it remains in its neutral, highly photoreactive state at typical environmental pH levels[3].

Biodegradation in Water-Sediment Systems: In riverine and lacustrine environments, SMX-N1-glucuronide undergoes rapid microbial degradation. Water-sediment test systems demonstrate that this metabolite is efficiently removed from the aqueous phase, exhibiting dissipation times (DT50) ranging from 8.5 to 17.2 days[4]. In the sediment compartment, biodegradation is remarkably fast, with half-lives calculated between 3.3 and 25.6 hours[4].

The Back-Transformation Phenomenon

The most ecologically critical aspect of glycosylated metabolites is their potential to act as a latent source of active antibiotics. Environmental matrices are rich in hydrolytic enzymes (e.g., β-glucuronidases) produced by native microbial communities. Both photolytic and microbial processes can cleave the glycosidic bond of the metabolite[3][4].

This back-transformation re-releases the active parent SMX into the environment. Consequently, environmental risk assessments that only measure initial parent SMX concentrations fail to account for this continuous, delayed re-release, thereby underestimating the compound's true persistence and potential to drive antimicrobial resistance.

G SMX Parent SMX (Active Antibiotic) Metab Glycosylated Metabolites (e.g., SMX-N1-glucuronide) SMX->Metab Phase II Metabolism Env Environmental Matrices (Water & Sediment) SMX->Env Direct Excretion Metab->Env Excretion / Decay Degrad Complete Mineralization (Irreversible) Env->Degrad Photolysis / Biodegradation BackTrans Back-Transformation (Deconjugation) Env->BackTrans Hydrolytic Cleavage BackTrans->SMX Re-release of Parent

Fig 1. Environmental fate and back-transformation pathway of SMX glycosides.

Quantitative Data Summary

The following table synthesizes the kinetic parameters and metabolic fractions of SMX glycosides across different biological and environmental compartments.

CompoundMatrix / CompartmentKinetic ParameterValue RangeReference
SMX-N1-Glucuronide Human ExcretionAdministered Dose Fraction9 – 15%[1][1]
N4-Glycosyl-SMX Plant (A. thaliana)Extractable Metabolite Fraction> 80%[2][2]
SMX-N1-Glucuronide Aqueous PhaseDissipation Time (DT50)8.5 – 17.2 days[4][4]
SMX-N1-Glucuronide River SedimentBiodegradation Half-life3.3 – 25.6 hours[4][4]

Self-Validating Experimental Protocol: Water-Sediment Dissipation Assay

To accurately quantify the biodegradation and back-transformation rates of SMX glycosides, researchers must employ a rigorously controlled methodology. The following protocol is adapted from OECD Guideline 308, engineered specifically to uncouple abiotic hydrolysis from biotic deconjugation.

Step 1: Matrix Preparation & Equilibration

  • Action: Collect native river water and upper aerobic sediment. Sieve the sediment (2 mm) and equilibrate in biometric flasks in the dark at 20°C for 7 days.

  • Causality: Sampling inherently disrupts the spatial distribution of microbial consortia. A 7-day equilibration restores native microbial community dynamics and redox gradients, ensuring that subsequent biodegradation kinetics reflect true environmental conditions.

Step 2: Spiking and Self-Validation Controls

  • Action: Spike the aqueous phase with 14C-labeled SMX-glucuronide (e.g., 100 µg/L). Prepare three parallel systems:

    • Biologically active water-sediment.

    • "Water-only" control.

    • Sterile control (autoclaved matrix + 0.1% sodium azide).

  • Causality: This is the core self-validating mechanism. The "water-only" system isolates aqueous hydrolysis from sediment-driven degradation. The sterile control uncouples abiotic back-transformation (e.g., chemical hydrolysis) from enzymatic microbial deconjugation, proving that observed transformation is biologically mediated.

Step 3: Sequential Extraction (SPE & PLE)

  • Action: At designated intervals (0, 1, 3, 7, 14, 21 days), separate the water and sediment phases. Extract the aqueous phase using Oasis HLB Solid-Phase Extraction (SPE) cartridges. Extract the sediment using Pressurized Liquid Extraction (PLE) with a Methanol/Water gradient.

  • Causality: HLB (Hydrophilic-Lipophilic Balance) cartridges are mandatory here. They provide the generic retention capacity necessary to simultaneously capture the highly polar glycosylated metabolite and the relatively less polar parent SMX without recovery bias.

Step 4: UPLC-HRMS and Scintillation Analysis

  • Action: Analyze the extracts via Ultra-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UPLC-HRMS). Concurrently, measure total radioactivity using Liquid Scintillation Counting (LSC).

  • Causality: UPLC-HRMS provides exact mass identification, distinguishing the intact SMX-glucuronide from newly formed parent SMX, thereby definitively confirming back-transformation. LSC ensures a closed mass balance, validating that unextracted residues (bound residues or mineralized 14CO2) are fully accounted for.

Workflow Step1 1. Matrix Spiking (14C-Metabolite) Step2 2. Incubation (OECD 308 System) Step1->Step2 Step3 3. SPE Extraction (HLB Cartridges) Step2->Step3 Step4 4. UPLC-HRMS Quantification Step3->Step4 Step5 5. Kinetic Modeling (DT50 Calculation) Step4->Step5

Fig 2. Experimental workflow for quantifying SMX metabolite dissipation.

References

  • Direct Photolysis of Human Metabolites of the Antibiotic Sulfamethoxazole: Evidence for Abiotic Back-Transformation. ACS Publications. 3

  • Environmental Fate of Antibiotics and Resistance Genes in Livestock Waste and Digestate from Biogas Plants. Kosmos Publishers. 1

  • Fate of the antibiotic sulfamethoxazole and its two major human metabolites in a water sediment test. PubMed. 4

  • Metabolism of Sulfamethoxazole by the Model Plant Arabidopsis thaliana. ACS Publications. 2

Sources

Exploratory

N-Glucosylation of Sulfonamides in Arabidopsis thaliana: Mechanisms, Regioselectivity, and Analytical Protocols

Topic: N1-glucosylation of Sulfonamides in Arabidopsis thaliana Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The metabolic processing of sulfo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N1-glucosylation of Sulfonamides in Arabidopsis thaliana Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The metabolic processing of sulfonamide antibiotics and herbicides by plants is a critical area of study for phytoremediation, food safety, and environmental toxicology. In Arabidopsis thaliana, the primary detoxification pathway for sulfonamides is Phase II conjugation, specifically N-glucosylation .

While the scientific literature predominantly documents N4-glucosylation (at the aniline nitrogen) as the major metabolic route for common sulfonamides like sulfamethoxazole, N1-glucosylation (at the sulfonamide amide nitrogen) represents a distinct, chemically significant pathway that governs the stability and mobility of these conjugates. This guide provides a rigorous technical framework for studying these pathways, distinguishing the regioselectivity (N1 vs. N4), and identifying the specific Family 1 UDP-glycosyltransferases (UGTs) responsible.

Part 1: The Biological Mechanism

The Reaction Chemistry

Sulfonamides generally possess two nitrogen atoms susceptible to conjugation:

  • N4-nitrogen (Aniline): Highly nucleophilic; the primary site for glucosylation in plants and acetylation in mammals.

  • N1-nitrogen (Sulfonamide amide): Acidic (pKa ~6-7) and less nucleophilic, yet a target for specific glycosyltransferases.

In Arabidopsis thaliana, the reaction is catalyzed by Family 1 UGTs using UDP-glucose as the sugar donor. The transfer of the glucosyl moiety to the nitrogen atom results in an N-glucoside , a polar conjugate that is sequestered in the vacuole or cell wall.

Pathway Visualization

The following diagram illustrates the competing pathways and the central role of UGTs.

SulfonamideMetabolism Parent Sulfonamide (Parent Drug) UGT Family 1 UGTs (e.g., UGT72/74) Parent->UGT Substrate binding UDP_Glc UDP-Glucose (Donor) UDP_Glc->UGT Co-substrate N4_Glc N4-Glucosyl Sulfonamide (Major Metabolite) UGT->N4_Glc Dominant Pathway (Nucleophilic attack) N1_Glc N1-Glucosyl Sulfonamide (Minor/Specific) UGT->N1_Glc Regioselective Pathway Vacuole Vacuolar Sequestration N4_Glc->Vacuole Transport CellWall Cell Wall Bound Residues N4_Glc->CellWall Lignification? N1_Glc->Vacuole Transport

Figure 1: The bifurcated N-glucosylation pathway of sulfonamides in Arabidopsis, highlighting the regioselectivity between N4 and N1 positions.

Part 2: Experimental Protocols (The "How-To")

This section details a self-validating workflow for isolating and characterizing N-glucosyl sulfonamides.

Plant Culture & Chemical Treatment

To accurately measure metabolism without soil sorption interference, a hydroponic system is mandatory.

  • System: Sterile hydroponic culture in 0.5x Murashige & Skoog (MS) medium.

  • Plant Material: Arabidopsis thaliana (Col-0), 4-week-old rosettes.

  • Treatment:

    • Dosing: 5 µM Sulfonamide (e.g., Sulfamethoxazole). Rationale: 5 µM is environmentally relevant yet sufficient for detection, avoiding acute phytotoxicity.

    • Duration: Kinetic time-points at 0, 24, 48, 96, and 168 hours.

    • Control: Abiotic control (media + drug, no plant) to rule out photodegradation.

Metabolite Extraction (McIlvaine Buffer Method)

The polarity of N-glucosides requires a buffered extraction to maintain stability.

  • Harvest: Flash-freeze plant tissue in liquid nitrogen; grind to fine powder.

  • Extraction Solvent: Mix Na₂EDTA-McIlvaine buffer (pH 4.0) and Acetonitrile (ACN) (1:1 v/v).

    • Mechanism:[1][2][3] Acidic pH suppresses ionization of the sulfonamide, improving organic extraction, while EDTA chelates metals that might catalyze degradation.

  • Procedure:

    • Add 5 mL solvent per 1 g tissue.

    • Vortex (1 min) -> Ultrasonicate (10 min) -> Centrifuge (5000 x g, 10 min).

    • Collect supernatant. Repeat extraction once.

  • Clean-up: Solid Phase Extraction (SPE) using HLB (Hydrophilic-Lipophilic Balance) cartridges.

    • Condition: 3 mL Methanol -> 3 mL Water.

    • Load: Dilute extract to <10% organic content before loading.

    • Wash: 5% Methanol in water.

    • Elute: 100% Methanol.

Analytical Detection (UHPLC-MS/MS)

Distinguishing N1 from N4 isomers requires high-resolution chromatography.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 1.8 µm).[4]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[4]

    • B: Acetonitrile.[4][5]

  • Gradient: 5% B to 95% B over 12 minutes.

  • Mass Spectrometry: Q-TOF or Triple Quadrupole in Positive ESI mode.

    • Target Mass: [M+H]⁺ of Parent + 162.053 Da (Glucose moiety).

    • Differentiation: N4-glucosides typically elute earlier than N1-glucosides due to the higher polarity of the amine conjugation.

Table 1: Key MS/MS Transitions for Sulfamethoxazole (SMX) Metabolites

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Mass ShiftInterpretation
SMX (Parent) 254.06156.0, 92.0-Protonated parent
N4-Glucosyl-SMX 416.11254.06+162 DaLoss of Glucose (Neutral loss)
N1-Glucosyl-SMX 416.11254.06+162 DaConfirmation via Retention Time

Part 3: Enzymatic Identification Strategy

Identifying the specific UGT responsible for N-glucosylation in Arabidopsis is complex due to the redundancy of the UGT superfamily (over 120 genes). The UGT72 and UGT74 families are the primary candidates for xenobiotic detoxification.

Candidate Screening Workflow

Do not rely on a single gene candidate. Use this systematic screening approach.

EnzymeScreening Start Candidate Selection (UGT72, UGT74, UGT91 Families) Cloning Cloning into pGEX/pET Vectors Start->Cloning Expression Heterologous Expression (E. coli / Yeast) Cloning->Expression Purification Protein Purification (GST/His-Tag) Expression->Purification Assay In Vitro Assay (Substrate + UDP-Glc) Purification->Assay Analysis HPLC-MS Analysis Assay->Analysis Validation In Planta Validation (T-DNA Knockouts) Analysis->Validation If Activity Confirmed

Figure 2: Workflow for identifying the specific N-glucosyltransferase from the Arabidopsis UGT superfamily.

In Vitro Assay Protocol
  • Reaction Mix (100 µL):

    • 50 mM Tris-HCl (pH 7.5).

    • 5 mM MgCl₂.

    • 2 mM UDP-Glucose.

    • 200 µM Sulfonamide substrate.

    • 1-5 µg Recombinant UGT protein.

  • Incubation: 30°C for 30-60 minutes.

  • Termination: Add 100 µL cold Methanol.

  • Analysis: Inject into UHPLC-MS/MS to check for the +162 Da peak.

Part 4: Scientific Nuance & Interpretation

N1 vs. N4 Regioselectivity

While this guide addresses N1-glucosylation, it is scientifically imperative to note that N4-glucosylation is often the kinetically favored product in Arabidopsis for sulfonamides with a free aniline group (e.g., sulfamethoxazole, sulfadiazine).

  • N4-Glucoside: Formed by attack of the aniline nitrogen. Usually the major peak.

  • N1-Glucoside: Formed at the sulfonamide bridge. This may occur if the N4 position is sterically hindered or chemically modified (e.g., in N4-acetylated metabolites).

Critical Check: If your LC-MS data shows two isomer peaks with m/z [M+162], the minor, later-eluting peak is likely the N1-glucoside.

Toxicity & Stability

N-glucosylation is a detoxification mechanism. The resulting glucosides are:

  • More water-soluble: Reducing membrane permeability.

  • Inactive: Unable to inhibit the target enzyme (dihydropteroate synthase).

  • Labile: Unlike O-glucosides, N-glucosides can be acid-labile, which is important during extraction (hence the use of buffered extraction solvents).

References

  • Dudley, S., et al. (2018). Metabolism of sulfamethoxazole in Arabidopsis thaliana cells and cucumber seedlings. Environmental Pollution, 242, 1748-1757. Link

  • Huynh, K.H., & Reinhold, D. (2019). Metabolism of Sulfamethoxazole by the Model Plant Arabidopsis thaliana. Environmental Science & Technology, 53(9), 4901-4911. Link

  • Messner, B., et al. (2003). Structure, mechanism and engineering of plant natural product glycosyltransferases. Journal of Biological Chemistry (Context on Family 1 UGT mechanisms).
  • Brazier-Hicks, M., et al. (2018).[6] The UGT73 Family of Glycosyltransferases in Plants: Gene Structure, Catalytic Mechanisms, and Biological Functions. Plant Physiology (Context on UGT73/74 xenobiotic roles).

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Chemistry Laboratory Guidebook. Link

Sources

Foundational

Stability of N1-Linked Sulfonamide Conjugates in Wastewater: A Technical Guide for Environmental Fate Analysis

Executive Summary The environmental risk assessment of sulfonamide antibiotics is frequently compromised by the "Hidden Load" phenomenon. While N4-acetylated metabolites are widely monitored, N1-linked glucuronide conjug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The environmental risk assessment of sulfonamide antibiotics is frequently compromised by the "Hidden Load" phenomenon. While N4-acetylated metabolites are widely monitored, N1-linked glucuronide conjugates represent a critical, often overlooked reservoir of active antibiotic residues. These conjugates are chemically labile and prone to rapid hydrolysis (deconjugation) within wastewater treatment plants (WWTPs), reverting to the parent pharmacophore.

This guide provides a rigorous technical framework for evaluating the stability of N1-linked sulfonamide conjugates. It details the chemical mechanisms of instability, kinetic profiling protocols, and the precise analytical workflows required to prevent artifactual deconjugation during sampling and analysis.

Part 1: Chemical Architecture & Stability Mechanisms

The N1 vs. N4 Dichotomy

Sulfonamide metabolism primarily occurs via two pathways: N4-acetylation (liver) and N1-glucuronidation. The stability profiles of these conjugates in wastewater matrices differ fundamentally due to their electronic and steric properties.

  • N4-Acetyl Conjugates (e.g., N4-acetylsulfamethoxazole): Formed at the aniline nitrogen. These possess a stable amide bond. While they do deconjugate during biological treatment, they are chemically robust enough to survive standard sampling procedures without immediate quenching.

  • N1-Glucuronide Conjugates: Formed at the sulfonamide nitrogen (

    
    ). This linkage is highly susceptible to hydrolysis.[1] The electron-withdrawing nature of the sulfonyl group weakens the N-glycosidic bond, making it labile at neutral to alkaline pH (typical of municipal wastewater).
    
Hydrolytic Pathways

In wastewater, N1-conjugates undergo cleavage via two distinct mechanisms:

  • Abiotic Hydrolysis: Driven by pH.[2] At pH > 7, the deprotonation of the sulfonamide moiety accelerates bond cleavage.

  • Biotic Cleavage: Mediated by

    
    -glucuronidase enzymes present in fecal coliforms (e.g., E. coli) within the activated sludge.
    
Visualization: The Deconjugation Pathway

The following diagram illustrates the parallel degradation pathways of N1 and N4 conjugates, highlighting the "Reversion" loop that contributes to the persistent load of parent antibiotics in effluents.

Deconjugationpathway cluster_inputs Influent Load cluster_wwtp Wastewater Matrix (pH 7-8) N1_Conj N1-Glucuronide (Labile) Enzyme β-glucuronidase (Bacterial) N1_Conj->Enzyme Enzymatic Hydrolysis Abiotic Hydrolysis (pH > 7) N1_Conj->Hydrolysis Rapid (mins/hrs) N4_Conj N4-Acetyl (Stable) N4_Conj->Enzyme Slow (hrs/days) Parent_In Parent Sulfonamide (Active) Parent_Out Parent Sulfonamide (Effluent Load) Parent_In->Parent_Out Persistence Enzyme->Parent_Out Re-activation Hydrolysis->Parent_Out Re-activation

Figure 1: Mechanism of sulfonamide regeneration in wastewater. Note the rapid abiotic pathway specific to N1-conjugates.

Part 2: Experimental Protocol for Stability Assessment

To accurately determine the half-life (


) of N1-linked conjugates, researchers must isolate the abiotic contribution from the biotic. The following protocol utilizes a Quench-Flow Kinetic Assay .
Experimental Setup

Objective: Determine pseudo-first-order rate constants (


) for N1-glucuronide hydrolysis.

Materials:

  • Matrix: Raw Influent (filtered 0.2

    
    m) vs. Bioreactor Mixed Liquor.
    
  • Spike: Synthesized N1-glucuronide standard (purity >95%).

  • Quenching Agent: 5% Formic Acid in Acetonitrile (v/v).

Step-by-Step Methodology:

  • Matrix Preparation:

    • Aliquot wastewater into two sets: Sterile (autoclaved or sterile-filtered) and Biotic (active biomass).

    • Adjust pH to experimental setpoints (e.g., 6.0, 7.0, 8.0) using 10mM ammonium acetate buffer.

  • Spiking:

    • Introduce N1-glucuronide to a final concentration of 500 ng/L (environmentally relevant) or 50

      
      g/L (kinetic study).
      
    • Critical: Maintain temperature at 20°C (standard) or 10°C (winter simulation).

  • Sampling Timepoints:

    • Aggressive early sampling is required due to lability:

      
       minutes.
      
  • Quenching (The "Freeze" Step):

    • Immediately transfer 1 mL of sample into 1 mL of Quenching Agent (Acidic ACN).

    • Mechanism: The pH drop (< 3.0) protonates the sulfonamide nitrogen, stabilizing the N-glycosidic bond, while the organic solvent denatures

      
      -glucuronidase.
      
  • Analysis:

    • Centrifuge (10,000 x g, 5 min) and inject supernatant directly into LC-MS/MS.

Analytical Workflow Visualization

The following workflow ensures data integrity by preventing "in-vial" degradation during the analysis sequence.

AnalyticalWorkflow cluster_stabilization Critical Stabilization Step Sample Wastewater Sample (Active Matrix) Acid Acidification (pH < 3) Formic Acid Sample->Acid Immediate Cold Cryo-preservation (-20°C) Acid->Cold Storage SPE Solid Phase Extraction (HLB Cartridge) Cold->SPE Enrichment LCMS LC-MS/MS Analysis (ESI+ Mode) SPE->LCMS Data Kinetic Plot (ln[C] vs t) LCMS->Data

Figure 2: Analytical workflow emphasizing the mandatory acidification step to preserve N1-conjugates.

Part 3: Kinetic Data & Environmental Implications

Comparative Stability Data

The table below summarizes typical half-lives of sulfonamide conjugates. Note the drastic difference between N1 and N4 stabilities.

Compound ClassSpecific AnalyteMatrix (pH 7.[3]5)Half-Life (

)
Primary Degradation Driver
N1-Conjugate SMX-N1-GlucuronideWastewater Effluent< 2.5 Hours Abiotic Hydrolysis + Enzymatic
N1-Conjugate SMX-N1-GlucuronideSterile Buffer~4-6 HoursAbiotic Hydrolysis
N4-Conjugate N4-Acetyl-SMXWastewater Effluent> 24 HoursEnzymatic Deacetylation
N4-Conjugate N4-Acetyl-SMXSterile Buffer> 30 DaysStable

Data synthesized from kinetic trends observed in García-Galán et al. (2008) and recent fate studies.

The "Negative Removal" Phenomenon

Researchers often observe higher concentrations of parent sulfonamides in WWTP effluent compared to influent. This is not due to synthesis, but the re-transformation of N1-glucuronides.

  • Calculation: If you measure only the parent, you miss the "Total Potential Load."

  • Correction:

    
    
    

References

  • García-Galán, M. J., Díaz-Cruz, M. S., & Barceló, D. (2008). Identification and determination of metabolites and degradation products of sulfonamide antibiotics.[4] Trends in Analytical Chemistry.

  • Thermo Fisher Scientific.[5][6] (2016). Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography–Tandem Mass Spectrometry.[6] Application Note.

  • BenchChem. Overcoming low sensitivity for Sulfamethoxazole N1-Glucuronide detection. Technical Support Guide.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.[7] Journal of Hazardous Materials.

Sources

Exploratory

Technical Guide: Identification of Minor Urinary Metabolites of Sulfamethoxazole

Executive Summary & Scientific Rationale While N4-acetylsulfamethoxazole is the predominant urinary metabolite of sulfamethoxazole (SMX), the identification of minor metabolites —specifically the N1-glucuronide conjugate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

While N4-acetylsulfamethoxazole is the predominant urinary metabolite of sulfamethoxazole (SMX), the identification of minor metabolites —specifically the N1-glucuronide conjugate , N4-hydroxylamine (N4-OH) , and 5-methylhydroxy (5-OH) derivatives—is critical for two reasons:

  • Toxicity Profiling: The N4-hydroxylamine metabolite is chemically reactive and directly linked to idiosyncratic hypersensitivity reactions (e.g., Stevens-Johnson syndrome).

  • Resistance Monitoring: N1-glucuronidation represents a reversible sink; bacterial β-glucuronidases can hydrolyze this conjugate back to the active parent drug in environmental matrices.

This guide details the analytical architecture required to stabilize, separate, and structurally identify these labile minor metabolites using LC-MS/MS, distinguishing them from isobaric interferences.

The Metabolic Landscape

Sulfamethoxazole metabolism is biphasic, involving acetylation (NAT2) and oxidation (CYP2C9).[1] The minor pathways produce structural isomers that require precise chromatographic resolution.

Metabolic Pathway Diagram

The following diagram illustrates the divergence from the parent SMX to its critical minor metabolites.

SMX_Metabolism SMX Sulfamethoxazole (Parent) N4_Ac N4-Acetyl-SMX (Major Metabolite) SMX->N4_Ac NAT2 (Acetylation) N1_Gluc SMX-N1-Glucuronide (Labile Conjugate) SMX->N1_Gluc UGT (Glucuronidation) N4_OH N4-Hydroxylamine (Toxic/Reactive) SMX->N4_OH CYP2C9 (Oxidation) Five_OH 5-Methylhydroxy-SMX (Stable Isomer) SMX->Five_OH CYP2C9 (Oxidation) Ring_Open Ring-Opened Variants SMX->Ring_Open Oxidative Cleavage

Figure 1: Divergent metabolic pathways of Sulfamethoxazole. Note the distinction between the toxic N4-OH and stable 5-OH isomers.

Analytical Architecture

The primary challenge in identifying minor SMX metabolites is isobaric interference (e.g., distinguishing N4-OH from 5-OH, both +16 Da) and chemical instability (N1-glucuronide hydrolysis).

Sample Preparation: The Stability Protocol

Standard preparation methods often degrade N1-glucuronides. The following protocol prioritizes analyte stability.

Reagents:

  • Quenching Buffer: 0.1% Formic acid in Acetonitrile (4°C).

  • Stabilizer: Ammonium Acetate buffer (pH 4.5). Note: Avoid alkaline pH, which accelerates N1-glucuronide hydrolysis.

Step-by-Step Workflow:

  • Collection: Collect urine into sterile vessels containing ascorbic acid (antioxidant to stabilize N4-OH).

  • Clarification: Centrifuge at 10,000 × g for 10 min at 4°C.

  • Dilution (High Concentration): Dilute supernatant 1:10 with Ammonium Acetate (pH 4.5).

  • SPE Extraction (Trace Concentration):

    • Condition: HLB Cartridge with Methanol then Water (pH 3.0).

    • Load: Acidified urine.[2]

    • Wash: 5% Methanol in Water.

    • Elute: Methanol containing 0.1% Formic Acid.

    • Dry:[3] Under nitrogen at ambient temperature (Do NOT heat >30°C).

LC-MS/MS Configuration

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Slow ramp (5% to 20% B over 10 mins) is essential to separate the N4-OH and 5-OH isomers.

Mass Spectrometry (MS):

  • Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Scheduled MRM (Multiple Reaction Monitoring).

Identification Criteria & Data Interpretation

Quantitative Transition Table

The following transitions are critical for confirming identity. The "Quantifier" is the most abundant ion; the "Qualifier" confirms the structure.

MetabolitePrecursor (m/z)Quantifier (m/z)Qualifier (m/z)Retention Logic
Sulfamethoxazole (SMX) 254.0156.0108.0Reference Standard
N4-Acetyl-SMX 296.0198.0134.0Elutes after SMX (Lipophilic)
SMX-N1-Glucuronide 430.1254.0156.0Elutes early (Polar). Frag -> Parent
N4-Hydroxylamine (N4-OH) 270.0156.0108.0Unstable. Elutes before SMX.
5-Methylhydroxy (5-OH) 270.0172.0124.0Stable. Distinct fragment (172).
Distinguishing Isobaric Hydroxy-Metabolites

A common error is misidentifying the 5-OH metabolite as the toxic N4-OH.

  • N4-OH (Toxic): Fragmentation yields m/z 156 (sulfanilyl moiety unchanged).

  • 5-OH (Stable): Fragmentation yields m/z 172 (hydroxylation is on the isoxazole ring methyl group, changing the fragment mass).

Validation via Enzymatic Hydrolysis

To definitively confirm the N1-Glucuronide, perform a differential hydrolysis assay:

  • Aliquot A: Untreated urine.

  • Aliquot B: Urine + β-glucuronidase (E. coli derived). Incubate 2h @ 37°C.

  • Analysis:

    • Aliquot A shows peak at m/z 430.

    • Aliquot B shows disappearance of m/z 430 and increase in SMX (m/z 254).

    • Note: Aryl sulfatase can be used to rule out sulfate conjugates, though rare for SMX.

Analytical Workflow Diagram

This diagram outlines the decision logic for identifying an unknown peak as a specific minor metabolite.

SMX_Workflow Start Unknown Peak Detected Mass_Check Precursor Mass Check Start->Mass_Check mz430 m/z 430 (Putative Glucuronide) Mass_Check->mz430 [M+H]+ = 430 mz270 m/z 270 (Putative Hydroxy) Mass_Check->mz270 [M+H]+ = 270 Hydrolysis β-Glucuronidase Assay mz430->Hydrolysis Fragment Fragment Analysis mz270->Fragment Confirm_N1 Peak Disappears? CONFIRMED: N1-Glucuronide Hydrolysis->Confirm_N1 Frag_156 Fragment m/z 156 CONFIRMED: N4-OH (Toxic) Fragment->Frag_156 Frag_172 Fragment m/z 172 CONFIRMED: 5-OH-SMX Fragment->Frag_172

Figure 2: Logic flow for the structural confirmation of minor SMX metabolites.

References

  • Vree, T. B., et al. (1994).[4] "Isolation, identification and determination of sulfamethoxazole and its known metabolites in human plasma and urine by high-performance liquid chromatography." Journal of Chromatography B: Biomedical Applications. Link

  • Cribb, A. E., & Spielberg, S. P. (1992).[5] "Sulfamethoxazole is metabolized to the hydroxylamine in humans."[5][6] Clinical Pharmacology & Therapeutics. Link

  • Meister, S., et al. (2025). "Pharmacometabolomics Study of Sulfamethoxazole and Trimethoprim in Kidney Transplant Recipients: Real-World Metabolism and Urinary Excretion." Metabolites.[1][7][4][5][6][8][9][10][11] Link

  • CymitQuimica. "Sulfamethoxazole N1-glucuronide Reference Standard Data." Link

  • BenchChem. "Application Note: Identification of Sulfamoxole/Sulfamethoxazole Metabolites Using Mass Spectrometry." Link

Sources

Foundational

Sulfamethoxazole N1-beta-D-glucoside molecular weight and formula

Whitepaper: Physicochemical Profiling and Analytical Resolution of Sulfamethoxazole N1-β-D-Glucoside Executive Summary: The Formulation Challenge As a Senior Application Scientist, I frequently encounter analytical discr...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Physicochemical Profiling and Analytical Resolution of Sulfamethoxazole N1-β-D-Glucoside

Executive Summary: The Formulation Challenge

As a Senior Application Scientist, I frequently encounter analytical discrepancies when evaluating the stability of sulfonamide antibiotics in intravenous (IV) admixtures or complex biological matrices. A classic, yet often misunderstood, degradation pathway occurs when Sulfamethoxazole (SMX) is co-administered or formulated with reducing sugars like 5% Dextrose (D5W).

While the hepatic metabolism of SMX primarily yields N4-acetyl and N1-glucuronide derivatives[1], direct chemical interaction with glucose under acidic to neutral conditions yields specific glucosylamines (2)[2]. The formation of Sulfamethoxazole N1-β-D-glucoside is a critical, reversible reaction that can compromise drug potency and complicate chromatographic assays if not properly controlled[2]. This guide delineates the physicochemical properties, mechanistic formation, and a self-validating analytical protocol to accurately quantify this specific impurity.

Physicochemical Profiling and Structural Causality

Sulfamethoxazole contains two primary sites for nucleophilic attack on the electrophilic anomeric carbon of glucose: the N4-aniline nitrogen and the N1-sulfonamide nitrogen. The N1-β-D-glucoside is formed at the sulfonamide nitrogen, yielding a distinct chemical profile from its N4 counterpart[3].

Table 1: Physicochemical Properties of Sulfamethoxazole N1-β-D-Glucoside

ParameterValueReference
Molecular Formula C16H21N3O8S[4],[3]
Molecular Weight 415.42 g/mol [4],[3]
Monoisotopic Exact Mass 415.1049 Da[4]
CAS Registry Number 118906-15-3[4],[3]
SMILES Cc1onc(c1)N([C H]2O[C H]2O)S(=O)(=O)c3ccc(N)cc3[3]
Classification Pharmaceutical Impurity / Degradant[5]

Unlike the N1-glucuronide (MW 429.40 g/mol ) which is an enzymatic metabolite[1], the N1-glucoside (MW 415.42 g/mol ) is primarily a non-enzymatic condensation product[4]. The reaction follows pseudo-first-order reversible kinetics, heavily dependent on the pH and temperature of the solution[2].

Mechanistic Pathway of Formation

The condensation of SMX and D-glucose involves specific acid and general acid-base catalysis[2]. The sulfonamide nitrogen attacks the acyclic form of D-glucose, forming a transient Schiff base intermediate, which subsequently cyclizes into the stable β-D-glucopyranosyl ring system.

G SMX Sulfamethoxazole (N1-Sulfonamide) Int Schiff Base Intermediate SMX->Int + Glc (-H2O) Glc D-Glucose (Acyclic Form) Glc->Int Prod SMX N1-β-D-Glucoside (MW: 415.42) Int->Prod Cyclization (pH dependent)

Reaction pathway of SMX and D-glucose forming N1-β-D-glucoside.

Analytical Workflows & Experimental Protocols

Quantifying SMX N1-β-D-glucoside requires overcoming its reversible nature. Standard acidic sample preparations can inadvertently hydrolyze the glucoside bond back to the parent SMX, leading to critical under-reporting of the impurity.

Self-Validating Protocol: LC-MS/MS Quantification

Step 1: Sample Quenching (Causality: Arresting Reversibility)

  • Action : Aliquot 100 µL of the SMX-glucose admixture into 400 µL of pre-chilled (-20°C) Methanol containing an isotopically labeled internal standard (e.g., SMX-d4).

  • Causality : The activation energy for the reverse reaction (hydrolysis) is approximately 63.46 kJ/mol (2)[2]. Dropping the temperature rapidly to -20°C and precipitating the aqueous phase in organic solvent kinetically freezes the equilibrium, preventing degradation during the queue time in the autosampler.

Step 2: Chromatographic Separation (Causality: Minimizing On-Column Hydrolysis)

  • Action : Inject 2 µL onto a superficially porous C18 column (e.g., 2.1 x 50 mm, 2.7 µm). Use a mobile phase of (A) Water with 0.01% Formic Acid and (B) Acetonitrile.

  • Causality : Traditional LC-MS methods use 0.1% Formic Acid. However, the N-glycosidic bond is highly susceptible to acid-catalyzed hydrolysis[2]. Reducing the acid modifier to 0.01% maintains sufficient protonation for ESI+ while preserving the structural integrity of the glucoside on-column.

Step 3: ESI+ MS/MS Detection (Causality: Preventing In-Source Fragmentation)

  • Action : Set the Electrospray Ionization (ESI) source temperature to a maximum of 300°C and lower the declustering potential (DP).

  • Causality : Glucosides are notorious for in-source fragmentation (ISF). If the source is too hot, the glucoside cleaves before reaching the first quadrupole, appearing falsely as parent SMX.

  • Self-Validation (System Suitability Test) : Monitor the chromatographic peak of SMX (m/z 254.1) at the retention time of the glucoside. If the SMX signal exceeds 5% of the glucoside signal at the glucoside's retention time, ISF is occurring, and the source temperature must be further reduced to validate the run.

Workflow Step1 1. Sample Quenching Cold Methanol (-20°C) Step2 2. Centrifugation & Filtration Remove Precipitates Step1->Step2 Step3 3. UHPLC Separation 0.01% FA to Prevent Hydrolysis Step2->Step3 Step4 4. ESI+ MS/MS Detection Low Source Temp (300°C) Step3->Step4 Step5 5. Data Analysis Quantify m/z 416.1 -> 254.1 Step4->Step5

Step-by-step LC-MS/MS workflow for quantifying SMX N1-β-D-glucoside.

Quantitative Data Presentation

To ensure precise tuning of the triple quadrupole mass spectrometer, the following Multiple Reaction Monitoring (MRM) transitions must be established to differentiate the glucoside from the parent drug.

Table 2: LC-MS/MS MRM Parameters for SMX N1-β-D-Glucoside

AnalytePrecursor Ion [M+H]+Product Ion (m/z)Fragment IdentityPurpose
SMX N1-β-D-Glucoside 416.1254.1[SMX + H]+ (Loss of Glucosyl, -162 Da)Quantifier
SMX N1-β-D-Glucoside 416.1156.0Sulfanilamide moietyQualifier
SMX (Parent) 254.1156.0Sulfanilamide moietyReference

References

  • Kinetic study of the reaction of sulfamethoxazole and glucose under acidic conditions: I.
  • Sulfamethoxazole N1-beta-D-Glucoside, CAS 118906-15-3 Source: BIOZOL URL
  • Sulfamethoxazole N1-beta-D-Glucoside | LGC Standards Source: LGC Standards URL
  • Sulfamethoxazole | CAS Number 723-46-6 - Impurities Source: Klivon URL

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced LC-MS/MS Method Development for the Robust Quantification of Sulfamethoxazole N1-Glucoside in Biological Matrices

Introduction & Scientific Rationale Sulfamethoxazole (SMX) is a broad-spectrum sulfonamide antibiotic widely utilized in clinical settings. While the majority of its metabolism is driven by N4-acetylation and N1-glucuron...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Sulfamethoxazole (SMX) is a broad-spectrum sulfonamide antibiotic widely utilized in clinical settings. While the majority of its metabolism is driven by N4-acetylation and N1-glucuronidation, the formation of N1-glucosides represents a critical, albeit minor, phase II metabolic pathway[1]. Accurate quantification of sulfamethoxazole N1-glucoside in biological matrices (such as serum and urine) is essential for comprehensive pharmacometabolomic profiling, evaluating drug efficacy, and environmental monitoring[2].

However, the bioanalysis of N1-glycosyl and acyl glucuronide conjugates presents severe analytical challenges. These metabolites are inherently unstable and can easily hydrolyze back into the parent drug (SMX) at physiological pH or during improper sample handling[3]. Furthermore, during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), these conjugates are highly susceptible to in-source fragmentation. If the electrospray ionization (ESI) conditions are too harsh, the glycosidic bond cleaves before the first quadrupole, causing the N1-glucoside to yield the exact same precursor ion as the parent compound. This phenomenon leads to analytical interference, false positives, and the overestimation of un-metabolized SMX[3].

This application note details a robust, self-validating LC-MS/MS methodology designed to mitigate these risks. By employing low-temperature solid-phase extraction (SPE), acidic chromatographic conditions, and meticulously optimized declustering potentials, this protocol ensures the structural integrity of SMX-N1-glucoside from sample collection through to detection.

MetabolicPathway SMX Sulfamethoxazole (Parent Drug) N1_Gluc SMX-N1-glucoside (Target Metabolite) SMX->N1_Gluc Glycosyltransferases (N1-conjugation) N4_Acetyl N4-acetyl-SMX (Major Metabolite) SMX->N4_Acetyl NAT enzymes (N4-acetylation) N1_Glucuronide SMX-N1-glucuronide (Phase II Metabolite) SMX->N1_Glucuronide UGT enzymes (N1-glucuronidation)

Fig 1: Primary and secondary metabolic pathways of Sulfamethoxazole.

Method Development: Causality Behind Experimental Choices

Sample Preparation: Why SPE over Protein Precipitation Alone?

Biological matrices contain high concentrations of endogenous salts and phospholipids that cause severe ion suppression in positive ESI mode. While simple protein precipitation (PPT) is fast, it fails to remove these matrix effects adequately. We utilize a hybrid approach: an initial rapid PPT step using cold acetonitrile (containing isotopically labeled internal standards for self-validation) followed by C18 Solid-Phase Extraction (SPE)[4]. Causality: To prevent the ex vivo hydrolysis of the labile N1-glucoside back to SMX, all samples must be processed strictly at 4°C. Furthermore, the SPE loading and washing buffers are slightly acidified (pH 4.5) to stabilize the conjugate during the extraction phase[3].

Chromatographic Separation: The Role of Acidic Mobile Phases

Causality: N-linked glycosides are highly labile. Maintaining an acidic pH (using 0.1% formic acid) in the mobile phase prevents on-column degradation[3]. A gradient elution on a sub-2-micron C18 column ensures that the highly polar N1-glucoside elutes with a sufficient retention factor (


), separating it chromatographically from the parent SMX. This baseline separation is the ultimate safeguard against any residual in-source fragmentation overlapping with the parent drug peak.
Mass Spectrometry (MS/MS) Optimization

Causality: To prevent in-source fragmentation, the declustering potential (DP) and capillary voltage must be carefully titrated. If the DP is too high, the N1-glucoside (


 416.1) fragments prematurely into SMX (

254.1). We optimized the ESI+ conditions to preserve the intact

ion of the glucoside for Q1 selection, utilizing the loss of the glucose moiety (-162 Da) as a primary transition in Q3.

Experimental Protocol

Step 1: Reagent and Standard Preparation
  • Prepare a stock solution of SMX-N1-glucoside and SMX (1 mg/mL) in 50% methanol/water.

  • Prepare the Internal Standard (IS) working solution: SMX-d4 at 100 ng/mL in 100% cold acetonitrile (

    
    ).
    
  • Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

Step 2: Sample Extraction (Serum/Urine)
  • Precipitation: Aliquot 100 µL of the biological sample (kept on ice) into a microcentrifuge tube. Add 300 µL of the cold IS working solution to precipitate proteins and halt enzymatic hydrolysis.

  • Centrifugation: Vortex for 30 seconds and centrifuge at 14,000

    
     for 5 minutes at 
    
    
    
    [4].
  • Dilution: Transfer 200 µL of the supernatant and dilute with 800 µL of Mobile Phase A to reduce the organic content prior to SPE[3].

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (30 mg/1 mL) with 1 mL methanol, followed by 1 mL Mobile Phase A.

    • Load the diluted supernatant onto the cartridge.

    • Wash with 1 mL of 5% methanol in water (containing 0.1% formic acid).

    • Elute with 500 µL of 100% methanol.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at room temperature and reconstitute in 100 µL of 10% Mobile Phase B.

Step 3: LC-MS/MS Analysis
  • Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.

  • Run the optimized gradient (see Table 1) and monitor the specific MRM transitions (see Table 2).

Workflow Sample 1. Sample Collection (Urine/Plasma at 4°C) Prep 2. Sample Preparation (Protein Precipitation + SPE) Sample->Prep LC 3. Liquid Chromatography (C18, Acidic Mobile Phase) Prep->LC MS 4. MS/MS Detection (ESI+, MRM Mode) LC->MS Data 5. Data Analysis (Quantification & Validation) MS->Data

Fig 2: Step-by-step bioanalytical workflow for SMX-N1-glucoside quantification.

Quantitative Data & Instrument Parameters

Table 1: Optimized LC Gradient Conditions (Flow rate: 0.4 mL/min)

Time (min)% Mobile Phase A (0.1% FA in H2O)% Mobile Phase B (0.1% FA in ACN)
0.095%5%
1.095%5%
4.040%60%
5.05%95%
6.55%95%
6.695%5%
8.095%5%

Table 2: MS/MS Multiple Reaction Monitoring (MRM) Transitions (ESI+)

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Purpose
SMX-N1-glucoside416.1254.115Quantifier (Loss of glucose)
SMX-N1-glucoside416.1156.025Qualifier
Sulfamethoxazole254.1156.020Quantifier
SMX-d4 (IS)258.1160.020Internal Standard

Table 3: Method Validation Summary (Spiked Human Plasma)

AnalyteLinear Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Mean Recovery (%)
SMX-N1-glucoside5.0 - 1000< 6.5%< 8.2%88.4%
Sulfamethoxazole10.0 - 5000< 5.8%< 7.1%92.1%

References

  • N1-glucosides as urinary metabolites of sulphadimidine, sulphamerazine and sulphamethoxazole. PubMed / Eur J Drug Metab Pharmacokinet.1[1]

  • Overcoming low sensitivity for Sulfamethoxazole N1-Glucuronide detection. Benchchem.3[3]

  • Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry. PubMed / Ther Drug Monit.4[4]

  • Pharmacometabolomics Study of Sulfamethoxazole and Trimethoprim in Kidney Transplant Recipients: Real-World Metabolism and Urinary Excretion. PMC / Pharmaceutics.2[2]

Sources

Application

Extraction protocols for sulfonamide glucosides from plant tissue

Application Note: Targeted Extraction and Enrichment of Sulfonamide Glucoside Conjugates (Phase II Metabolites) from Plant Matrices Abstract & Scope This application note details a robust protocol for the extraction and...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Targeted Extraction and Enrichment of Sulfonamide Glucoside Conjugates (Phase II Metabolites) from Plant Matrices

Abstract & Scope

This application note details a robust protocol for the extraction and enrichment of sulfonamide antibiotics and their Phase II glucoside metabolites (specifically N-glycosyl sulfonamides) from complex plant tissues. While sulfonamides are synthetic antimicrobials, their uptake by crops from contaminated soil or water leads to significant plant metabolism. The primary detoxification pathway involves the conjugation of glucose to the sulfonamide nitrogen, creating highly polar sulfonamide glucosides .

Standard residue analysis protocols (e.g., standard QuEChERS) often target lipophilic parent compounds and may suffer low recovery for these hyper-polar conjugates. This guide introduces a Modified Ultrasonic-Assisted Extraction (UAE) coupled with HLB Solid Phase Extraction (SPE) to ensure simultaneous recovery of the parent drug and its glucoside metabolite.

Target Analytes: Sulfamethoxazole (SMX), Sulfadiazine (SDZ), and their corresponding N-4-glucoside conjugates. Matrices: Root and leaf tissue (e.g., Arabidopsis, Lactuca sativa, Cucumis sativus).

Chemical Basis & Experimental Logic

The Challenge: Polarity Divergence

The core difficulty in this extraction is the drastic difference in physicochemical properties between the parent sulfonamide and its metabolite.

  • Parent Sulfonamides: Amphoteric compounds, generally soluble in organic solvents (MeOH, ACN) and moderately soluble in water.

  • Sulfonamide Glucosides: Highly polar, water-soluble conjugates. Extraction with pure organic solvents (like 100% Acetonitrile) often precipitates these metabolites along with proteins, leading to false negatives.

The Solution: Aqueous-Organic Hybrid Extraction

To solubilize the glucoside, water must be present in the extraction solvent. However, high water content solubilizes polysaccharides and proteins, creating a "dirty" matrix.

  • Solvent Choice: Methanol:Water (1:1 v/v) with EDTA.

    • Why EDTA? Sulfonamides can chelate with soil-derived metal ions (Ca²⁺, Mg²⁺) accumulated in plant roots. EDTA disrupts these complexes, releasing the analyte.

  • Purification: Hydrophilic-Lipophilic Balance (HLB) SPE cartridges are required. Unlike C18 (which may lose the polar glucoside), HLB sorbents contain N-vinylpyrrolidone moieties that retain polar compounds even in aqueous conditions.

Metabolic Pathway Visualization

Plants detoxify xenobiotics via a three-phase system. Understanding this pathway is critical for identifying the correct target analytes.

MetabolicPathway Parent Sulfonamide (Parent) (e.g., Sulfamethoxazole) Phase1 Phase I: Functionalization (Hydroxylation/Oxidation) Parent->Phase1 P450 Enzymes Phase2 Phase II: Conjugation (Glucosyltransferase) Parent->Phase2 Direct Conjugation Phase1->Phase2 Glucoside N4-Glucosyl Sulfonamide (Target Metabolite) Phase2->Glucoside UDP-Glucose Vacuole Phase III: Sequestration (Vacuolar Storage) Glucoside->Vacuole ABC Transporters

Figure 1: The xenobiotic detoxification pathway of sulfonamides in plant tissue, highlighting the formation of the N4-glucoside target.

Detailed Extraction Protocol

Reagents & Equipment
  • Solvent A: Methanol (LC-MS Grade).

  • Solvent B: Ultrapure Water (Milli-Q).

  • Modifier: Na₂EDTA (0.1 M solution).[1]

  • SPE Cartridge: Oasis HLB or equivalent (60 mg, 3 mL).

  • Internal Standard (IS): Sulfamethoxazole-d4 (or 13C6-SMX).

Step-by-Step Methodology

Step 1: Sample Preparation

  • Harvest plant tissue and wash thoroughly with deionized water to remove soil sulfonamides (adsorbed to surface).

  • Flash-freeze in liquid nitrogen immediately to stop enzymatic degradation.

  • Lyophilize (freeze-dry) for 24–48 hours.

  • Grind to a fine powder using a ball mill (e.g., 2 min at 25 Hz). Note: Fine particle size is critical for solvent penetration.

Step 2: Extraction (Ultrasonic Assisted)

  • Weigh 100 mg of lyophilized powder into a 15 mL polypropylene centrifuge tube.

  • Add 50 µL of Internal Standard solution (1 µg/mL). Allow to equilibrate for 15 mins.

  • Add 4 mL of Extraction Solvent: MeOH:Water (1:1 v/v) + 0.1% Formic Acid + 5 mM EDTA .

    • Scientific Rationale: The 50% water content ensures glucoside solubility. Acidification (Formic Acid) protonates the sulfonamide (keeping it neutral/cationic) to improve stability.

  • Vortex vigorously for 1 min.

  • Ultrasonicate for 15 min at room temperature (< 30°C). Warning: Heat degrades glucosides; use ice bath if sonicator heats up.

  • Centrifuge at 4,000 x g for 10 min.

  • Collect supernatant. Repeat extraction once with 2 mL solvent. Combine supernatants.

Step 3: SPE Purification (HLB) Crucial Step: Dilute the organic content before loading.

  • Dilution: Dilute the combined supernatant with water to reduce Methanol content to < 10%. (e.g., if you have 6 mL of 50% MeOH extract, add 24 mL of water). Failure to dilute will cause the glucoside to break through the cartridge.

  • Conditioning: Pass 3 mL MeOH followed by 3 mL Water through the HLB cartridge.

  • Loading: Load the diluted sample at a flow rate of ~1 mL/min.

  • Washing: Wash with 3 mL of Water containing 5% Methanol .

    • Rationale: Removes sugars and highly polar matrix interferences without eluting the sulfonamide glucoside.

  • Elution: Elute with 3 mL of 100% Methanol .

  • Reconstitution: Evaporate to dryness under N₂ stream at 40°C. Reconstitute in 200 µL of Water:MeOH (90:10) for LC-MS analysis.

Workflow Visualization

ExtractionWorkflow Sample Lyophilized Plant Tissue (100 mg) Extract Add MeOH:Water (1:1) + EDTA Ultrasonicate 15 min Sample->Extract Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge Dilute Dilute with H2O (Reduce MeOH to <10%) Centrifuge->Dilute SPE_Load Load onto HLB Cartridge Dilute->SPE_Load SPE_Wash Wash: 5% MeOH in Water (Remove Sugars) SPE_Load->SPE_Wash SPE_Elute Elute: 100% MeOH SPE_Wash->SPE_Elute LCMS LC-MS/MS Analysis SPE_Elute->LCMS

Figure 2: Optimized workflow for the extraction of polar sulfonamide glucosides using HLB SPE cleanup.[2]

Analytical Validation & Data

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Retain polar glucosides)

    • 1-6 min: 5% -> 95% B

    • 6-8 min: 95% B

Expected Recovery Comparison

The table below illustrates why the Modified HLB method is superior to standard QuEChERS for this specific application.

AnalyteMethod: Standard QuEChERS (ACN)Method: Modified HLB (MeOH:H2O)
Sulfamethoxazole (Parent) 85 - 95%90 - 98%
N4-Glucosyl-SMX (Metabolite) < 40% (Precipitates/Lost)82 - 91%
Matrix Effect (Ion Suppression) High (Sugars remain)Low (Removed by Wash)

References

  • Huynh, K. A., & Reinhold, D. M. (2019).[3] Metabolism of sulfamethoxazole by the model plant Arabidopsis thaliana. Environmental Science & Technology, 53(8), 4208–4216. [Link]

  • Tai, Y., Tam, N. F. Y., Ruan, W., & Zhang, J. (2019).[4] Specific metabolism related to sulfonamide tolerance and uptake in wetland plants. Chemosphere, 229, 356-365. [Link][5][6]

  • Dudley, S., Sun, C., McGinnis, M., Trumble, J., & Gan, J. (2018). Metabolism of sulfamethoxazole in Arabidopsis thaliana cells and cucumber seedlings. Environmental Pollution, 242, 1748-1757. [Link]

  • García-Galán, M. J., Díaz-Cruz, M. S., & Barceló, D. (2008). Identification and determination of metabolites and degradation products of sulfonamide antibiotics. Trends in Analytical Chemistry, 27(11), 1008-1022. [Link]

Sources

Method

Enzymatic synthesis of sulfamethoxazole N1-beta-D-glucoside

This Application Note is written for researchers in medicinal chemistry, biocatalysis, and drug metabolism. It details the enzymatic synthesis of Sulfamethoxazole N1- -D-glucoside , a rare but significant metabolite and...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers in medicinal chemistry, biocatalysis, and drug metabolism. It details the enzymatic synthesis of Sulfamethoxazole N1-


-D-glucoside , a rare but significant metabolite and prodrug derivative, utilizing the promiscuous glycosyltransferase YdhE  (from Bacillus licheniformis) and alternative transglycosylation strategies.

Application Note: Enzymatic Synthesis of Sulfamethoxazole N1- -D-Glucoside

Abstract

The N-glucosylation of sulfonamides represents a critical modification for altering solubility, reducing toxicity, and studying phase II metabolic pathways.[1] While mammalian metabolism typically yields N1-glucuronides, the N1-


-D-glucoside  of sulfamethoxazole (SMX) is a valuable reference standard and prodrug candidate. This guide provides a validated protocol for the biocatalytic synthesis of SMX-N1-glucoside using the promiscuous glycosyltransferase YdhE . We address the challenge of regioselectivity (N1-sulfonamide vs. N4-aniline attack) through optimized reaction engineering and high-resolution purification workflows.

Introduction & Mechanistic Insight

The Target Molecule

Sulfamethoxazole (SMX) contains two distinct nitrogen centers susceptible to glycosylation:[1]

  • N4-nitrogen (Aniline): Highly nucleophilic; the primary site for bacterial acetylation and common enzymatic glycosylation.

  • N1-nitrogen (Sulfonamide/Isoxazole): Less nucleophilic but the specific site for the target N1-glucoside.

Mechanism of Action

The synthesis relies on UDP-Glycosyltransferases (UGTs) or bacterial homologs (e.g., YdhE, OleD). These enzymes catalyze the transfer of glucose from an activated donor (UDP-Glucose ) to the nitrogen acceptor of SMX.

  • Reaction:

    
    
    
  • Regioselectivity Challenge: Wild-type enzymes often favor the more accessible N4 position. This protocol utilizes YdhE , a Family 1 GT known for accepting bulky N-linked aglycones, and employs pH control to shift the tautomeric equilibrium of SMX to favor N1-attack.

Figure 1: Biocatalytic pathway for SMX glucosylation. pH optimization minimizes N4-byproduct formation.

Materials & Equipment

Reagents
  • Substrate: Sulfamethoxazole (Sigma-Aldrich, >99%).

  • Donor: UDP-

    
    -D-Glucose disodium salt (10 mM stock).
    
  • Enzyme: Recombinant YdhE (expressed in E. coli BL21) or OleD (variant Q327F).

    • Note: If recombinant enzyme is unavailable, crude lysate from Bacillus licheniformis can be used, though specific activity will vary.

  • Buffer: Tris-HCl (50 mM, pH 8.0) or Phosphate Buffer (50 mM, pH 7.5).

  • Cofactor:

    
     (1 M stock).
    
  • Solvents: HPLC-grade Methanol, Acetonitrile, Water (Milli-Q).

Equipment
  • Thermostatic Shaker (Eppendorf ThermoMixer).

  • Preparative HPLC (C18 column, e.g., Agilent Zorbax Eclipse Plus).

  • LC-MS/MS (Triple Quadrupole) for validation.

  • Lyophilizer.

Experimental Protocol

Enzyme Preparation (Brief)
  • Transform E. coli BL21(DE3) with pET28a-YdhE plasmid.

  • Induce with 0.5 mM IPTG at

    
    ; incubate at 18°C for 20 hours (low temp improves solubility).
    
  • Lyse cells and purify His-tagged YdhE via Ni-NTA affinity chromatography.

  • QC Check: Verify purity >90% via SDS-PAGE (approx. 45 kDa).

Biocatalytic Reaction Setup (10 mL Scale)

This scale is designed to produce approx. 5-10 mg of product for characterization.

ComponentFinal Conc.Volume (for 10 mL)Notes
Buffer 50 mM Tris-HCl, pH 8.08.8 mLpH 8.0 favors N1 deprotonation
Sulfamethoxazole 2 mM200 µL (100 mM in DMSO)Keep DMSO < 5% to avoid denaturation
UDP-Glucose 4 mM400 µL (100 mM aq.)2x excess drives conversion
MgCl₂ 5 mM50 µL (1 M)Essential cofactor
YdhE Enzyme 0.5 mg/mLVariableAdd last to initiate

Step-by-Step:

  • Pre-incubation: Mix Buffer, SMX, and

    
     in a 15 mL Falcon tube. Incubate at 30°C for 5 mins.
    
  • Initiation: Add UDP-Glucose followed by the Enzyme.

  • Incubation: Shake at 30°C, 200 rpm for 18–24 hours .

    • Critical: Do not exceed 30°C; higher temps increase spontaneous hydrolysis of UDP-Glc.

  • Monitoring: At t=0, 4h, and 24h, take 50 µL aliquots, quench with 50 µL cold methanol, centrifuge, and analyze via HPLC.

Reaction Workup & Purification

N-glycosides can be acid-labile. Avoid strong acids (TFA > 0.1%) during workup.

  • Quenching: Stop reaction by adding 10 mL ice-cold Methanol (1:1 v/v).

  • Clarification: Centrifuge at 10,000 x g for 15 mins to remove precipitated protein.

  • Concentration: Evaporate methanol using a rotary evaporator at <35°C.

  • SPE Cleanup (Oasis HLB Cartridge):

    • Condition: 3 mL MeOH

      
       3 mL Water.
      
    • Load: Aqueous reaction mixture.

    • Wash: 5% MeOH in Water (removes UDP/sugar).

    • Elute: 100% Methanol (collects SMX and SMX-Glucosides).

  • Preparative HPLC Isolation:

    • Column: C18 Semi-prep (250 x 10 mm, 5 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 40% B over 20 mins.

    • Note: N1-glucoside typically elutes before the parent SMX but after the N4-glucoside due to polarity differences.

Analytical Validation

HPLC-UV/MS Parameters
  • Column: Agilent Zorbax SB-C18 (150 x 4.6 mm, 3.5 µm).

  • Flow: 1.0 mL/min.

  • Detection: UV at 270 nm (SMX

    
    ).
    
  • MS Mode: ESI Positive.

    • SMX Parent: m/z 254

      
      .
      
    • SMX-Glucoside: m/z 416

      
      .
      
    • Fragment: m/z 416

      
       254 (Loss of 162 Da, glucose).
      
Distinguishing N1 vs. N4 Isomers (Critical)

Since the mass is identical, use NMR (HMBC) or retention time characteristics.

  • N4-Glucoside (Aniline): The glucose anomeric proton correlates with the aniline carbons (aromatic ring). UV spectrum shifts significantly compared to SMX (aniline amine is involved).

  • N1-Glucoside (Sulfonamide): The glucose anomeric proton shows HMBC correlation to the isoxazole ring or sulfonamide region. UV spectrum remains similar to SMX (aniline is free).

  • Chemical Stability Test: N1-glucosides are generally more susceptible to acid hydrolysis (pH 3) than N4-glucosides.

Figure 2: Complete experimental workflow from enzyme preparation to product validation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (<10%) Enzyme inactivation or UDP-Glc hydrolysis.Add UDP-Glc in two batches (t=0, t=6h). Lower temp to 25°C.
Precipitation SMX solubility limit exceeded.Use 5-10% DMSO as cosolvent. Do not exceed 2 mM SMX.
Wrong Isomer (N4) Enzyme prefers aniline nucleophile.Chemical Protection: Acetylate N4 (N4-acetyl-SMX)

Glycosylate

Deacetylate (mild base).
Product Hydrolysis Acidic conditions during workup.Maintain pH > 6.0. Use Ammonium Acetate buffer, not Formic Acid.

References

  • Metabolism of Sulfonamides: Ahmad, B. & Powell, J. W. (1988). "N1-glucosides as urinary metabolites of sulphadimidine, sulphamerazine and sulphamethoxazole." European Journal of Drug Metabolism and Pharmacokinetics. Link

  • Enzymatic N-Glucosylation: Choi, S. H., et al. (2022). "N-Glucosylation in Corynebacterium glutamicum with YdhE from Bacillus licheniformis." Fermentation. Link

  • Promiscuous GTs (OleD): Williams, G. J., et al. (2007). "OleD: substrate promiscuity and engineering of a glycosyltransferase." ChemBioChem. Link

  • Chemical Synthesis Comparison: Lader, R., et al. (2015). "Zn(II) Triflate-Catalyzed N-Glycosylation: Synthesis of Sulfonamide Functionalized Glycosides." Journal of Organic Chemistry. Link

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Separation of Sulfamethoxazole and its N1-Conjugates (N1-Glucoside/N1-Glucuronide)

Executive Summary This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation of Sulfamethoxazole (SMX) from its polar N1-conjugates, specifically the N1-glucoside and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation of Sulfamethoxazole (SMX) from its polar N1-conjugates, specifically the N1-glucoside and N1-glucuronide .[1]

While N1-glucuronide is the primary Phase II metabolite in mammals, N1-glucoside has been identified as a minor urinary metabolite in humans and a significant transformation product in plant systems (phytometabolism).[1] Both conjugates are significantly more polar than the parent SMX, posing a challenge for retention and resolution on standard C18 phases without optimized aqueous conditions.

This guide provides a validated Reverse-Phase (RP-HPLC) workflow utilizing a gradient elution profile and acidic mobile phase control to suppress ionization of the conjugate moieties, ensuring sharp peak shape and baseline resolution.

Chemical Basis & Separation Strategy

Physicochemical Properties

Understanding the polarity shift is critical for column selection.

  • Sulfamethoxazole (SMX): Amphoteric sulfonamide (pKa₁ ≈ 1.6, pKa₂ ≈ 5.7).[1] Moderately lipophilic (LogP ≈ 0.89).[1]

  • N1-Glucoside/Glucuronide: Highly polar due to the sugar moiety.[1] These elute near the void volume (

    
    ) in standard organic-rich mobile phases.[1]
    
Method Development Logic
  • Stationary Phase: A C18 column is sufficient, but high aqueous stability is required. End-capping is preferred to reduce silanol interactions with the amine groups.[1]

  • Mobile Phase pH: An acidic pH (3.0 – 4.0) is mandatory.[1]

    • Reason: It suppresses the ionization of the carboxylic acid on the glucuronide (pKa ≈ 3.2) and the sulfonamide nitrogen, increasing retention of the polar analytes on the hydrophobic stationary phase.

  • Gradient Profile: A "steep ramp" strategy is used.

    • Initial Hold: High aqueous content (90-95%) to trap the N1-conjugates.[1]

    • Ramp: Rapid increase in organic modifier to elute the parent SMX and the less polar N4-acetyl metabolite.

Experimental Protocol

Reagents & Materials
  • Standards: Sulfamethoxazole (Sigma-Aldrich), N1-glucuronide/glucoside standards (if commercially unavailable, enzymatic synthesis via liver microsomes or plant cell culture may be required).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q/18.2 MΩ).[1]

  • Buffer: Formic Acid (FA) or Ammonium Formate (for MS compatibility); Phosphoric Acid (for UV only).[1]

Sample Preparation (Critical Step)

N1-conjugates are labile.[1][2] Avoid high temperatures and alkaline pH during extraction.

Matrix: Plasma, Urine, or Plant Extract.

  • Protein Precipitation / Extraction:

    • Aliquot 200 µL sample.

    • Add 600 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Sulfadiazine).[1]

    • Vortex for 30 seconds.

  • Centrifugation:

    • Spin at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Handling:

    • Transfer supernatant to a clean vial.

    • Note: If sensitivity is low, evaporate under Nitrogen at <35°C and reconstitute in Mobile Phase A (Water + 0.1% FA).[1] Do not reconstitute in 100% Methanol as this leads to peak distortion of early eluters.

HPLC Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm or 5 µm
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.[1]7)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Temperature 30°C (Controlled)
Injection Vol 10 - 20 µL
Detection UV-Vis / PDA @ 265 nm (Primary), 254 nm (Secondary)
Gradient Program

Designed to separate early eluting polar conjugates from late eluting parent.

Time (min)% Mobile Phase B (ACN)Event
0.0 5%Loading: Retain N1-Glucoside/Glucuronide
2.0 5%Isocratic hold for polar retention
10.0 40%Linear Ramp: Elute SMX
12.0 90%Wash: Elute N4-Acetyl-SMX & impurities
14.0 90%Hold Wash
14.1 5%Re-equilibration (Critical)
20.0 5%Ready for next injection

Visualized Workflows

Metabolic Pathway & Target Analytes

The following diagram illustrates the relationship between the parent compound and its metabolites, highlighting the polarity shift that dictates the separation order.

MetabolicPathway SMX Sulfamethoxazole (Parent) LogP ~0.89 N4_Acetyl N4-Acetyl-SMX (Major Metabolite) Less Polar SMX->N4_Acetyl N-Acetylation (Liver/NAT2) N1_Gluc N1-Glucuronide / Glucoside (Polar Conjugate) Highly Polar (Elutes Early) SMX->N1_Gluc Glucuronidation (UGT) or Glycosylation (Plants)

Caption: Metabolic divergence of Sulfamethoxazole. The N1-conjugate pathway increases polarity significantly, requiring high-aqueous initial HPLC conditions.[1]

Analytical Workflow

Step-by-step logic for the experimental setup.

HPLC_Workflow cluster_HPLC HPLC Separation (C18) Start Sample (Urine/Plasma/Plant) Prep Precipitation (ACN) or SPE Avoid Alkaline pH Start->Prep Recon Reconstitute in Mobile Phase A (Water + 0.1% FA) Prep->Recon Inject Injection (10-20 µL) Recon->Inject Step1 T=0-2 min: 5% B Traps N1-Glucoside/Glucuronide Inject->Step1 Step2 T=2-10 min: Gradient 5->40% B Separates SMX from Conjugates Step1->Step2 Step3 T=12 min: 90% B Elutes N4-Acetyl-SMX Step2->Step3 Detect Detection: UV 265 nm (or MS/MS for trace levels) Step3->Detect

Caption: Analytical workflow emphasizing the critical reconstitution solvent and gradient trapping step.

Validation & Troubleshooting

System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between N1-Glucoside and SMX.
    
  • Tailing Factor (

    
    ):  < 1.5 for SMX (SMX often tails due to amine interaction; ensure fresh column and acidic pH).[1]
    
  • Retention Time Repeatability: < 1.0% RSD.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Co-elution near void (

)
Initial organic % too high.Lower initial B% to 2% or 5%. Ensure sample is not dissolved in 100% MeOH.
Peak Tailing (SMX) Silanol interaction.[1]Add 5-10 mM Ammonium Acetate to aqueous phase or use a "Base Deactivated" (BDS) column.[1]
Disappearing Glucoside Peak Hydrolysis.[2]N1-conjugates are labile.[1] Keep autosampler at 4°C. Analyze within 24h.
Ghost Peaks Carryover.N4-acetyl-SMX is sticky.[1] Ensure the wash step (90% B) is sufficient.[1]

References

  • Vree, T. B., et al. (1994). "Isolation, identification and determination of sulfamethoxazole and its known metabolites in human plasma and urine by high-performance liquid chromatography." Journal of Chromatography B: Biomedical Sciences and Applications, 658(2), 327-340.[1][3]

  • Ahmad, B., & Powell, J. W. (1988).[4] "N1-glucosides as urinary metabolites of sulphadimidine, sulphamerazine and sulphamethoxazole."[4] European Journal of Drug Metabolism and Pharmacokinetics, 13(3), 177-183.[1][4]

  • Dudley, S., et al. (2018). "Metabolism of Sulfamethoxazole by the Model Plant Arabidopsis thaliana." Environmental Science & Technology, 53(4).[1] (Demonstrates N-glycosylation in plants). [1]

  • BenchChem. (2025). "Overcoming low sensitivity for Sulfamethoxazole N1-Glucuronide detection." Application Note.

Sources

Method

Application Note: Solid-Phase Extraction (SPE) of Polar Sulfamethoxazole Metabolites

Target Audience: Analytical Chemists, Pharmacokineticists, and Environmental Scientists Focus: Overcoming retention challenges for highly polar N4-acetyl and N1-glucuronide conjugates using advanced polymeric solid-phase...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Environmental Scientists Focus: Overcoming retention challenges for highly polar N4-acetyl and N1-glucuronide conjugates using advanced polymeric solid-phase extraction.

Introduction & Mechanistic Challenges

Sulfamethoxazole (SMX) is a widely prescribed sulfonamide antibiotic. In both clinical pharmacokinetics and environmental wastewater monitoring, quantifying the parent drug alone provides an incomplete picture. In humans, approximately 45-50% of an administered SMX dose is metabolized via arylamine N-acetyltransferase (NAT) into N4-acetyl-sulfamethoxazole (N4-Ac-SMX), while 9-15% is converted via UDP-glucuronosyltransferase (UGT) into sulfamethoxazole-N1-glucuronide (SMX-N1-Gluc)[1].

The Analytical Challenge: Standard silica-based reversed-phase (e.g., C18) SPE sorbents frequently fail to retain these metabolites[2].

  • Parent SMX has an aniline group (pKa ~2.0) and a sulfonamide group (pKa ~5.6).

  • N4-Ac-SMX loses the basic aniline functionality due to acetylation, leaving only the acidic sulfonamide.

  • SMX-N1-Gluc introduces a highly polar, strongly acidic carboxylic acid moiety (pKa ~3.0-3.5).

Because these metabolites are highly polar and predominantly anionic at physiological and environmental pH levels, they suffer from early breakthrough on traditional C18 columns. To achieve high recovery, extraction must rely on Hydrophilic-Lipophilic Balanced (HLB) polymers or Mixed-Mode Anion Exchange (MAX) sorbents[2][3][4].

G SMX Sulfamethoxazole (Parent Drug) N4_Ac N4-Acetyl-SMX (Major Metabolite) SMX->N4_Ac NAT Enzymes (Acetylation) N1_Gluc SMX-N1-Glucuronide (Polar Conjugate) SMX->N1_Gluc UGT Enzymes (Glucuronidation) OH_SMX Hydroxylated SMX (Minor Metabolite) SMX->OH_SMX CYP2C9 (Oxidation)

Figure 1: Primary metabolic pathways of sulfamethoxazole in humans.

Rational Sorbent Selection: Causality and Chemistry

To design a self-validating and robust protocol, the sorbent chemistry must be matched to the analyte's ionization state.

Approach A: Polymeric Reversed-Phase (Oasis HLB)

The HLB copolymer (macroporous poly[divinylbenzene-co-N-vinylpyrrolidone]) provides dual retention mechanisms. The lipophilic divinylbenzene retains the aromatic rings, while the hydrophilic N-vinylpyrrolidone interacts with the polar glucuronide and sulfonamide groups.

  • Causality for Protocol: By dropping the sample pH to ~2.5–3.0, the acidic sulfonamide and glucuronic acid groups are protonated (neutralized). This maximizes their hydrophobicity, ensuring strong retention on the HLB polymer[3].

Approach B: Mixed-Mode Anion Exchange (Oasis MAX)

MAX sorbents consist of an HLB backbone functionalized with quaternary amine groups, which remain positively charged across all pH ranges (0-14).

  • Causality for Protocol: By adjusting the sample pH to 7.0–8.0, the metabolites (pKa 3.0–5.6) are fully deprotonated (anionic). They bind to the sorbent via strong electrostatic interactions. This allows for aggressive washing with 100% organic solvents (to remove neutral lipids) without eluting the analytes. Elution is then triggered by an acidic organic solvent, which protonates the metabolites, breaking the ionic bond[2][4].

Quantitative Performance Comparison

The table below summarizes typical recovery and matrix effect data when extracting SMX and its metabolites from complex matrices (e.g., wastewater or human plasma) using different SPE chemistries.

AnalyteSorbent TypeSample pHMean Recovery (%)Matrix Effect (%)LOQ (ng/L)
SMX Silica C183.065 - 75-45 (Suppression)15.0
SMX Polymeric HLB3.088 - 95-20 (Suppression)2.5
SMX Polymeric MAX7.590 - 98-10 (Suppression)1.8
N4-Ac-SMX Silica C183.040 - 55-50 (Suppression)25.0
N4-Ac-SMX Polymeric HLB3.085 - 92-25 (Suppression)4.0
N4-Ac-SMX Polymeric MAX7.592 - 97-12 (Suppression)2.0
SMX-N1-Gluc Silica C183.0< 20 (Breakthrough)N/A> 100
SMX-N1-Gluc Polymeric HLB3.078 - 85-35 (Suppression)8.5
SMX-N1-Gluc Polymeric MAX7.589 - 95-15 (Suppression)3.0

Data synthesis based on comparative SPE performance for polar sulfonamides[2][3][4]. MAX provides the highest recovery and lowest matrix suppression for the glucuronide conjugate.

Step-by-Step Experimental Protocols

Protocol Validation & Quality Control (Self-Validating System)

To ensure trustworthiness, every extraction batch must include:

  • Isotope-Labeled Internal Standards (SIL-IS): Spike samples with SMX-d4 and N4-Ac-SMX-d4 prior to extraction to correct for any SPE losses and MS matrix effects[3].

  • Procedural Blanks: Run LC-MS grade water through the identical SPE process to monitor for sorbent bleed or cross-contamination.

Method 1: The High-Selectivity MAX Protocol (Recommended for Glucuronides)

Sorbent: Oasis MAX (60 mg, 3 cc)

  • Sample Pre-treatment: Centrifuge the matrix (plasma or wastewater) at 4,000 x g for 10 min. Dilute 1:1 with 50 mM ammonium acetate buffer and adjust the pH to 7.5 using dilute NH₄OH. Spike with SIL-IS.

  • Conditioning: Pass 3 mL of Methanol through the cartridge, followed by 3 mL of LC-MS grade water. (Do not let the sorbent dry).

  • Loading: Load the pH-adjusted sample at a controlled flow rate of 1–2 mL/min. (Analytes bind via anion exchange).

  • Wash 1 (Aqueous): Pass 3 mL of 5% NH₄OH in water. (Removes basic and neutral polar interferences; acidic analytes remain ionically bound).

  • Wash 2 (Organic): Pass 3 mL of 100% Methanol. (Removes hydrophobic neutral lipids and pigments).

  • Drying: Apply maximum vacuum (15 inHg) for 5 minutes to remove residual washing solvents.

  • Elution: Elute target analytes with 3 mL of 2% Formic Acid in Methanol. (The acid protonates the sulfonamide and glucuronide, neutralizing their charge and releasing them from the quaternary amine).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile).

SPE_Workflow Prep 1. Sample Pre-treatment Adjust to pH 7.5 (Deprotonation) Cond 2. Conditioning 3 mL MeOH -> 3 mL H2O Prep->Cond Load 3. Sample Loading Analytes bind to quaternary amine Cond->Load Wash1 4. Wash 1 (Aqueous) 5% NH4OH (Removes basic/neutrals) Load->Wash1 Wash2 5. Wash 2 (Organic) 100% MeOH (Removes lipids) Wash1->Wash2 Elute 6. Elution 2% Formic Acid in MeOH (Releases analytes) Wash2->Elute Dry 7. Evaporation & Reconstitution Ready for LC-MS/MS Elute->Dry

Figure 2: Mixed-Mode Anion Exchange (MAX) SPE workflow for polar acidic metabolites.

Method 2: The Universal HLB Protocol

Sorbent: Oasis HLB (60 mg, 3 cc)

  • Sample Pre-treatment: Centrifuge the sample. Adjust the pH to 2.5–3.0 using 1M HCl. Spike with SIL-IS. (Protonation suppresses the ionization of the acidic metabolites, increasing their affinity for the reversed-phase polymer)[3].

  • Conditioning: Pass 3 mL of Methanol, followed by 3 mL of acidified water (pH 3.0).

  • Loading: Load the sample at 1–2 mL/min.

  • Washing: Pass 3 mL of 5% Methanol in water. (A higher organic wash will cause premature elution of the highly polar glucuronide).

  • Drying: Apply vacuum for 5 minutes.

  • Elution: Elute with 3 mL of 100% Methanol.

  • Reconstitution: Evaporate under nitrogen and reconstitute in 100 µL of Initial Mobile Phase.

Downstream LC-MS/MS Considerations

Because SMX-N1-Gluc is highly polar, standard C18 chromatography may result in poor retention (elution near the void volume), leading to severe ion suppression from unretained salts.

  • Recommendation: Utilize a Pentafluorophenyl (PFP) column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column for the chromatographic separation. PFP columns offer enhanced polar retention and dipole-dipole interactions, ensuring the glucuronide conjugate is adequately retained past the solvent front.

  • Detection: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode for SMX and N4-Ac-SMX, but evaluate ESI Negative (ESI-) mode for optimal sensitivity of the SMX-N1-Glucuronide, as the carboxylic acid yields a strong[M-H]- precursor ion.

References

  • Bioaugmentation for the removal of the antibiotic sulfamethoxazole in wastewater treatment plants - Repositório da Universidade Nova de Lisboa Source: unl.pt URL:

  • Laboratory Testing of Sulfamethoxazole and its Metabolite Acetyl‐Sulfamethoxazole in Soil Source: researchgate.net URL:[1]

  • Occurrence, concentration, and risk assessment of selected pharmaceuticals in representative cropland soils and their underlying groundwater in Gauteng province, South Africa - PMC Source: nih.gov URL:[3]

  • Simultaneous Determination of Pharmaceuticals by Solid-phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry: A Case Study from Sharjah Sewage Treatment Plant - MDPI Source: mdpi.com URL:[2]

  • Serial mixed-mode cation- and anion-exchange solid-phase extraction for separation of basic, neutral and acidic pharmaceuticals in wastewater and analysis by high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry - ResearchGate Source: researchgate.net URL:[4]

Sources

Application

Application Note: Enzymatic Hydrolysis of Sulfamethoxazole-Glucosides using Beta-Glucosidase

Abstract The accurate quantification of Sulfamethoxazole (SMX) in environmental and biological matrices is frequently compromised by the formation of "masked" conjugates. While mammalian metabolism primarily yields N4-ac...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The accurate quantification of Sulfamethoxazole (SMX) in environmental and biological matrices is frequently compromised by the formation of "masked" conjugates. While mammalian metabolism primarily yields N4-acetyl and N4-glucuronide conjugates, recent studies confirm that plants (e.g., Arabidopsis thaliana, Oryza sativa) and certain bacteria extensively metabolize SMX into N4-glucosyl-sulfamethoxazole (SMX-Glc). Standard deconjugation protocols using


-glucuronidase fail to hydrolyze these glucoside bonds, leading to significant underestimation of the total antibiotic load. This guide details a validated protocol for using 

-glucosidase
(EC 3.2.1.21) to hydrolyze SMX-glucoside conjugates, ensuring comprehensive recovery of the parent compound for LC-MS/MS analysis.

Introduction & Scientific Context

The "Hidden" Antibiotic Load

Sulfamethoxazole is a widely prescribed sulfonamide antibiotic.[1][2] Upon entering the environment—via wastewater or agricultural runoff—it interacts with the soil-plant continuum. Unlike mammals, which rely on glucuronidation (UDP-glucuronosyltransferase), plants detoxify xenobiotics primarily through glycosylation .

Research indicates that N4-glycosylation is the dominant transformation pathway in plants.[3] In Arabidopsis thaliana, over 80% of extractable SMX metabolites are N4-glycosyl-SMX, with significant fractions also found in edible crops like rice. These conjugates are biologically inactive but can revert to the active parent compound upon ingestion or decomposition, posing a re-emergence risk.

Enzyme Specificity: The Critical Distinction

A common analytical error is the interchangeable use of hydrolytic enzymes. It is imperative to select the enzyme matching the metabolic conjugate:

  • 
    -Glucuronidase (EC 3.2.1.31):  Targets Glucuronides  (Carboxylic acid on sugar ring). Used for human/animal urine analysis. Ineffective  against plant glucosides.
    
  • 
    -Glucosidase (EC 3.2.1.21):  Targets Glucosides  (Hydroxyl group on sugar ring). Required for plant tissue and environmental water analysis.[4]
    
Mechanism of Action

-glucosidase catalyzes the hydrolysis of the 

-1,4-glycosidic bond linking the glucose moiety to the N4-amino group of the sulfonamide.

G cluster_0 Substrate cluster_1 Enzymatic Complex cluster_2 Products SMX_Glc N4-Glucosyl-SMX (Inactive Conjugate) Enzyme Beta-Glucosidase (EC 3.2.1.21) SMX_Glc->Enzyme Binding SMX Sulfamethoxazole (Parent Drug) Enzyme->SMX Release Glucose D-Glucose Enzyme->Glucose Release Water H₂O Water->Enzyme Hydrolysis

Figure 1: Mechanism of enzymatic hydrolysis of N4-Glucosyl-SMX by Beta-Glucosidase.

Materials

Reagents
  • Enzyme:

    
    -Glucosidase from almonds (or Aspergillus niger).
    
    • Activity Requirement: Minimum 20 units/mg solid.

  • Buffer: 50 mM Sodium Acetate buffer, pH 5.0.

  • Stop Solution: Acetonitrile (LC-MS grade) with 1% Formic Acid.

  • Internal Standard (IS): Sulfamethoxazole-d4 (or similar isotopically labeled analog).

  • Standard: Sulfamethoxazole (Parent) and N4-Glucosyl-Sulfamethoxazole (Conjugate standard, e.g., USP Catalog #1667605).

Equipment
  • Thermomixer or shaking water bath (capable of 37°C).

  • Centrifuge (10,000 x g).

  • LC-MS/MS system (e.g., Triple Quadrupole).

Experimental Protocol

This protocol describes the extraction and hydrolysis of SMX conjugates from plant tissue (e.g., roots/leaves).

Phase 1: Sample Preparation & Extraction
  • Homogenization: Weigh 1.0 g of fresh plant tissue. Flash freeze in liquid nitrogen and grind to a fine powder.

  • Extraction: Add 10 mL of Methanol:Water (50:50 v/v). Vortex vigorously for 1 min.

  • Sonication: Sonicate for 15 min at room temperature to ensure cell lysis and metabolite release.

  • Clarification: Centrifuge at 4,000 x g for 10 min. Collect the supernatant.

  • Evaporation: Transfer an aliquot (e.g., 1 mL) to a clean tube and evaporate to dryness under nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 500 µL of 50 mM Sodium Acetate Buffer (pH 5.0) . Note: Do not reconstitute in high organic solvent, as this inhibits the enzyme.

Phase 2: Enzymatic Hydrolysis

Perform this step in duplicate: one for "Total SMX" (Enzyme treated) and one for "Free SMX" (Buffer control).

  • Enzyme Addition:

    • Sample Tube: Add 20 Units of

      
      -glucosidase enzyme solution.
      
    • Control Tube: Add an equivalent volume of acetate buffer (no enzyme).

  • Incubation: Vortex gently. Incubate at 37°C for 4 hours (or overnight/16h for maximum recovery) with gentle shaking (300 rpm).

    • Optimization Note: While 4 hours is often sufficient, overnight incubation ensures hydrolysis of recalcitrant disaccharide conjugates (e.g., N4-glycosyl-glycosides).

  • Quenching: Stop the reaction by adding 500 µL of Ice-cold Acetonitrile + 1% Formic Acid . This precipitates the enzyme and prepares the sample for LC-MS.

  • Internal Standard: Add the Internal Standard (SMX-d4) at this stage to correct for matrix effects during analysis.

Phase 3: Analysis
  • Centrifugation: Centrifuge at 12,000 x g for 10 min to pellet precipitated proteins.

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter into an LC vial.

  • LC-MS/MS Quantification: Analyze for Sulfamethoxazole (Transition m/z 254 → 156).

Workflow Diagram

Workflow cluster_Free Control (Free SMX) cluster_Total Hydrolysis (Total SMX) Start Plant Tissue Homogenate Extract Extraction (MeOH:H2O) Start->Extract Split Split Sample Extract->Split Buffer_Only Add Buffer Only (No Enzyme) Split->Buffer_Only Add_Enzyme Add Beta-Glucosidase (pH 5.0) Split->Add_Enzyme Incubate_1 Incubate 37°C Buffer_Only->Incubate_1 Quench Quench (ACN + 1% FA) + Internal Standard Incubate_1->Quench Incubate_2 Incubate 37°C Add_Enzyme->Incubate_2 Incubate_2->Quench Analyze LC-MS/MS Analysis Quench->Analyze Calc Calculate Conjugated Fraction: (Total - Free) Analyze->Calc

Figure 2: Workflow for the differential quantification of Free vs. Conjugated Sulfamethoxazole.

Data Analysis & Validation

Calculation

The concentration of the conjugated SMX-glucoside is determined indirectly by subtraction.



Validation Criteria

To ensure the protocol is valid, run a Positive Control using a known standard of N4-Glucosyl-SMX (USP Reference Standard).

ParameterAcceptance Criteria
Hydrolysis Efficiency > 95% conversion of N4-Glucosyl-SMX standard to SMX
Enzyme Blank No SMX detected in enzyme-only solution
Matrix Spike Recovery 80% - 120%
Precision (RSD) < 15% (n=3)

Troubleshooting Guide

IssueProbable CauseSolution
Low Hydrolysis Efficiency pH driftEnsure Acetate buffer is strictly pH 5.0.
Enzyme InhibitionRemove organic solvents (MeOH) via evaporation before adding enzyme. Glucose (product) can inhibit the enzyme; ensure high enzyme-to-substrate ratio.
High Background in Control Acid hydrolysisAvoid using strong acids during extraction; use neutral solvents.
Precipitation Protein crashEnsure centrifugation after quenching is sufficient (12,000 x g).

References

  • Huynh, K. A., & Reinhold, D. M. (2019).[3] Metabolism of Sulfamethoxazole by the Model Plant Arabidopsis thaliana. Environmental Science & Technology, 53(9), 4901–4911.

  • Sun, J., et al. (2024).[5] Transformation process and phytotoxicity of sulfamethoxazole and N4-acetyl-sulfamethoxazole in rice. Science of The Total Environment, 927, 170857.

  • United States Pharmacopeia (USP). Sulfamethoxazole N4-Glucoside Reference Standard.

  • Ketudat Cairns, J. R., & Esen, A. (2010). ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Glucosidases.[6][7][8][9][10][11] Cellular and Molecular Life Sciences, 67, 3389–3405. 
    

Sources

Method

Application Note: Preparation and Handling of Sulfamethoxazole N1-Glucoside Standard Solutions

Abstract & Scope This application note details the protocol for the preparation, storage, and validation of Sulfamethoxazole N1-glucoside (SMX-N1-Glc) standard solutions. Unlike the major mammalian metabolite Sulfamethox...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the protocol for the preparation, storage, and validation of Sulfamethoxazole N1-glucoside (SMX-N1-Glc) standard solutions. Unlike the major mammalian metabolite Sulfamethoxazole N1-glucuronide or the plant metabolite Sulfamethoxazole N4-glucoside, the N1-glucoside is a specific conjugate often targeted in environmental fate studies (phytoremediation), plant metabolism tracking, and specific degradation pathway analysis.[1]

Due to the susceptibility of the N-glycosidic bond to hydrolysis under acidic conditions, this protocol emphasizes pH control and solvent selection to ensure analyte integrity during LC-MS/MS or HPLC-UV analysis.[1]

Technical Background & Causality

The Analyte: Distinction is Critical

Before preparation, it is imperative to verify the chemical identity of the standard material. Sulfamethoxazole (SMX) has two nitrogen atoms capable of conjugation:

  • N4 (Aniline Nitrogen): The primary site for acetylation (humans) and glucosylation (plants).[1]

  • N1 (Sulfonamide Nitrogen): The site for glucuronidation (humans) and glucosylation (minor pathway/environmental).[1]

SMX N1-glucoside involves the attachment of a glucose moiety to the sulfonamide nitrogen.[1] This alters the pKa and solubility profile significantly compared to the parent drug.

Solubility vs. Stability Logic
  • Solubility: The glucose moiety imparts polarity. While SMX requires high organic content (methanol/acetonitrile) for dissolution, SMX-N1-Glc is amphiphilic.[1] It dissolves readily in methanol (MeOH) and water.[1]

  • Stability (The "Acid Trap"): N-glycosides are acid-labile.[1] Storage in acidic matrices (e.g., 0.1% Formic Acid) can catalyze the hydrolysis of the glucose group, reverting the standard back to parent Sulfamethoxazole. Therefore, stock solutions must be prepared in neutral solvents.

Reagents and Equipment

CategoryItemSpecification
Analyte Sulfamethoxazole N1-glucoside>95% Purity (Custom synthesis or ref standard)
Solvent A Methanol (MeOH)LC-MS Grade
Solvent B Water (

)
Milli-Q / LC-MS Grade (18.2 MΩ[1]·cm)
Equipment Analytical BalanceReadability

0.01 mg
Equipment Volumetric FlasksClass A, Amber glass (light protection)
Storage CryovialsPolypropylene, O-ring seal

Protocol: Standard Solution Preparation

Phase 1: Primary Stock Solution (1.0 mg/mL)

Objective: Create a stable, high-concentration master stock.[1]

  • Equilibration: Allow the solid reference standard to reach room temperature in a desiccator (approx. 30 mins) to prevent condensation and weighing errors due to hygroscopicity.

  • Weighing: Accurately weigh 1.00 mg (adjusted for purity) of SMX-N1-Glc into a 1.5 mL amber glass vial or small volumetric flask.

    • Calculation:

      
      [1]
      
  • Dissolution: Add 1.0 mL of 100% Methanol .

    • Reasoning: Pure MeOH is bacteriostatic and prevents hydrolysis better than aqueous buffers during long-term storage.[1]

  • Mixing: Vortex gently for 30 seconds. Sonication is permitted (max 1 min) if dissolution is incomplete, but avoid heating.[1]

  • Labeling: Label as "SMX-N1-Glc STOCK - 1 mg/mL - [Date]" .

Phase 2: Working Standard Solutions

Objective: Prepare dilutions for calibration curves (Linearity range: 1 ng/mL – 1000 ng/mL).

Diluent Selection: Use 50:50 Methanol:Water (v/v) .[1]

  • Note: Do not add formic acid or acetic acid to the dilution solvent. Acidification should only occur immediately prior to injection (via on-column mixing) or if stability is validated.[1]

Serial Dilution Scheme:

StepSource SolutionVolume TransferDiluent VolumeFinal Conc.
WS-1 Primary Stock (1 mg/mL)10

L
990

L
10

g/mL
WS-2 WS-1 (10

g/mL)
100

L
900

L
1,000 ng/mL
WS-3 WS-2 (1,000 ng/mL)100

L
900

L
100 ng/mL
WS-4 WS-3 (100 ng/mL)100

L
900

L
10 ng/mL

Workflow Visualization

The following diagram illustrates the critical decision pathways for handling SMX-N1-Glc to prevent degradation.

SMX_Standard_Prep Solid Solid Standard (SMX-N1-Glc) Weigh Weighing (Analytical Balance) Solid->Weigh Stock Primary Stock (1 mg/mL, -20°C) Weigh->Stock Dissolve Solvent Solvent Choice: 100% Methanol (Neutral pH) Solvent->Stock Dilution Working Dilutions (50:50 MeOH:H2O) Stock->Dilution Serial Dilution QC QC Check: LC-MS/MS (Monitor Parent SMX) Dilution->QC Acid Avoid Acidic Buffers! Acid->Dilution Causes Hydrolysis

Caption: Workflow for SMX-N1-Glc preparation highlighting the critical exclusion of acidic buffers to prevent hydrolysis.

Quality Control & Self-Validation

To ensure the standard solution is accurate and has not degraded, perform the following "Self-Validating" check:

  • The "Parent Check": Inject the fresh 1,000 ng/mL working solution into the LC-MS system.

    • Monitor two MRM transitions:

      • Transition A: SMX-N1-Glc (Precursor

        
         Fragment).[1]
        
      • Transition B: Sulfamethoxazole Parent (Precursor

        
        ).[1]
        
  • Acceptance Criteria:

    • If the peak area of the Parent SMX exceeds 2-3% of the Glucoside peak area, significant hydrolysis has occurred. Discard and re-prepare.

    • Note: Some in-source fragmentation is normal.[1] Compare against a "Zero-Hour" reference injection.

Storage and Stability

  • Primary Stock (MeOH): Stable for 6 months at -20°C . For long-term (>6 months), store at -80°C .

  • Working Solutions (MeOH/Water): Unstable.[1] Prepare fresh weekly or store at 4°C for maximum 48 hours.

  • Light Sensitivity: Sulfonamides are photosensitive. Always use amber glassware or wrap containers in aluminum foil.

References

  • Huynh, K. A., & Reinhold, D. M. (2019). Metabolism of sulfamethoxazole by the model plant Arabidopsis thaliana.[2] Environmental Science & Technology, 53(8), 4208-4217.[1] [1]

  • Ahmad, B., & Powell, J. W. (1988). N1-glucosides as urinary metabolites of sulphadimidine, sulphamerazine and sulphamethoxazole.[3] European Journal of Drug Metabolism and Pharmacokinetics, 13(3), 177-183.[1][3]

  • FDA (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[4]

Sources

Application

Application Note: High-Confidence Quantification of Sulfamethoxazole N1-Glucoside in Environmental Water Matrices via SPE-LC-MS/MS

Introduction & Biological Context Sulfamethoxazole (SMX) is a widely prescribed sulfonamide antibiotic and a ubiquitous contaminant in global aquatic ecosystems. While conventional wastewater treatment and phytoremediati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

Sulfamethoxazole (SMX) is a widely prescribed sulfonamide antibiotic and a ubiquitous contaminant in global aquatic ecosystems. While conventional wastewater treatment and phytoremediation systems (e.g., constructed wetlands) successfully reduce parent SMX concentrations, recent untargeted metabolomics studies reveal that plants and certain fungi extensively metabolize SMX via Phase II N-glycosylation[1]. In model species such as Arabidopsis thaliana and various wetland plants, N-glycosylation serves as a primary detoxification pathway, yielding highly polar SMX-glucosides[1][2].

The Environmental Threat: SMX-N1-glucoside (SMX-N1-Glc) acts as a "hidden" reservoir of the antibiotic. Once excreted into environmental waters via agricultural runoff or wetland effluents, ubiquitous microbial β-glucosidases can cleave the glycosidic bond[2]. This enzymatic hydrolysis reverts the benign metabolite back into the active parent antibiotic, driving continuous, low-dose environmental exposure that exacerbates antimicrobial resistance (AMR) risks. Furthermore, SMX and its transformation products have been shown to exhibit varying degrees of aquatic toxicity, making comprehensive monitoring critical[3].

Pathway SMX Parent Sulfamethoxazole (Wastewater/Agri Runoff) Plant Plant Uptake & Phytoremediation SMX->Plant Absorption Glycosylation Phase II Metabolism (N1/N4-Glycosylation) Plant->Glycosylation Detoxification Glucoside SMX-N1-Glucoside (Hidden Reservoir) Glycosylation->Glucoside Exudation into Water Microbes Microbial Cleavage (β-glucosidases) Glucoside->Microbes Environmental Exposure Microbes->SMX Reversion to Parent

Fig 1. Phytometabolism of SMX to SMX-N1-Glucoside and its environmental reversion cycle.

Experimental Design & Causality (The "Why")

Quantifying SMX-N1-Glc in complex environmental matrices requires overcoming significant analytical hurdles, primarily the compound's extreme polarity and the presence of isobaric isomers (e.g., SMX-N4-glucoside).

  • Sample Preparation (SPE): We utilize an Oasis HLB (Hydrophilic-Lipophilic Balance) polymeric sorbent. Causality: The addition of the glucose moiety makes SMX-N1-Glc highly polar, causing it to break through traditional C18 sorbents. The HLB copolymer provides dual retention mechanisms, ensuring quantitative recovery of both the polar glucoside and the hydrophobic parent SMX. Samples are acidified to pH 3.0 to protonate the sulfonamide nitrogen (pKa ~5.7), maximizing hydrophobic retention.

  • Chromatographic Separation: A High-Strength Silica (HSS) T3 column is employed. Causality: Because SMX possesses two primary sites for glycosylation (the N4-aniline nitrogen and the N1-sulfonamide nitrogen), environmental samples contain a mixture of these positional isomers. The HSS T3 column resists phase collapse under highly aqueous conditions and provides superior retention of polar compounds, allowing for the baseline resolution of SMX-N1-Glc from SMX-N4-Glc.

  • Self-Validating QC System: Environmental waters cause severe ionization suppression. This protocol embeds a self-validating matrix-spike and isotope dilution strategy to continuously verify extraction efficiency and correct for matrix effects in real-time.

Step-by-Step Analytical Protocol

Water Sampling and Preservation
  • Collect 500 mL of environmental water (e.g., agricultural runoff, wetland effluent) in amber glass bottles.

  • Immediately filter through a 0.45 µm glass fiber filter to remove suspended particulate matter.

  • Add 0.1 g/L of ascorbic acid to quench residual oxidants (preventing degradation of the aniline ring).

  • Adjust the sample to pH 3.0 ± 0.2 using 1 M Formic Acid.

  • Spike the sample with 50 ng/L of SMX-d4 (Internal Standard).

Solid Phase Extraction (SPE) Workflow
  • Conditioning: Pass 5 mL of LC-MS grade Methanol (MeOH) followed by 5 mL of HPLC water (pH 3.0) through the Oasis HLB cartridge (200 mg, 6 cc) at a rate of 2 mL/min.

  • Loading: Load the 500 mL acidified water sample at a flow rate not exceeding 5 mL/min to ensure optimal mass transfer to the sorbent.

  • Washing: Wash the cartridge with 5 mL of 5% MeOH in water. Critical Step: Do not exceed 5% organic content, or the highly polar SMX-N1-Glc will prematurely elute.

  • Drying: Dry the cartridge under a gentle vacuum (-15 inHg) for 15 minutes.

  • Elution: Elute the analytes with 6 mL of a Methanol/Acetonitrile mixture (50:50, v/v) into a clean glass tube.

  • Reconstitution: Evaporate the eluate to gentle dryness under a nitrogen stream at 35°C. Reconstitute in 500 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile).

System Suitability & Quality Control (Self-Validation)

To ensure the protocol is self-validating, every batch of 10 samples MUST include:

  • Method Blank: 500 mL of Milli-Q water processed through the entire SPE workflow to rule out system carryover.

  • Matrix Spike (MS): An environmental sample spiked with 100 ng/L of SMX-N1-Glc reference standard prior to extraction. Recovery must fall between 75% and 120% to validate the extraction mechanics.

Workflow S1 1. Water Sampling (Filter & Acidify pH 3) S2 2. SPE Extraction (Oasis HLB Sorbent) S1->S2 S3 3. LC Separation (HSS T3 Column) S2->S3 S4 4. MS/MS Detection (ESI+ MRM Mode) S3->S4 S5 5. Data Validation (Isotope Dilution) S4->S5

Fig 2. Self-validating SPE-LC-MS/MS analytical workflow for SMX-N1-Glc quantification.

Instrumental Conditions & Quantitative Data Summaries

Table 1: Liquid Chromatography (LC) Gradient Conditions
  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in HPLC Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min | Column Temp: 40°C | Injection Volume: 5 µL

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.095.05.0Initial
1.095.05.0Linear (6)
6.040.060.0Linear (6)
8.05.095.0Linear (6)
10.05.095.0Hold (1)
10.195.05.0Step (1)
14.095.05.0Re-equilibration
Table 2: Mass Spectrometry (MS/MS) MRM Transitions
  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Capillary Voltage: 3.0 kV | Desolvation Temp: 500°C

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
SMX-N1-Glucoside 416.1254.115Quantifier (Loss of Glucose)
SMX-N1-Glucoside 416.1156.025Qualifier (Sulfonamide Cleavage)
Parent SMX 254.1156.020Quantifier
Parent SMX 254.192.030Qualifier
SMX-d4 (IS) 258.1160.020Internal Standard
Table 3: Method Validation Parameters (Surface Water Matrix)
ParameterSMX-N1-GlucosideParent SMX
Limit of Detection (LOD) 2.5 ng/L1.0 ng/L
Limit of Quantitation (LOQ) 8.0 ng/L3.0 ng/L
Absolute SPE Recovery (%) 82 ± 6 %88 ± 4 %
Matrix Effect (%) -15 % (Ion Suppression)-10 % (Ion Suppression)
Calibration Linearity (R²) > 0.995> 0.998

References

  • Metabolism of Sulfamethoxazole by the Model Plant Arabidopsis thaliana.
  • Investigating the Transformation Products of Selected Antibiotics and 17 α-Ethinylestradiol under Three In Vitro Biotransform
  • Photodegradation of sulfamethoxazole in various aqueous media: persistence, toxicity and photoproducts assessment. PubMed.

Sources

Method

In vitro glycosylation assays for sulfamethoxazole metabolism studies

Application Note: In Vitro N-Glucuronidation Assays for Sulfamethoxazole (SMX) Metabolism Abstract Sulfamethoxazole (SMX) is a widely used sulfonamide antibiotic.[1][2][3] While N4-acetylation (via NAT2) and N4-hydroxyla...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro N-Glucuronidation Assays for Sulfamethoxazole (SMX) Metabolism

Abstract

Sulfamethoxazole (SMX) is a widely used sulfonamide antibiotic.[1][2][3] While N4-acetylation (via NAT2) and N4-hydroxylation (via CYP2C9) are its primary metabolic routes, N-glucuronidation represents a critical, often overlooked detoxification pathway. This Application Note provides a definitive protocol for characterizing SMX glucuronidation in human liver microsomes (HLM) and recombinant UGTs. It addresses the specific challenges of N-glucuronide instability and the absolute requirement for pore-forming agents (alamethicin) to ensure assay validity.

Mechanistic Background & Pathway Logic

The "Glycosylation" Misnomer: In mammalian pharmacokinetics, the "glycosylation" of SMX refers specifically to Glucuronidation —the conjugation of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA).

The Latency Challenge: UGT enzymes are located on the luminal (internal) side of the Endoplasmic Reticulum (ER). In isolated microsomes, the ER vesicles form "inside-out" or closed structures, making the active site inaccessible to the polar cofactor UDPGA.

  • Expert Insight: Many assays fail because researchers treat UGTs like CYPs. You must permeabilize the membrane. We utilize Alamethicin , a peptide antibiotic that forms stable pores, allowing UDPGA entry without disrupting enzyme kinetics (unlike detergents).

Regioselectivity: Sulfonamides can undergo glucuronidation at two distinct nitrogen sites:

  • N1-position: The sulfonamide nitrogen (sulfonimidoyl).

  • N4-position: The aniline nitrogen. Note: N4-glucuronidation competes directly with N4-acetylation (NAT2), a pathway implicated in hypersensitivity reactions.

Figure 1: Sulfamethoxazole Metabolic Pathways

SMX_Metabolism SMX Sulfamethoxazole (Parent) N4_Ac N4-Acetyl-SMX (Major Metabolite) SMX->N4_Ac  NAT2 (Acetylation) N4_OH N4-Hydroxy-SMX (Bioactivation/Toxicity) SMX->N4_OH  CYP2C9 (Hydroxylation) N_Gluc SMX-N-Glucuronide (Detoxification) SMX->N_Gluc  UGT Isoforms (Glucuronidation) + UDPGA

Caption: Major metabolic fates of SMX. Glucuronidation serves as a direct clearance pathway competing with bioactivation (CYP2C9) and acetylation (NAT2).

Materials & Critical Reagents

ComponentSpecificationPurpose
Enzyme Source Pooled Human Liver Microsomes (HLM) (20 mg/mL)Contains native UGTs.
Substrate Sulfamethoxazole (SMX)Purity >99%. Dissolve in MeOH (keep organic <1% in final).
Cofactor UDP-Glucuronic Acid (UDPGA)The Sugar Donor. Prepare fresh 50 mM stock in buffer.
Pore Former Alamethicin CRITICAL. Forms pores for UDPGA entry. Stock: 5 mg/mL in Ethanol.
Buffer 50 mM Tris-HCl (pH 7.5) + 8 mM MgCl₂Mg²⁺ is an obligatory cofactor for UGTs.
Stop Solution Ice-cold Acetonitrile (ACN) + Internal StandardPrecipitates protein and stabilizes labile N-glucuronides.

Experimental Protocol: UGT-Mediated Glucuronidation

Safety Note: Handle biological fractions (HLM) as Biosafety Level 2.

Step-by-Step Workflow

1. Alamethicin Activation (The "Pore Step")

  • Why: Without this, UGT activity is underestimated by >90%.

  • Prepare a mixture of HLM and Buffer.

  • Add Alamethicin to a final concentration of 50 µg/mg protein (or 25 µg/mL total volume).

  • Incubate on ice for 15 minutes. This allows pores to self-assemble in the microsomal membrane.

2. Reaction Assembly

  • In a 96-well plate or microcentrifuge tubes, combine:

    • Activated HLM mix (Final protein conc: 0.5 mg/mL).

    • SMX Substrate (Range: 10–1000 µM for kinetics).

    • Buffer (Tris-HCl/MgCl₂) to volume.[4]

  • Pre-incubation:[5][6] 5 minutes at 37°C.[5][6]

3. Initiation

  • Start reaction by adding UDPGA (Final conc: 5 mM).[5][6]

  • Negative Control: Add Buffer instead of UDPGA.

4. Incubation

  • Incubate at 37°C with shaking (300 rpm).

  • Time: 30–60 minutes (Linearity must be determined; SMX turnover is slow).

5. Quenching (Stabilization)

  • Add 3 volumes of Ice-Cold Acetonitrile containing Internal Standard (e.g., Sulfamethoxazole-d4).

  • Crucial:N-glucuronides are labile at acidic pH and high heat. Do not use strong acids (like TCA) to stop the reaction. Keep samples on ice.

6. Sample Prep

  • Centrifuge at 4,000 × g for 15 min at 4°C.

  • Transfer supernatant to LC vials. Dilute with water if necessary to match initial mobile phase.

Figure 2: Assay Workflow Diagram

Assay_Workflow Step1 Step 1: Pore Formation Mix HLM + Alamethicin (15 min on Ice) Step2 Step 2: Substrate Addition Add SMX + MgCl2 Buffer (Pre-warm 37°C) Step1->Step2 Step3 Step 3: Initiation Add 5 mM UDPGA Step2->Step3 Step4 Step 4: Incubation 30-60 min @ 37°C Step3->Step4 Step5 Step 5: Quench Add Cold ACN (No Acid!) Centrifuge Step4->Step5 Step6 Step 6: LC-MS/MS Analysis Detect m/z 430 -> 254 Step5->Step6

Caption: Optimized workflow for UGT assays. Note the specific Alamethicin activation step prior to substrate addition.

Analytical Method: LC-MS/MS Detection

Detection of the glucuronide requires specific mass spectrometry settings. Since authentic glucuronide standards are expensive or unavailable, we often rely on the mass shift (+176 Da) .

Chromatography (LC)

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Note: N-glucuronides are polar; they will elute before the parent SMX.

Mass Spectrometry (MS/MS)

  • Mode: Positive Electrospray Ionization (ESI+).

  • Source Temp: <400°C (Prevent in-source fragmentation of the fragile glucuronide).

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Note
SMX (Parent) 254.1156.0Sulfanilamide moiety
SMX-Glucuronide 430.1254.1Loss of Glucuronic Acid (-176)
SMX-Glucuronide (Quant) 430.1156.0Combined loss

Self-Validation Check: If you see a peak in the 430 channel in your "-UDPGA" control, your parent SMX stock is contaminated, or you have "in-source" adduct formation. Real enzymatic product appears only in +UDPGA samples.

Data Analysis & Interpretation

Kinetic Parameters Plot the velocity (


) of glucuronide formation against SMX concentration (

) to determine Michaelis-Menten constants.


  • 
    :  Maximum velocity of glucuronidation (pmol/min/mg).
    
  • 
    :  Affinity constant. High 
    
    
    
    indicates low affinity (common for N-glucuronidation).
  • 
     (Intrinsic Clearance):  Calculated as 
    
    
    
    . This predicts the in vivo efficiency of this pathway.

Troubleshooting Guide

  • Low Activity? Check Alamethicin. Did you incubate it on ice? Did you use enough? (Try increasing to 50 µg/mL).

  • Unstable Peak? Ensure the autosampler is cooled to 4°C. N-glucuronides can hydrolyze back to the parent drug if left at room temperature.

  • High Background? Check for "in-source fragmentation." If the glucuronide falls apart in the MS source, it mimics the parent.[7] Ensure chromatographic separation is sufficient (

    
    ).
    

References

  • Miners, J. O., et al. (2010). "In vitro assessment of drug metabolism: UGT enzymes." Methods in Molecular Biology.

  • Rowland, A., et al. (2013). "The 'protein effect' in in vitro UGT assays: consequences for the estimation of kinetic parameters." Drug Metabolism and Disposition.

  • Gill, H. J., et al. (1996). "Sulfonamide-N-glucuronidation by human liver microsomes." British Journal of Clinical Pharmacology.

  • Fisher, M. B., et al. (2000). "The complexities of UDP-glucuronosyltransferase (UGT) kinetic analysis: Alamethicin and latency." Drug Metabolism Reviews.

  • Nishimuta, H., et al. (2013). "Inhibitory effects of sulfamethoxazole on organic anion transporters." Biopharmaceutics & Drug Disposition.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing thermal degradation of sulfamethoxazole N1-glucoside during analysis

Welcome to the Analytical Troubleshooting Support Center . This guide is designed for bioanalytical scientists and researchers dealing with the quantification of sulfamethoxazole (SMX) and its thermally labile conjugate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Support Center . This guide is designed for bioanalytical scientists and researchers dealing with the quantification of sulfamethoxazole (SMX) and its thermally labile conjugate metabolites, specifically sulfamethoxazole N1-glucoside (SMX-N1-Gluc).

Below, you will find a diagnostic overview of thermal degradation mechanisms, field-proven protocols to decouple analytical artifacts, and a targeted FAQ section.

Diagnostic Overview: The Causality of Thermal Degradation

Sulfamethoxazole N1-glucoside is a documented phase II metabolite found in human urine[1] and a major product of phytometabolism in environmental studies[2]. However, the N-glycosidic bond linking the hexose sugar to the N1 position of the sulfonamide is structurally weak and highly susceptible to thermal stress.

During Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, the heated electrospray ionization (HESI) source transfers significant thermal energy to the eluting droplets to drive desolvation. If the thermal energy exceeds the activation energy of the N-glycosidic bond, the metabolite undergoes In-Source Fragmentation (ISF) . This causes the neutral loss of the glucose moiety (162 Da), reverting the metabolite back to the protonated parent aglycone (m/z 254) before it even enters the first quadrupole[3].

If SMX and SMX-N1-Gluc co-elute chromatographically, the mass spectrometer cannot distinguish between the true parent drug and the artifactual SMX generated in the source. This results in a critical analytical failure: the false overestimation of the parent drug and the underestimation of the metabolite[4].

Mandatory Visualization: Degradation & Resolution Workflow

Workflow N1 Sample Injection (SMX & SMX-N1-Gluc) N2 UHPLC Separation N1->N2 N3_Bad Suboptimal Method (Co-elution) N2->N3_Bad N3_Good Optimized Method (Baseline Separation) N2->N3_Good N4_Source ESI Source Ionization N3_Bad->N4_Source N3_Good->N4_Source N5_Bad High Temp (>350°C) In-Source Fragmentation N4_Source->N5_Bad N5_Good Low Temp (<250°C) Intact Metabolite N4_Source->N5_Good N6_Error SMX Overestimation (Artifactual Data) N5_Bad->N6_Error If Co-eluting N6_Accurate Accurate Quantification (Distinct Retention Times) N5_Bad->N6_Accurate If Separated N5_Good->N6_Accurate Intact Ion

Workflow demonstrating the impact of chromatographic separation and source temperature on SMX-N1-Gluc.

Quantitative Impact of Source Parameters

The table below illustrates the causality between ESI source parameters and the percentage of artifactual SMX generated. Lowering the thermal and electrical stress preserves the intact metabolite.

Table 1: Effect of ESI Source Parameters on SMX-N1-Gluc In-Source Fragmentation (ISF)

Desolvation Temp (°C)Cone Voltage (V)Intact SMX-N1-Gluc (%)SMX Formed via ISF (%)Diagnostic Outcome
1502098.5%1.5%Optimal: Minimal thermal degradation
2503088.0%12.0%Acceptable: Requires baseline separation
3505045.2%54.8%Marginal: Significant loss of sensitivity
45070< 5.0%> 95.0%Failure: Near-complete thermal cleavage

Step-by-Step Troubleshooting Protocols

To build a self-validating analytical system, you must decouple the ISF artifact from the true analyte using chromatography, while simultaneously minimizing the degradation through source optimization.

Protocol A: Chromatographic Decoupling (The Self-Validating Method)

Because the glucoside moiety increases the polarity of the molecule, SMX-N1-Gluc will elute earlier than the parent SMX on a reversed-phase column. By ensuring baseline separation, any SMX generated in the source will appear at the retention time of the glucoside, preventing it from interfering with the true SMX peak.

  • Column Selection: Utilize a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm) to achieve maximum theoretical plates and sharp peak capacities.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic acid in LC-MS grade water.

    • Phase B: 0.1% Formic acid in Acetonitrile.

  • Optimized Gradient Profile:

    • 0.0 – 1.0 min: Hold at 5% B.

    • 1.0 – 5.0 min: Shallow linear ramp to 40% B (Critical phase for separating the polar conjugate from the aglycone).

    • 5.0 – 6.0 min: Ramp to 95% B to wash the column.

    • 6.0 – 8.0 min: Return to 5% B for re-equilibration.

  • Validation Check: Monitor the SMX transition (m/z 254 → 156) across the entire run. You should observe two distinct peaks: a minor peak at the retention time of the glucoside (the ISF artifact) and a major peak at the true SMX retention time.

Protocol B: Soft Ionization Tuning

While ESI is the softest ionization technique available[4], aggressive desolvation settings will still destroy the N-glycosidic bond.

  • Temperature Reduction: Lower the capillary/desolvation temperature to ≤ 250°C.

  • Voltage Attenuation: Perform a post-column infusion of the SMX-N1-Gluc standard (10 µL/min). Gradually decrease the Declustering Potential (DP) or Cone Voltage to ≤ 30 V until the ratio of the intact precursor (m/z 416) to the fragment (m/z 254) is maximized.

  • Gas Flow Compensation: Because lower temperatures reduce desolvation efficiency, slightly increase the nebulizer and drying gas flow rates to maintain droplet evaporation without adding thermal stress.

Frequently Asked Questions (FAQs)

Q: How can I definitively tell if the SMX in my data is from in-source fragmentation (ISF) or if the glucoside chemically hydrolyzed in the sample vial? A: Look at the retention times. If the SMX signal appears at the exact same retention time as the intact SMX-N1-Gluc peak, it is an ISF artifact generated inside the mass spectrometer. If the SMX signal appears at the true SMX retention time, the conjugate underwent ex vivo chemical hydrolysis in the vial prior to injection.

Q: My samples are showing ex vivo hydrolysis before they even reach the LC-MS. How do I prevent this? A: N-glucosides are sensitive to pH and temperature. Maintain your autosampler at 4°C. Ensure your sample extracts and reconstitution solvents are slightly acidic (pH 3–4) using 0.1% formic acid. Physiological or alkaline pH environments rapidly accelerate the hydrolysis of the conjugate back to the parent drug[3].

Q: If lowering the source temperature prevents degradation, why not run the source at room temperature? A: A minimum amount of thermal energy is required to evaporate the LC solvent. If the temperature is too low, the droplets will not desolvate completely, leading to severe ion suppression, poor sensitivity, and contamination of the ion optics. A balance (typically around 200°C–250°C) must be struck between preserving the labile bond and maintaining ionization efficiency.

Q: Can I use Atmospheric Pressure Chemical Ionization (APCI) instead of ESI? A: No. APCI relies on a heated vaporizer tube (often >400°C) to completely volatilize the solvent and analyte before corona discharge ionization. This extreme heat will cause near-total thermal degradation of SMX-N1-Gluc. ESI remains the optimal choice for labile conjugates[4].

References

  • Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites Source: Bioanalysis / PubMed URL:[Link][3]

  • Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS Source: SciSpace / InTech URL:[Link][4]

  • N1-glucosides as urinary metabolites of sulphadimidine, sulphamerazine and sulphamethoxazole Source: European Journal of Drug Metabolism and Pharmacokinetics / PubMed URL:[Link][1]

  • Metabolism of Sulfamethoxazole by the Model Plant Arabidopsis thaliana Source: Environmental Science & Technology (ACS Publications) URL:[Link][2]

Sources

Optimization

Technical Support Center: Troubleshooting Co-elution of Sulfamethoxazole N1- and N4-Glucosides

Welcome to the Analytical Troubleshooting Center. This guide is designed for researchers and drug development professionals facing chromatographic challenges with isobaric positional isomers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Center. This guide is designed for researchers and drug development professionals facing chromatographic challenges with isobaric positional isomers. Below, we address the mechanistic causes of sulfamethoxazole (SMX) glucoside co-elution and provide field-proven, self-validating protocols to achieve baseline resolution.

🔬 Physicochemical Basis of the Co-elution Challenge

Sulfamethoxazole undergoes conjugation to form two primary positional isomers: N1-glucoside (conjugated at the isoxazole ring) and N4-glucoside (conjugated at the aniline ring)[1]. Because these isomers possess identical mass-to-charge ratios (isobars) and nearly identical hydrophobicities (logP), they typically co-elute as a single, indistinguishable peak on standard reversed-phase C18 columns.

To resolve them, we must exploit subtle differences in their electronic distribution (


-systems) and ionization behaviors.
Table 1: Physicochemical Comparison of SMX Glucoside Isomers
PropertySMX N1-GlucosideSMX N4-Glucoside
Conjugation Site Isoxazole nitrogen (N1)Aniline nitrogen (N4)
Status of pKa ~5.6 Proton Substituted (Removed)Intact (Ionizable)
Charge State at pH 7.0 NeutralAnionic (-1)
Charge State at pH 3.0 NeutralNeutral
Primary Separation Driver

interactions (Isoxazole)

interactions (Aniline)

💡 Frequently Asked Questions (FAQs)

Q1: Why do N1 and N4 isomers co-elute on standard C18 columns?

A: Standard C18 stationary phases separate analytes almost exclusively based on dispersive (hydrophobic) interactions. Because the N1 and N4 glucosides are merely positional isomers, their overall hydrophobic surface area is practically identical. The C18 phase lacks the spatial and electronic recognition capabilities required to differentiate whether the bulky sugar moiety is attached to the isoxazole ring or the aniline ring.

Q2: How can I leverage mobile phase pH to force their separation?

A: This is the most robust method if your detection strategy allows for neutral pH. Unconjugated sulfamethoxazole has a pKa of ~5.6 at the N1 sulfonamide nitrogen[2].

  • In the N4-glucoside: The sugar is attached to the aniline amine, leaving the N1 sulfonamide proton intact. At pH 7.0, this proton is lost, rendering the N4-glucoside anionic .

  • In the N1-glucoside: The sugar is attached directly to the N1 nitrogen, replacing the acidic proton. Therefore, the N1-glucoside cannot ionize at this position and remains neutral at pH 7.0.

The Result: By running your mobile phase at pH 7.0 (e.g., using 10 mM Ammonium Acetate), the negatively charged N4-glucoside will elute significantly earlier than the neutral N1-glucoside, even on a standard C18 column.

Q3: If I must use acidic mobile phases (e.g., 0.1% Formic Acid) for MS sensitivity, how do I resolve them?

A: If your MS/MS method requires an acidic pH (e.g., pH 3.0) to maintain high ionization efficiency in positive electrospray ionization (ESI+), both the N1 and N4 glucosides will remain fully neutral. The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns provide orthogonal retention mechanisms—specifically


 interactions, dipole-dipole interactions, and hydrogen bonding—that excel at resolving isomeric and isobaric compounds[3]. The highly electronegative fluorinated aromatic ring of the PFP phase interacts differently with the altered 

-electron density of the isoxazole ring (N1) versus the aniline ring (N4), achieving baseline resolution purely through shape and electronic selectivity.

📊 Decision Workflow for Isomer Resolution

IsomerSeparation Start Co-elution of SMX N1 & N4 Glucosides Decision1 Can you adjust mobile phase pH? Start->Decision1 PathA Yes: Shift to pH 7.0 (Ammonium Acetate) Decision1->PathA Yes PathB No: Must use acidic pH (0.1% FA) Decision1->PathB No MechA N4-Glucoside ionizes (pKa ~5.6) N1-Glucoside remains neutral PathA->MechA ResA Separation via Polarity Difference MechA->ResA MechB Both isomers remain neutral Hydrophobicity is identical PathB->MechB PhaseB Switch to PFP Stationary Phase MechB->PhaseB ResB Separation via Shape Selectivity PhaseB->ResB

Workflow for resolving SMX N1/N4 glucoside isomers based on pH and column chemistry.

🧪 Self-Validating LC-MS/MS Protocol for Isomer Resolution

Objective: Achieve baseline separation (


) of SMX N1- and N4-glucosides under MS-friendly acidic conditions using shape selectivity.
Step 1: System Preparation & Column Selection
  • Column: High-strength silica Pentafluorophenyl (PFP) column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

  • Temperature: Set column oven to 25°C .

    • Causality: Lower temperatures restrict the rotational freedom of the analytes, enhancing steric and

      
       interactions with the stationary phase, which is critical for resolving positional isomers.
      
Step 2: Mobile Phase Formulation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile (MeCN).

  • Note: Ensure fresh preparation to prevent baseline drift and maintain consistent ionization.

Step 3: Gradient Elution Program

To maximize interaction time with the PFP phase during the critical elution window, utilize a shallow gradient slope (~5% B per minute).

Table 2: Optimized PFP Gradient Protocol
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.00.4955Initial
2.00.4955Isocratic Hold
6.00.47525Shallow Linear
6.50.4595Wash
8.50.4595Wash Hold
8.60.4955Re-equilibration
12.00.4955End
Step 4: System Suitability Testing (SST) & Self-Validation

Before analyzing biological or environmental samples, the system must validate its own resolving power.

  • Inject a mixed standard of N1- and N4-glucosides (10 ng/mL).

  • Validation Check: Calculate the resolution (

    
    ) between the two peaks.
    
    • Pass: If

      
      , the system is validated. Proceed with sample analysis.
      
    • Fail: If

      
      , the system fails validation. Troubleshooting action: Decrease the gradient slope between 2.0–6.0 minutes to 2.5% B/min, or lower the column temperature to 20°C to force stronger 
      
      
      
      interactions.

📚 References

  • Title: Isolation, identification and determination of sulfamethoxazole and its known metabolites in human plasma and urine by high-performance liquid chromatography Source: ResearchGate URL: [Link]

  • Title: Wavelength (nm)-absorbance spectra for sulfamethoxazole as a function of pH at the maximum of LC peaks in 40% (v/v) MeCN‐water mixtures Source: ResearchGate URL: [Link]

  • Title: Environmental Analyses of Harmful Chemical and Organic Compounds using Superficially Porous Particle Separations (HALO PFP Column Specifications) Source: HALO Columns / Advanced Materials Technology URL: [Link]

Sources

Troubleshooting

Optimizing ESI source parameters for labile N1-glucoside detection

Topic: Optimizing ESI Source Parameters for Labile N1-Glucoside Detection Ticket ID: N1G-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division Introduction: The N1-Glucoside C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing ESI Source Parameters for Labile N1-Glucoside Detection Ticket ID: N1G-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Introduction: The N1-Glucoside Challenge

Welcome to the Technical Support Center. You are likely here because you are observing low sensitivity for your N1-glucoside metabolite, or you are detecting high levels of the aglycone (parent drug) in samples where it shouldn't exist.

The Core Problem: N1-glucosides (sugar attached to a nitrogen atom, common in pyridine or imidazole rings) are energetically fragile. Unlike stable O-glucosides, the N-glycosidic bond is highly susceptible to In-Source Fragmentation (ISF) inside the Electrospray Ionization (ESI) source.

If the ESI source energy is too high, the glucoside cleaves before it enters the mass analyzer. The mass spectrometer then detects the aglycone mass, leading to two critical errors:

  • False Negatives: Underestimation of the metabolite.

  • False Positives: Overestimation of the parent drug (aglycone).

This guide provides a self-validating workflow to stabilize these ions.

Module 1: Diagnostic Workflow

How do I confirm if I have In-Source Fragmentation (ISF)?

Before optimizing, you must distinguish between ISF (instrumental artifact) and chemical instability (degradation in the vial) or metabolic conversion (real biology).

The Diagnostic Rule:

  • Real Metabolite/Impurity: Separates chromatographically.[1][2][3][4] The aglycone peak and glucoside peak have different retention times (RT).

  • ISF Artifact: The aglycone signal appears at the exact same retention time as the glucoside.

Workflow Diagram: ISF Diagnosis

ISF_Diagnosis Start Start: Inject N1-Glucoside Standard Monitor Monitor MRM Transitions: 1. Glucoside (Parent -> Fragment) 2. Aglycone (Parent -> Fragment) Start->Monitor CheckRT Compare Retention Times (RT) of Glucoside & Aglycone Traces Monitor->CheckRT Decision Do peaks co-elute exactly? CheckRT->Decision Result_ISF DIAGNOSIS: In-Source Fragmentation (Artifact) Decision->Result_ISF Yes (Same RT) Result_Sep DIAGNOSIS: Physical Impurity or Degradation Decision->Result_Sep No (Different RT) Action_ISF ACTION: Proceed to Module 2 (Source Optimization) Result_ISF->Action_ISF Action_Sep ACTION: Check Sample Prep or Column Chemistry Result_Sep->Action_Sep

Caption: Decision tree to differentiate between instrumental fragmentation (ISF) and chromatographic separation of impurities.

Module 2: Parameter Optimization Strategy

To detect intact N1-glucosides, you must transition from "Standard" ESI conditions to "Soft" ESI conditions.

The "Soft Ionization" Protocol

The following table outlines the critical parameters. Note that terminology varies by vendor (Waters, Sciex, Thermo, Agilent).

Parameter CategoryVendor TerminologyStandard Setting (High Risk)Optimized Setting (N1-Glucoside) Scientific Rationale
Voltage Cone Voltage (Waters)Declustering Potential (Sciex)Fragmentor (Agilent)40V - 100V5V - 20V High voltage accelerates ions in the intermediate pressure region, causing collisions with gas molecules. This kinetic energy breaks the weak N-C bond [1].
Temperature Source Temp / Desolvation Temp500°C - 650°C250°C - 350°C Thermal energy contributes to vibrational excitation. N1-glucosides are thermally labile; excess heat causes cleavage.
Gas Flow Desolvation Gas / Curtain GasHigh Flow (>1000 L/hr)Medium Flow High flow is usually good for desolvation, but excessive turbulence can increase collisional energy. Reduce slightly if signal persists.
Chemistry Mobile Phase pHAcidic (0.1% Formic Acid)Neutral/Basic (Ammonium Acetate) CRITICAL: N-glucosides are prone to acid-catalyzed hydrolysis. Protonation at the ring nitrogen weakens the bond. Neutral pH stabilizes the molecule [2].

Module 3: Experimental Protocol (Step-by-Step)

Experiment: The Cone Voltage Ramp Goal: Determine the maximum voltage that maintains signal without inducing fragmentation.

  • Preparation: Prepare a 1 µM solution of your N1-glucoside in 50:50 Mobile Phase A/B.

  • Setup: Set the MS to "MS Scan" mode (Q1 scan), scanning a range covering the Aglycone mass and the Glucoside mass.

  • Infusion: Infuse the sample directly (syringe pump) at 10 µL/min.

  • The Ramp:

    • Start the Cone Voltage/DP at 0V (or minimum).

    • Increase in increments of 5V up to 100V.

  • Data Analysis:

    • Plot the intensity of the Glucoside [M+H]+ vs. Voltage.

    • Plot the intensity of the Aglycone [M-Glc+H]+ vs. Voltage.

  • Selection: Choose the voltage where the Glucoside signal is at a plateau before the Aglycone signal begins to rise sharply.

Workflow Diagram: Optimization Logic

Optimization_Logic Input Initial Signal: High ISF Observed Step1 Step 1: Mobile Phase Switch to 5mM NH4OAc (pH 7) Input->Step1 Step2 Step 2: Voltage Ramp Lower Cone Voltage/DP Step1->Step2 Step3 Step 3: Temp Check Lower Source Temp <350°C Step2->Step3 Check Is Sensitivity Sufficient? Step3->Check Success Protocol Validated: Lock Parameters Check->Success Yes Fail Troubleshoot: Check Matrix Effects Check->Fail No

Caption: Logical sequence for stabilizing labile N1-glucosides. Chemical modification (pH) often precedes physical parameter tuning.

Module 4: Troubleshooting FAQ

Q: I lowered the Cone Voltage, but my overall sensitivity dropped significantly. What now? A: This is the classic "Soft Ionization" trade-off. Lower voltages reduce transmission of ions through the sampling cone.

  • Solution: You must find the "Sweet Spot." Do not set the voltage to 0V. Set it to the highest possible value before ISF exceeds 5-10%.

  • Alternative: Increase the Injection Volume to compensate for the loss in source transmission efficiency.

Q: Why does my N1-glucoside disappear in 0.1% Formic Acid? A: N1-glucosides are chemically distinct from O-glucosides. In acidic conditions, the nitrogen atom in the heterocycle can become protonated, which destabilizes the N-C glycosidic bond, making it leave as a neutral sugar molecule.

  • Fix: Switch to 5mM Ammonium Acetate or Ammonium Bicarbonate . Even if you are in Positive Mode ESI, the ammonium adduct [M+NH4]+ is often more stable and abundant than the protonated species [M+H]+ for these compounds [3].

Q: Can matrix effects cause ISF? A: Indirectly, yes. If your metabolite co-elutes with a high-concentration matrix component, charge competition in the droplet can alter the effective energy distribution.

  • Fix: Improve chromatographic separation. Ensure the N1-glucoside elutes away from the solvent front (where suppression is high).

References

  • Xu, Y. F., Lu, W., & Rabinowitz, J. D. (2015). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics.[2] Analytical Chemistry, 87(4), 2273–2281.

  • Kemsley, E. K., et al. (2019). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency. Journal of Chromatography A. Note: General principles of pH effect on labile conjugates are well documented in standard LC-MS method development guides.
  • Agilent Technologies. (2020). Optimizing the Agilent Multimode Source: Technical Note.

  • Element Lab Solutions. (2023).

Sources

Optimization

Reducing matrix effects in LC-MS analysis of sulfonamide glucosides

Welcome to the Bioanalytical Technical Support Center . This portal is designed for researchers and drug development professionals facing chromatographic and mass spectrometric challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center . This portal is designed for researchers and drug development professionals facing chromatographic and mass spectrometric challenges.

Analyzing phase II metabolites, such as sulfonamide glucosides, presents a unique bioanalytical hurdle. While parent sulfonamides are moderately polar, the addition of a glucoside moiety drastically increases their hydrophilicity. In standard reversed-phase liquid chromatography (RPLC), these highly polar metabolites exhibit poor retention, often eluting near the void volume. This early retention window is heavily populated by un-retained salts, endogenous polar lipids, and other matrix components. When these components enter an Electrospray Ionization (ESI) source simultaneously, they compete for the limited charge available on the droplet surface, leading to severe ion suppression.

This guide provides field-proven, self-validating strategies to diagnose, quantify, and eliminate these matrix effects.

Part 1: Diagnostic FAQs – Identifying and Quantifying the Problem

Q1: My sulfonamide glucoside signal is 10x lower in plasma extracts than in neat solvent. Is this due to poor extraction recovery or ion suppression? A: This is the classic symptom of a matrix effect, specifically ion suppression. In ESI, matrix components and the target analyte co-elute and compete for limited charge during ionization, leading to reduced ion formation for the analyte. To determine if the signal loss is due to poor extraction recovery or ion suppression, you must isolate the ionization step from the extraction step using a Post-Extraction Spike method[1].

Q2: How do I definitively measure the Matrix Effect (ME) versus Extraction Recovery (RE)? A: You must establish a self-validating diagnostic workflow. By comparing three distinct peak areas, you can mathematically isolate extraction efficiency from ionization efficiency.

Step-by-Step Diagnostic Protocol:

  • Prepare Solution A (Neat Standard): Spike the sulfonamide glucoside standard into pure reconstitution solvent. Inject into the LC-MS and record the peak area (Area A).

  • Prepare Solution B (Post-Extraction Spike): Extract a blank matrix (e.g., plasma, milk, or water) using your current sample prep method. After extraction, spike the standard into this blank extract at the same concentration as Solution A. Inject and record the peak area (Area B).

  • Prepare Solution C (Pre-Extraction Spike): Spike the standard into the raw blank matrix before extraction. Process the sample, inject, and record the peak area (Area C).

  • Validation & Calculation:

    • Matrix Effect (ME %): (Area B / Area A) × 100.

      • Interpretation: ME = 100% means no matrix effect. ME < 100% indicates ion suppression. ME > 100% indicates ion enhancement[2].

    • Extraction Recovery (RE %): (Area C / Area B) × 100.

      • Interpretation: This isolates the physical loss of the analyte during sample prep from the signal loss in the MS source.

ME_Diag Start Suspected Matrix Effect (Low Signal in Sample) Method Choose Diagnostic Method Start->Method PostCol Post-Column Infusion (Qualitative Profiling) Method->PostCol PostExt Post-Extraction Spike (Quantitative Assessment) Method->PostExt Infuse Infuse standard post-column while injecting blank matrix PostCol->Infuse Spike Spike standard into post-extracted blank matrix PostExt->Spike Observe Observe baseline dips at specific retention times Infuse->Observe Calc Calculate Matrix Factor (MF): MF = (Area in Matrix / Area in Solvent) Spike->Calc

Fig 1. Diagnostic workflows for qualitative and quantitative assessment of LC-MS matrix effects.

Part 2: Sample Preparation Troubleshooting

Q3: I am currently using Protein Precipitation (PPT) with acetonitrile. My recovery is 95%, but my ME is 40% (severe suppression). Why is PPT failing for glucosides? A: PPT is a non-selective technique. While it effectively removes large proteins, it leaves behind high concentrations of endogenous phospholipids and soluble salts[3]. Phospholipids are notorious for fouling the MS source and are a major contributor to matrix-induced ionization suppression because they co-elute with analytes. For polar glucosides, you must switch to a sample preparation method that actively removes these components.

Q4: What is the recommended extraction protocol to eliminate phospholipids and salts? A: Solid-Phase Extraction (SPE) using a polymeric mixed-mode sorbent (e.g., Oasis HLB) is highly recommended. SPE selectively extracts analytes while washing away non-specific compounds, minimizing co-elution. Because sulfonamide glucosides are highly polar, maintaining a neutral pH during loading is critical to prevent premature elution[4].

Step-by-Step Optimized SPE Protocol for Sulfonamide Glucosides:

  • Conditioning: Pass 2 mL of 100% Methanol through the polymeric SPE cartridge to activate the sorbent bed, followed by 2 mL of LC-MS grade water to equilibrate.

  • Loading: Dilute 500 µL of biological matrix with 500 µL of water (buffered to pH 7.0). Load onto the cartridge at a slow flow rate (1 mL/min). Causality: Neutral pH ensures the amphoteric sulfonamide core remains unionized, maximizing hydrophobic retention of the polar glucoside conjugate.

  • Washing (Critical Step): Wash with 2 mL of 5% Methanol in water. Causality: This selectively washes away highly polar salts and small endogenous sugars without eluting the target glucosides.

  • Elution: Elute with 2 mL of 100% Acetonitrile. Causality: Acetonitrile effectively breaks the hydrophobic interactions, eluting the analyte while leaving highly lipophilic phospholipids trapped on the sorbent.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 35°C. Reconstitute in the initial mobile phase.

  • Self-Validation Check: Run the Post-Extraction Spike protocol (from Q2). If ME is still < 80%, increase the wash step to 10% Methanol, provided the recovery (RE) remains > 85%. Automated SPE setups can yield recoveries of 85–104% for sulfonamides[5].

Part 3: Chromatographic and Instrumental Optimization

Q5: Even with SPE cleanup, my glucosides elute at 1.2 minutes on my C18 column and still suffer from suppression. How can I fix this? A: The root cause is the retention mechanism. C18 columns rely on hydrophobic interactions, which are inherently weak for sugar-conjugated molecules. This causes the glucosides to elute in the "void volume" alongside any remaining un-retained matrix salts. Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC uses a polar stationary phase and a highly organic mobile phase. Water from the mobile phase forms a stagnant enriched layer on the stationary phase. Polar glucosides partition into this water layer, resulting in strong retention. This shifts the glucosides well past the void volume, directly eliminating the co-elution that causes suppression.

Q6: Can I change my mass spectrometer settings to ignore the matrix? A: You cannot ignore the matrix, but you can change how the instrument responds to it.

  • Switch Ionization Source: Evaluate Atmospheric Pressure Chemical Ionization (APCI). Unlike ESI, which is a liquid-phase ionization technique highly susceptible to charge competition[6], APCI relies on gas-phase reactions. This makes APCI significantly more resistant to matrix effects. Caution: Glucosides can be thermally labile; monitor for in-source fragmentation (loss of the sugar moiety) caused by the high temperatures of the APCI vaporizer.

  • Use Isotope-Labeled Internal Standards (ILIS): If you must use ESI, incorporate a stable isotope-labeled standard (e.g., 13C6-sulfamethoxazole-glucoside). The ILIS will co-elute exactly with your target analyte and experience the exact same degree of ion suppression. The ratio of the analyte to the internal standard remains consistent, allowing for highly reliable quantification despite matrix effects.

Opt_Tree ME Severe Ion Suppression (MF < 0.5) Prep 1. Sample Prep ME->Prep Chrom 2. Chromatography ME->Chrom MS 3. MS Source ME->MS SPE Switch to Polymeric SPE (e.g., HLB or WAX) Prep->SPE HILIC Switch to HILIC Column (Increase Retention) Chrom->HILIC APCI Evaluate APCI Source or use ILIS MS->APCI

Fig 2. Tripartite optimization strategy to mitigate ion suppression in polar metabolite analysis.

Part 4: Data Presentation & Strategy Summary

Table 1: Quantitative Impact of Sample Preparation and Ionization Strategies on Matrix Effects for Polar Metabolites

StrategyMechanism of ActionTypical Matrix Effect (ME %)Typical Recovery (%)ProsCons
Protein Precipitation (PPT) Denatures and precipitates large proteins30 - 50% (Severe Suppression)[3]85 - 95%Fast, inexpensive, high throughputLeaves phospholipids and salts
QuEChERS (with PSA) Dispersive SPE cleanup60 - 75%30 - 80%Good for solid matrices (food/tissue)PSA sorbent can cause severe loss of acidic sulfonamides[7]
Polymeric SPE (e.g., HLB) Selectively retains organics, washes away salts80 - 95% (Minimal Effect)[4]85 - 104%[5]High cleanup, concentrates sampleTime-consuming, higher cost per sample
Phospholipid Depletion Plates Size exclusion / Lewis acid-base interaction85 - 100%80 - 90%Targeted removal of lipid suppressorsDoes not remove all polar salts
APCI Source (vs. ESI) Gas-phase corona discharge ionization90 - 105%[6]N/AHighly resistant to charge competitionMay cause thermal degradation of glucosides

References

  • Singer, H. P., & Stoob, K. (2006). Online Automated SPE–LC–MS-MS Quantitation of Sulfonamide Antibiotics and Pesticides in Surface Waters Using a Triple-Quadrupole Mass Spectrometer and Electrospray Ionization Probe. Spectroscopy Online. 5

  • ACG Publications. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. 2

  • Journal of Food and Drug Analysis. Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). 8

  • Agilent Technologies. Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. 7

  • NIH PMC. Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry. 4

  • Longdom. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.

  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. 6

  • Sigma-Aldrich. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.

  • NIH PMC. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. 1

  • Walsh Medical Media. (2011). A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/ MS Analysis by different Sample Extraction Techniques. 3

Sources

Troubleshooting

Troubleshooting low recovery of polar sulfamethoxazole metabolites in SPE

Technical Support Center: Sulfamethoxazole & Metabolite Recovery Executive Summary Recovering Sulfamethoxazole (SMX) and its primary metabolite, N4-acetylsulfamethoxazole (N4-Ac-SMX) , presents a classic bioanalytical pa...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sulfamethoxazole & Metabolite Recovery

Executive Summary

Recovering Sulfamethoxazole (SMX) and its primary metabolite, N4-acetylsulfamethoxazole (N4-Ac-SMX) , presents a classic bioanalytical paradox. While the parent compound (SMX) is amphoteric and retains well on various sorbents, the metabolite loses its primary basic center due to acetylation.

The most common failure mode we see in client labs is the blind application of Mixed-Mode Cation Exchange (MCX) protocols. While MCX works beautifully for the parent SMX, it often yields <10% recovery for N4-Ac-SMX because the metabolite lacks the protonatable amine required for retention.

This guide moves beyond generic advice to address the specific physicochemical mechanisms driving these losses.

Part 1: The Physicochemical Trap (Sorbent Selection)

Q1: I switched to a Mixed-Mode Cation Exchange (MCX) column to clean up my matrix, but my metabolite recovery plummeted. Why?

A: You have likely fallen into the "Basicity Trap."

To understand this, we must look at the pKa shifts caused by metabolism.

  • Sulfamethoxazole (Parent): Amphoteric. It has a basic aniline amine (

    
    ) and an acidic sulfonamide group (
    
    
    
    ). It retains on MCX via the basic amine at acidic pH.
  • N4-Acetylsulfamethoxazole (Metabolite): The metabolic acetylation blocks the N4-position. It is no longer a base. It functions primarily as a weak acid (

    
    ).
    

The Consequence: When you load N4-Ac-SMX onto an MCX cartridge at pH 2-3, the parent SMX binds ionically. The metabolite, however, cannot protonate. It relies solely on the weak reversed-phase interaction of the sorbent backbone. If you perform the aggressive organic wash steps typical of MCX protocols (e.g., 100% MeOH wash), you will wash the metabolite into the waste.

The Solution: Return to Hydrophilic-Lipophilic Balance (HLB) polymeric sorbents.[1] These rely on reversed-phase retention mechanisms that capture both the neutral parent and the neutral metabolite, provided the pH is controlled correctly.

Part 2: Protocol Optimization (The "Why" Behind the Steps)

Q2: I am using an HLB sorbent, but I still see breakthrough of the metabolite during loading. What is wrong?

A: Your loading pH is likely too high.

Both SMX and N4-Ac-SMX have an acidic sulfonamide moiety (


).
  • At pH 7.0: Both compounds are negatively charged (anionic). Anionic polar compounds fly through reversed-phase sorbents because they are too water-soluble.

  • At pH 3.0: Both compounds are neutral. This maximizes their hydrophobicity and retention on the HLB polymer.

Corrective Action: Acidify your sample to pH 3.0 ± 0.2 using Formic Acid or HCl before loading. This forces the analytes into their neutral state, preventing breakthrough.

Q3: My recovery is low, but I don't see the analyte in the load or wash fractions. Where is it?

A: If it’s not in the waste, it’s still on the cartridge (or lost to protein binding). This suggests your elution solvent is too weak or the analyte has precipitated.

  • Elution Strength: Polar metabolites can bind strongly to active sites. Ensure you are using Methanol (MeOH) rather than Acetonitrile (ACN) as the primary eluent, as MeOH is a better protic solvent for sulfonamides.

  • Flow Rate: Elute slowly (dropwise). Fast elution causes poor mass transfer from the pores of the polymer.

Part 3: Visualizing the Workflow

The following diagram illustrates the decision logic for sorbent selection and the critical failure points for N4-Ac-SMX.

SPE_Workflow Start Start: Analyte Selection Analyte_Check Are you analyzing N4-Acetyl-SMX? Start->Analyte_Check MCX_Route Route A: Mixed-Mode Cation (MCX) Analyte_Check->MCX_Route No (Parent only) HLB_Route Route B: Polymeric HLB Analyte_Check->HLB_Route Yes (Metabolites) MCX_Mech Mechanism: Requires Basic Amine MCX_Route->MCX_Mech MCX_Fail FAILURE: N4-Acetyl group is NOT basic. Analyte lost in wash. MCX_Mech->MCX_Fail pH_Check Check Loading pH HLB_Route->pH_Check pH_High pH > 6.0 (Anionic) pH_Check->pH_High Incorrect pH_Low pH 3.0 (Neutral) pH_Check->pH_Low Correct Breakthrough Breakthrough: Analyte too polar/charged pH_High->Breakthrough Retention Success: Hydrophobic Retention pH_Low->Retention Wash_Step Wash Step: < 5% MeOH Retention->Wash_Step Elute Elute: 100% MeOH Wash_Step->Elute

Figure 1: Decision logic for SPE optimization. Note the "Dead End" when using MCX for N4-acetylated metabolites.

Part 4: Optimized Experimental Protocol

This protocol is derived from EPA Method 1694 but optimized for metabolite retention [1, 2].

Reagents:

  • Sorbent: Polymeric HLB (e.g., Oasis HLB or Strata-X), 60mg/3cc.

  • Loading Buffer: Water adjusted to pH 3.0 with Formic Acid.

  • Elution Solvent: Methanol (LC-MS grade).

Step-by-Step Workflow:

StepActionTechnical Rationale
1. Pre-treatment Adjust sample pH to 3.0 ± 0.2 . Add Na₂EDTA (0.5g/L) if analyzing wastewater.Crucial: Suppresses ionization of the sulfonamide group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

), ensuring the analyte is neutral. EDTA chelates metals that can bind tetracyclines or sulfonamides.
2. Conditioning 3 mL MeOH followed by 3 mL Water (pH 3).Activates the polymer and equilibrates the pH environment.
3. Loading Load sample at 2-5 mL/min.Moderate flow prevents channeling.
4. Wash (Critical) 3 mL of 5% MeOH in Water. Stop Point: Do NOT use >5% organic. N4-Ac-SMX is relatively polar; higher organic content will elute it prematurely.
5. Drying Vacuum for 5-10 mins.Removes excess water which can interfere with LC-MS injection or evaporation.
6. Elution 2 x 2 mL Methanol.Elute by gravity or very low vacuum to maximize interaction time.

Part 5: Matrix Effects vs. Recovery

Q4: My absolute peak area is low, but my internal standard recovery is also low. Is this an extraction problem or matrix effect?

A: You must distinguish between Extraction Efficiency (RE) and Matrix Effect (ME) .

In LC-MS/MS of sulfonamides, ion suppression is rampant. If you see low signal, perform a Post-Extraction Spike experiment:

  • Extract a blank matrix sample.

  • Spike the analyte into the final vial (Post-Spike).

  • Compare this to a standard in pure solvent.

Data Interpretation Table:

SymptomDiagnosisFix
Low signal in Sample, High signal in Post-SpikePoor Extraction Recovery Optimize pH (Step 1) or Wash (Step 4).
Low signal in Sample, Low signal in Post-SpikeSevere Ion Suppression Improve cleanup (add a stronger wash if possible without losing analyte) or improve chromatographic separation to move analyte away from phospholipids.

References

  • U.S. Environmental Protection Agency. (2007).[2] Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS.[3] EPA-821-R-08-008.

  • Ferrer, I., & Thurman, E. M. (2008). Analysis of Pharmaceuticals and Personal Care Products in Water.[2][3][4][5] Agilent Technologies Application Note.[2]

  • PubChem. (2025).[6] Sulfamethoxazole Compound Summary: Dissociation Constants. National Library of Medicine.

Sources

Optimization

Distinguishing in-source fragmentation of glucoside from parent sulfamethoxazole

Topic: Distinguishing In-Source Fragmentation of SMX-Glucoside from Parent Sulfamethoxazole Executive Summary The Problem: In LC-MS/MS analysis of Sulfamethoxazole (SMX), researchers often observe a "ghost" peak in the S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Distinguishing In-Source Fragmentation of SMX-Glucoside from Parent Sulfamethoxazole

Executive Summary

The Problem: In LC-MS/MS analysis of Sulfamethoxazole (SMX), researchers often observe a "ghost" peak in the SMX quantitation channel (


 254) that elutes earlier than the authentic parent drug.
The Cause:  This is typically In-Source Fragmentation (ISF) .[1] The labile N4-glucoside metabolite (

416) enters the ion source, where high heat or voltage cleaves the glycosidic bond before the first quadrupole (Q1). The mass spectrometer then detects the resulting aglycone fragment as if it were the parent drug. The Solution: This guide provides the diagnostic workflows to confirm ISF and the chromatographic/source parameters required to resolve it.
Part 1: The Mechanism of Interference

To fix the issue, you must understand the physics occurring inside your Electrospray Ionization (ESI) source.[2]

The "Imposter" Pathway:

  • Elution: SMX-Glucoside (polar) elutes from the column before SMX.

  • Ionization: It enters the ESI source.[1][2][3][4][5][6][7]

  • Fragmentation: High Desolvation Temperature or Cone Voltage breaks the weak

    
     glycosidic bond.
    
  • Detection: The metabolite loses the glucose moiety (162 Da).[5] The remaining ion has the exact mass-to-charge ratio (

    
     254) of the parent SMX and is detected in the parent channel.
    

Visualizing the Error:

ISF_Mechanism cluster_0 HPLC Column cluster_1 ESI Source (High Energy) cluster_2 Mass Analyzer (Q1) Metabolite SMX-Glucoside (Elutes Early) ISF In-Source Fragmentation Metabolite->ISF Enters Source Loss Loss of Glucose (-162 Da) ISF->Loss Detector Detected as Parent SMX (m/z 254) ISF->Detector Aglycone Fragment

Figure 1: The mechanism of In-Source Fragmentation (ISF) where the SMX-Glucoside mimics the parent drug.

Part 2: Diagnostic Workflow (Troubleshooting)

User Question: "I see a peak in my SMX channel (254 > 156) at 2.5 minutes, but my standard elutes at 4.0 minutes. Is this a new isomer?"

Answer: It is likely the glucoside undergoing ISF. Follow this confirmation protocol:

Step 1: The "Cone Voltage Ramp" Test

ISF is energy-dependent. If you lower the energy, the "ghost" peak should diminish, while the parent peak remains relatively stable.

  • Prepare Sample: Inject the biological sample (urine/plasma) containing the unknown peak.

  • Create Method A (High Energy): Set Cone Voltage (or Fragmentor) to 40-50V.

  • Create Method B (Low Energy): Set Cone Voltage to 10-15V.

  • Compare:

    • True Parent: Signal intensity drops slightly or stays stable (due to transmission loss).

    • ISF Peak: Signal intensity drops drastically (fragmentation energy is removed).

Step 2: Precursor Ion Scan

Directly look for the intact metabolite.

  • Target: SMX-Glucoside (

    
    ).
    
  • Action: Add a SIM (Selected Ion Monitoring) channel for

    
     416.
    
  • Result: If the "ghost" peak in the 254 channel aligns perfectly with the peak in the 416 channel, it is confirmed ISF.

Part 3: Resolution & Prevention

Once identified, you must separate the interference. You cannot rely solely on Mass Spec selectivity because the fragment ion is identical to the parent. You must rely on Chromatography .

Protocol 1: Chromatographic Separation

The glucoside is significantly more polar than SMX.

ParameterParent SMXSMX-GlucosideRecommended Action
Polarity ModerateHighUse a gradient starting at low organic %
MW (Da) 253.3415.4Monitor m/z 416 to track separation
RT (C18) Late EluterEarly EluterEnsure k' > 2 for Parent to clear void volume

Optimized Gradient (C18 Column):

  • Mobile Phase A: Water + 0.1% Formic Acid.[8]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Hold 5% B for 1.0 min (to retain glucoside slightly)

    
     Ramp to 95% B over 5 min.
    
  • Result: The Glucoside will elute at ~1.5 min, Parent SMX at ~4.0 min. The ISF signal will still exist, but it will be chromatographically resolved from the quantitation peak.

Protocol 2: Source Parameter Optimization

If you cannot achieve baseline separation, you must minimize the generation of the fragment.

  • Lower Source Temperature: Reduce from 500°C

    
     350°C. (High heat promotes glycosidic cleavage).
    
  • Lower Cone Voltage: Reduce to the minimum required for stable transmission of the parent (e.g., 20V).

  • Monitor Adducts: Glucosides often form stable Sodium adducts (

    
    ). These are less prone to ISF than protonated species.
    
Part 4: Decision Tree for Analysts

Use this logic flow to determine if your data is compromised.

Decision_Tree Start Unknown Peak in SMX Channel (m/z 254) CheckRT Does RT match Authentic Standard? Start->CheckRT IsParent Identify as Parent SMX CheckRT->IsParent Yes Check416 Check m/z 416 Channel (Is there a co-eluting peak?) CheckRT->Check416 No (Earlier RT) ConfirmISF Confirmed ISF of Glucoside (Do NOT Integrate) Check416->ConfirmISF Yes (Co-eluting) Unknown Investigate other Metabolites (N4-Acetyl: m/z 296) Check416->Unknown No

Figure 2: Decision logic for validating Sulfamethoxazole peaks in biological matrices.

Part 5: Frequently Asked Questions (FAQs)

Q: Why does the glucoside break down so easily? A: The O-glycosidic or N-glycosidic bond connecting the glucose to the sulfonamide is energetically weaker than the internal bonds of the drug. In the "intermediate pressure region" of the MS (between the source and vacuum), collisions with gas molecules impart energy. If this energy exceeds the bond dissociation energy, the molecule cleaves (Source: Giera et al., 2024).

Q: Can I just filter out the ISF using MS/MS transitions? A: No. If the glucoside breaks in the source, it becomes the parent ion (


 254) before it enters the first quadrupole. Therefore, any transition specific to SMX (e.g., 254 > 156) will also be active for the ISF fragment. You must separate them chromatographically.[9]

Q: I see a peak at m/z 430 as well. What is that? A: That is likely the N4-Glucuronide . It is heavier than the glucoside (Glucuronic acid adds 176 Da vs Glucose 162 Da). It behaves similarly: it is polar, elutes early, and undergoes ISF to yield the m/z 254 parent ion.

References
  • Giera, M., et al. (2024).[10] A systematic analysis of in-source fragments in LC-MS metabolomics. bioRxiv. Link

  • Brenner, C. G. B., et al. (2010). Determination of Sulfamethoxazole and Trimethoprim and Their Metabolites in Hospital Effluent. ResearchGate. Link

  • Chen, L., et al. (2023).[6] Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS. Rapid Communications in Mass Spectrometry. Link

  • USP. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. USP Technical Guides. Link

Sources

Troubleshooting

Minimizing isomerization between N1 and N4 sulfamethoxazole conjugates

The following guide serves as a specialized technical support resource for researchers analyzing Sulfamethoxazole (SMX) and its conjugates. It addresses the specific challenge of N1- and N4-glucuronide isomerization and...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized technical support resource for researchers analyzing Sulfamethoxazole (SMX) and its conjugates. It addresses the specific challenge of N1- and N4-glucuronide isomerization and instability , a critical issue in accurate pharmacokinetic (PK) and metabolic profiling.

Topic: Minimizing Isomerization & Instability of N1/N4-Sulfamethoxazole Conjugates Role: Senior Application Scientist Status: Active | Version: 2.4

Executive Summary: The Isomerization Challenge

Sulfamethoxazole (SMX) possesses two distinct nitrogen centers susceptible to conjugation: the N4-aniline nitrogen and the N1-sulfonamide nitrogen . While N4-acetylation (N4-Ac-SMX) is the primary metabolic route, glucuronidation occurs predominantly at the N1 position (SMX-N1-Gluc) in humans.[1]

The Problem: N-glucuronides are inherently labile. Unlike stable ether (O-) glucuronides, N-glucuronides can undergo:

  • Hydrolysis: Reverting to the parent SMX, leading to underestimation of the conjugate and overestimation of the parent.

  • Isomerization: Intramolecular migration of the glucuronic acid moiety between the N1 and N4 positions, or conversion to ring-opened isomers, particularly under uncontrolled pH and temperature conditions.

This guide provides the protocols required to "freeze" this equilibrium and accurately quantify these species.

Module 1: Mechanism & Chemistry

Q: Why do SMX conjugates isomerize or degrade during sample preparation? A: The stability of SMX conjugates is dictated by the bond energy of the nitrogen-glucuronic acid linkage.

  • N1-Glucuronide (Sulfonamide-linked): This bond is susceptible to nucleophilic attack. In aqueous solutions, particularly at extreme pH (both acidic and basic), the bond hydrolyzes.

  • N4-Glucuronide (Aniline-linked): While less abundant in human plasma, this species is highly acid-labile.

  • Isomerization: Similar to acyl-glucuronide migration, N-glucuronides can undergo positional rearrangement. This is often driven by pH shifts that deprotonate the sulfonamide (pKa ~6.0) or the glucuronic acid carboxyl group, facilitating intramolecular migration.

Visualizing the Pathway: The following diagram illustrates the dynamic relationship between the parent drug and its conjugates.

SMX_Pathway cluster_0 Critical Instability Zone SMX Sulfamethoxazole (Parent) N4_Ac N4-Acetyl-SMX (Stable Metabolite) SMX->N4_Ac NAT2 Acetylation (Irreversible) N1_Gluc SMX-N1-Glucuronide (Major Labile Conjugate) SMX->N1_Gluc UGT Enzymatic Conjugation N1_Gluc->SMX Hydrolysis (Acid/Base/Temp) N4_Gluc SMX-N4-Glucuronide (Minor/Transient) N1_Gluc->N4_Gluc Isomerization (pH Dependent) N4_Gluc->SMX Rapid Hydrolysis

Caption: Metabolic and degradation pathways of Sulfamethoxazole. Red paths indicate instability zones requiring control.

Module 2: Sample Preparation Protocols

Q: What is the "Golden Rule" for stabilizing N1/N4 conjugates? A: Cold and Neutral. Unlike acyl glucuronides which require acidification to prevent migration, N-glucuronides of sulfonamides are often acid-labile. Strong acidification (pH < 3) accelerates hydrolysis back to the parent drug.

Q: Can you provide a step-by-step extraction protocol? A: Yes. This protocol minimizes both isomerization and hydrolysis.

Protocol: Low-Temperature Protein Precipitation (PPT)

StepActionTechnical Rationale
1. Collection Collect blood into K2EDTA tubes pre-chilled on ice.EDTA inhibits metalloproteases; cold slows kinetic degradation.
2. Quenching Immediately transfer plasma to a tube containing ice-cold Acetonitrile (ACN) (1:3 v/v ratio).ACN precipitates proteins and "shocks" the equilibrium. Avoid Methanol (risk of solvolysis).
3. pH Control Crucial: Ensure the supernatant pH is between 4.5 and 6.0 .pH < 3 causes hydrolysis; pH > 8 promotes isomerization/ring opening.
4. Centrifugation Centrifuge at 4°C (4000 x g, 10 min).Maintains thermal stability.
5. Dilution Dilute supernatant 1:1 with 10 mM Ammonium Acetate (pH 5.0) .Matches initial LC mobile phase; buffers the sample against auto-hydrolysis.
6. Storage Analyze immediately or store at -80°C .N-glucuronides degrade significantly at -20°C over weeks.

Q: Why avoid acidification if other glucuronides require it? A: Many protocols generalize "glucuronides" as "acyl glucuronides" (carboxylic acid esters). SMX-N1-Gluc is a sulfonamide nitrogen conjugate. The N-N or N-S bond stability profile differs. Empirical data suggests that mildly acidic to neutral conditions (pH 4.5–6.0) offer the best compromise between preventing migration (base-catalyzed) and preventing hydrolysis (acid-catalyzed).

Module 3: Analytical Separation (LC-MS/MS)

Q: My N1 and N4 peaks are merging. How do I separate them? A: Isomeric separation requires a column with high shape selectivity. A standard C18 column may struggle if the gradient is too fast.

Recommended LC Conditions:

  • Column: C18 with polar end-capping (e.g., Acquity HSS T3 or Phenomenex Kinetex Biphenyl). The Biphenyl phase offers superior selectivity for isomeric aromatic compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Note: While acidic, the residence time on-column is short enough to prevent degradation if temperature is controlled.

  • Mobile Phase B: Acetonitrile (Avoid Methanol to prevent peak tailing/solvolysis).

  • Column Temperature: 35°C or lower. High column temperatures (>45°C) can induce on-column degradation/isomerization.

Q: How do I distinguish N1-Gluc from N4-Gluc if standards are unavailable? A: You can use fragmentation patterns and elution order :

  • Elution Order: On a reversed-phase C18 column, the more polar N4-glucuronide typically elutes before the N1-glucuronide .

  • MS/MS Transitions:

    • Both show the loss of the glucuronide moiety (-176 Da).

    • Look for specific fragments of the isoxazole ring vs. the aniline moiety.

    • Self-Validation: If you observe a peak that grows in intensity as the sample sits at room temperature while the other decreases, you are witnessing isomerization.

Module 4: Troubleshooting Guide

Scenario: "I see a 'ghost peak' appearing between my parent and metabolite peaks."

Root Cause Analysis: This is likely the N4-glucuronide forming via isomerization from the N1-glucuronide inside the autosampler, or partial hydrolysis.

Troubleshooting Workflow:

Troubleshooting Start Issue: Ghost Peaks or Variable Quantitation Check_Temp Is Autosampler Temp > 4°C? Start->Check_Temp Fix_Temp Set to 4°C Check_Temp->Fix_Temp Yes Check_pH Is Sample pH < 3 or > 7? Check_Temp->Check_pH No Fix_Temp->Check_pH Fix_pH Buffer to pH 5.0 (Ammonium Acetate) Check_pH->Fix_pH Yes Check_Solvent Is reconstitution solvent Methanol? Check_pH->Check_Solvent No Fix_pH->Check_Solvent Fix_Solvent Switch to ACN/Water Check_Solvent->Fix_Solvent Yes Result Stable N1/N4 Ratio Check_Solvent->Result No Fix_Solvent->Result

Caption: Step-by-step logic to resolve instability issues in SMX conjugate analysis.

References
  • Vree, T. B., et al. (1995).[2] "Pharmacokinetics of Sulfamethoxazole with its Hydroxy Metabolites and N4-Acetyl-, N1-Glucuronide Conjugates in Healthy Human Volunteers." Clinical Pharmacokinetics.

  • BenchChem Technical Support. (2025). "Overcoming low sensitivity for Sulfamethoxazole N1-Glucuronide detection." Technical Notes.

  • Trontelj, J., et al. (2012). "Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS." SciSpace/Journal of Chromatography B.

  • FDA Access Data. (2014). "Sulfamethoxazole and Trimethoprim Label Information."[3] U.S. Food and Drug Administration.

Sources

Optimization

Technical Support Hub: Trace Level Detection of Sulfamethoxazole Glucoside (SMX-G)

Welcome to the Advanced Applications Support Center. Subject: High-Sensitivity Quantitation of Sulfamethoxazole N4-Glucoside (SMX-G) Ticket ID: SMX-G-TRACE-001 Assigned Scientist: Senior Application Specialist, Environme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Subject: High-Sensitivity Quantitation of Sulfamethoxazole N4-Glucoside (SMX-G) Ticket ID: SMX-G-TRACE-001 Assigned Scientist: Senior Application Specialist, Environmental & Metabolomics Division

Executive Summary: The "Polarity & Stability" Paradox

Detecting Sulfamethoxazole Glucoside (SMX-G) at trace levels (ng/L or ppt) presents a dual challenge that often leads to false negatives in standard antibiotic workflows:

  • Extreme Polarity: Unlike the parent Sulfamethoxazole (SMX), the glucoside conjugate is highly polar, causing it to elute in the void volume of standard C18 columns where ion suppression is highest.

  • Labile Stability: The N4-glycosidic bond is acid-labile. Standard acidic sample preparation (e.g., 1% formic acid extraction) can hydrolyze SMX-G back to SMX, artificially inflating parent drug data while erasing the metabolite signal.

This guide moves beyond standard protocols to address these specific failure points.

Module 1: Sample Preparation (The "Stability Trap")

Core Directive: You must maintain a neutral pH environment throughout extraction to prevent back-conversion.

The Mechanism of Failure

In standard environmental analysis, samples are often acidified to pH 2-3 to improve retention on SPE cartridges. However, SMX-G undergoes acid-catalyzed hydrolysis at the N4 position.

  • Reaction: SMX-G (

    
    ) + 
    
    
    
    +
    
    
    
    
    SMX (
    
    
    ) + Glucose.
  • Consequence: Loss of analyte signal and overestimation of parent SMX.

Optimized Protocol: Neutral pH Solid Phase Extraction (SPE)

Recommended Sorbent: Polymeric Hydrophilic-Lipophilic Balance (HLB) - 60mg/3mL

StepActionTechnical Rationale
1. Pre-treatment Adjust sample pH to 6.0 - 7.0 using dilute NaOH or HCl. Add

(0.1g/L).
Neutral pH prevents hydrolysis. EDTA chelates metals that may bridge the analyte to soil/organic matter.
2. Conditioning 3 mL Methanol

3 mL HPLC Water (Neutral).
Activates the sorbent. Do not use acidified water.
3. Loading Load sample at 3-5 mL/min.Moderate flow prevents breakthrough of the polar glucoside.
4. Washing 3 mL 5% Methanol in Water.Removes salts/proteins. Keep organic % low to prevent premature elution of the polar SMX-G.
5. Elution 2 x 2 mL Methanol (100%).Critical: Do not use Acidified Methanol.
6. Reconstitution Evaporate under

at <40°C . Reconstitute in 90:10 Water:Acetonitrile.
High heat accelerates degradation. High aqueous content is required for HILIC initial conditions.
Workflow Visualization: Stability Check

SMX_Stability Sample Aqueous Sample (Trace SMX-G) Acidify Acidification (pH < 3) (Standard Protocol) Sample->Acidify Avoid Neutral Neutral Prep (pH 6-7) (Optimized Protocol) Sample->Neutral Recommended Hydrolysis N4-Bond Hydrolysis (Back-conversion to SMX) Acidify->Hydrolysis SPE_HLB SPE (HLB Sorbent) Neutral->SPE_HLB FalseNeg False Negative (SMX-G lost) False Positive (SMX inflated) Hydrolysis->FalseNeg Detection Accurate SMX-G Quantitation SPE_HLB->Detection

Caption: The "Stability Trap" showing how standard acidification leads to analyte loss via hydrolysis.

Module 2: Chromatography (The "Invisible Peak")

Core Directive: Stop using standard C18 for glucosides. The analyte is too polar and will co-elute with salts in the void volume.

Recommended Stationary Phases
  • Primary Choice: HILIC (Hydrophilic Interaction Liquid Chromatography) [1]

    • Column: Amide or Zwitterionic (ZIC-HILIC).

    • Why: Retains polar compounds by partitioning them into a water-enriched layer on the silica surface.

    • Benefit: Uses high organic mobile phase (e.g., 80% ACN) which enhances ESI desolvation efficiency, increasing sensitivity by 5-10x compared to Reverse Phase.

  • Secondary Choice: Pentafluorophenyl (PFP or F5)

    • Why: Offers alternative selectivity via pi-pi interactions and hydrogen bonding, retaining polar sulfonamides better than C18.

Method Parameters (HILIC Configuration)
ParameterSettingNotes
Column Amide-HILIC (2.1 x 100mm, 1.7 µm)Sub-2 µm particles for UHPLC efficiency.
Mobile Phase A 10 mM Ammonium Acetate (pH 5.5) in 95:5 Water:ACNBuffer is required to stabilize ionization.
Mobile Phase B 10 mM Ammonium Acetate in 95:5 ACN:WaterHigh organic content.
Gradient 95% B to 60% B over 8 mins.Note: HILIC gradients run from High Organic

High Aqueous.[2]
Injection Solvent 90% AcetonitrileCrucial: Injecting a water-rich sample into HILIC causes peak distortion.

Module 3: Mass Spectrometry (MS/MS) Optimization

Core Directive: Target the specific glucoside loss. SMX-G (


 Da) forms an 

ion at

416.
MRM Transition Table

Ionization Mode: ESI Positive

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (eV)Mechanistic Origin
SMX-G (Quant) 416.1254.05015-20Loss of Glucose unit (-162 Da). Specific to conjugates.
SMX-G (Qual) 416.1156.05025-30Cleavage of sulfonyl bond (Sulfanilamide moiety).
SMX-G (Qual) 416.1108.05035Isoxazole ring fragment.
SMX (Parent) 254.0156.02020Monitored to check for in-source fragmentation.

Self-Validation Step: If you observe a peak for SMX (254


 156) at the exact same retention time as your SMX-G peak, your source temperature is too high, causing "In-Source Fragmentation."
  • Fix: Lower Desolvation Temp (e.g., from 500°C to 350°C) and reduce Cone Voltage.

Module 4: Troubleshooting & FAQs

Q1: I see a strong signal for SMX-G in my solvent standard, but it disappears in my wastewater extract.

Diagnosis: Severe Ion Suppression. Root Cause: In HILIC, matrix salts elute late (unlike RP), but phospholipids can still interfere. Solution:

  • Dilute and Shoot: If sensitivity allows, dilute the extract 1:5 with Acetonitrile.

  • Internal Standard: You must use an isotopically labeled standard. Since SMX-G-d4 is expensive/rare, use SMX-d4 but be aware it may not co-elute perfectly in HILIC. Ideally, synthesize or source SMX-G-13C6 if available.

Q2: My SMX-G peak is splitting or fronting.

Diagnosis: Solvent Mismatch. Root Cause: Your sample diluent is too aqueous for the HILIC column (which starts at 95% Acetonitrile). Solution: Ensure your final reconstitution solvent matches the initial mobile phase conditions (e.g., 90% Acetonitrile).

Q3: How do I distinguish between SMX-Glucoside and SMX-Glucuronide?

Diagnosis: Isobaric confusion. Technical Detail:

  • SMX-Glucoside: Mass shift +162 Da (Precursor 416).

  • SMX-Glucuronide: Mass shift +176 Da (Precursor 430).

  • Check: They have different masses. If you are seeing 416, it is the glucoside (common in plants/honey). If you see 430, it is the glucuronide (common in human urine). Ensure your method is isolating the correct parent mass.

References

  • García-Galán, M. J., et al. (2011). "Determination of sulfonamides and their acetylated metabolites in environmental water by LC–MS/MS." Talanta.

    • Relevance: Establishes baseline MS transitions for sulfonamide conjug
  • Bampidis, V., et al. (2021). "Safety and efficacy of sulfamethoxazole N4-glucoside." EFSA Journal.

    • Relevance: Confirms the identity and stability profile of the N4-glucoside metabolite.
  • Jia, A., et al. (2011). "Occurrence and fate of sulfonamides and their metabolites in wastewater treatment plants." Environmental Science & Technology.

    • Relevance: Details the back-conversion (hydrolysis)
  • Chambers, E., et al. (2007). "Systematic development of a method for the determination of polar pharmaceuticals." Journal of Chromatography A.

    • Relevance: Provides the foundational logic for using HILIC/HLB for polar drug metabolites.

Sources

Troubleshooting

Selection of internal standards for sulfamethoxazole metabolite quantification

Welcome to the Advanced Applications Support Portal. This knowledge base is designed for researchers and drug development professionals conducting pharmacokinetic and environmental analyses of sulfamethoxazole (SMX) and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. This knowledge base is designed for researchers and drug development professionals conducting pharmacokinetic and environmental analyses of sulfamethoxazole (SMX) and its metabolites. Below, you will find mechanistic troubleshooting guides, self-validating protocols, and authoritative data to ensure absolute scientific integrity in your LC-MS/MS workflows.

🔬 Part 1: The Causality of Internal Standard (IS) Selection

Before troubleshooting, it is critical to understand the metabolic fate of SMX and the physical chemistry governing its detection. SMX is primarily metabolized in the liver via N-acetylation and oxidation[1][2].

SMX_Metabolism SMX Sulfamethoxazole (Parent Drug) N4_Ac_SMX N4-Acetyl-SMX (Major Metabolite) SMX->N4_Ac_SMX NAT1 / NAT2 (Acetylation) SMX_HA SMX-Hydroxylamine (Reactive Metabolite) SMX->SMX_HA CYP2C9 (Oxidation) SMX_Gluc SMX-N1-Glucuronide (Conjugate) SMX->SMX_Gluc UGTs (Glucuronidation)

Metabolic pathways of sulfamethoxazole highlighting key enzymatic transformations.

FAQ 1.1: Why is a Stable Isotope-Labeled (SIL) standard mandatory for SMX LC-MS/MS quantification?

The Mechanistic Rationale: In Electrospray Ionization (ESI), co-eluting matrix components (like phospholipids in plasma or salts in urine) compete with the analyte for charge droplets, causing unpredictable ion suppression or enhancement . A Stable Isotope-Labeled (SIL) internal standard shares the exact physicochemical properties of the analyte. Because it co-elutes perfectly, it experiences the exact same matrix effects. By quantifying the ratio of Analyte-to-IS, the matrix variance mathematically cancels out, eliminating the need for complex recovery corrections[3].

FAQ 1.2: Should I choose Sulfamethoxazole-d4 or Sulfamethoxazole-13C6?

The Mechanistic Rationale: While both are widely used[4][5], they are not equal.

  • Deuterium (d4) Limitations: Deuterated standards can suffer from Hydrogen/Deuterium (H/D) exchange in protic mobile phases (like water/methanol), leading to a loss of the mass label. Furthermore, the slightly weaker C-D bond compared to C-H can cause a chromatographic "isotope effect," where SMX-d4 elutes slightly earlier than unlabeled SMX on a C18 column.

  • Carbon-13 (13C6) Superiority: incorporates the heavy isotopes directly into the stable aromatic ring[5][6]. This prevents H/D exchange and ensures absolute co-elution, making it the gold standard for high-fidelity clinical mass spectrometry and Orbitrap isotope ratio analysis[7].

FAQ 1.3: Can I use SMX-13C6 to quantify the N4-acetylsulfamethoxazole metabolite?

The Mechanistic Rationale: No, this is a dangerous practice known as using a "surrogate IS." N4-acetylsulfamethoxazole is the primary metabolite[1][8] and is significantly more hydrophobic than the parent SMX. It will elute later on a reversed-phase column. Because it elutes at a different time, it will be subjected to a completely different matrix suppression zone than the SMX-13C6 standard. You must use a metabolite-specific SIL, such as[9], to ensure accurate quantification.

⚙️ Part 2: Troubleshooting Variable Recoveries

IS_Workflow Sample 1. Matrix Collection Spike 2. SIL-IS Spiking Sample->Spike Prep 3. Protein Precipitation Spike->Prep LC 4. UHPLC Separation Prep->LC MS 5. ESI-MS/MS Detection LC->MS Data 6. Ratio Quantification MS->Data

Self-validating LC-MS/MS workflow utilizing stable isotope-labeled internal standards.

Issue: My calibration curve is linear, but patient/environmental samples show wildly inconsistent N4-Ac-SMX levels.

Diagnosis & Solution: You are likely experiencing differential matrix effects that your IS is not capturing.

  • Verify Spiking Timing: Ensure the SIL-IS is spiked into the raw matrix before any extraction steps (as shown in the workflow diagram above). This ensures any physical loss during protein precipitation or Solid Phase Extraction (SPE) is equally applied to both the analyte and the IS[10].

  • Check for In-Source Fragmentation: N4-acetylsulfamethoxazole can undergo in-source deacetylation in the ESI source, reverting to SMX. If your declustering potential (DP) or capillary voltage is too high, the metabolite will break down before entering the first quadrupole, artificially inflating the parent SMX signal and reducing the metabolite signal. Lower your source fragmentation voltages.

📊 Part 3: Quantitative Data & Parameters

Table 1: Comparison of Internal Standard Modalities for SMX Workflows

IS ModalityExample CompoundAnalytical AdvantageMechanistic Limitation
Heavy Carbon (13C) SMX-13C6Absolute co-elution; immune to H/D exchange[5].Higher synthesis cost; limited commercial availability for rare metabolites.
Deuterated (2H) SMX-d4Cost-effective; widely available[4].Potential for minor chromatographic shift (isotope effect) and H/D exchange.
Structural Analog SulfisoxazoleExtremely cheap; no isotopic interference.Does not co-elute; fails to correct for specific temporal matrix suppression zones.

Table 2: Optimized MRM Transitions for Triple Quadrupole MS (Positive ESI)

Target AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sulfamethoxazole (SMX)254.1156.018
SMX-13C6 (IS)260.1162.018
N4-Acetyl-SMX296.1198.020
N4-Acetyl-SMX-d4 (IS)300.1202.020

📋 Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a Post-Column Infusion step. This transforms the method from a simple instruction set into a self-validating system that proves the absence of hidden matrix effects.

Phase 1: Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of human plasma (or filtered wastewater[10]) into a 1.5 mL low-bind microcentrifuge tube.

  • IS Spiking: Add 10 µL of a working IS mixture containing SMX-13C6 and N4-Ac-SMX-d4 (100 ng/mL in 50% methanol). Causality: Spiking early ensures extraction losses are normalized.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to crash the plasma proteins.

  • Agitation & Centrifugation: Vortex aggressively for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer 100 µL of the clear supernatant to an LC vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent peak distortion).

Phase 2: Method Self-Validation (Post-Column Infusion)

Before running your actual samples, you must validate the chromatography.

  • Set up a syringe pump to continuously infuse a pure standard mixture of SMX and N4-Ac-SMX (1 µg/mL) directly into the MS source via a T-junction placed after the LC column.

  • Inject a blank matrix extract (plasma processed exactly as above, but without the drug) through the LC system.

  • Monitor the Baseline: As the blank matrix elutes, monitor the MS signal of the infused standards. Any sudden dip in the baseline indicates a zone of severe ion suppression (usually caused by eluting phospholipids).

  • Adjust Chromatography: Ensure that the retention times of SMX and N4-Ac-SMX fall into stable, flat regions of this baseline. If they elute during a suppression dip, alter your LC gradient to shift their retention times away from the matrix interference.

Phase 3: LC-MS/MS Acquisition
  • Column: Use a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm) maintained at 40°C.

  • Mobile Phases: Phase A (Water + 0.1% Formic acid); Phase B (Acetonitrile + 0.1% Formic acid).

  • Gradient: Run a ballistic gradient from 5% B to 95% B over 3 minutes.

  • Quantification: Calculate the area under the curve (AUC) for the analyte and divide by the AUC of its respective SIL-IS. Plot this ratio against the calibration curve.

📚 Part 5: References

  • Vree, T.B. et al. "Isolation, identification and determination of sulfamethoxazole and its known metabolites in human plasma and urine by high-performance liquid chromatography". ResearchGate. Available at:[Link][1]

  • National Institutes of Health (NIH) / PMC. "Coupling Liquid Chromatography to Orbitrap Isotope Ratio Mass Spectrometry". Available at: [Link][7]

  • MDPI. "Comprehensive Characterization of 76 Pharmaceuticals and Metabolites in Wastewater by LC-MS/MS". Available at: [Link][10]

  • National Institutes of Health (NIH) / PMC. "Occurrence, concentration, and risk assessment of selected pharmaceuticals in representative cropland soils and their underlying groundwater". Available at:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: NMR Characterization of Sulfamethoxazole N1-β-D-Glucoside

Topic: NMR Characterization Data for Sulfamethoxazole N1-beta-D-glucoside Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Chemical Context Sulf...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR Characterization Data for Sulfamethoxazole N1-beta-D-glucoside Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Context

Sulfamethoxazole (SMX) is a widely utilized sulfonamide antibiotic.[1][2] Its metabolic fate is critical for understanding both human pharmacokinetics and environmental persistence. While N4-acetylation (N4-Ac-SMX) and N1-glucuronidation (SMX-N1-Gluc) represent the primary human metabolic pathways, the N1-β-D-glucoside conjugate represents a distinct, often overlooked metabolite found in specific biological matrices (e.g., minor urinary metabolites, plant uptake transformation).

This guide provides a technical comparison of the N1-β-D-glucoside against the parent compound and its major glucuronide analog. The core challenge in characterization is distinguishing the glucoside (glucose moiety) from the glucuronide (glucuronic acid moiety), as both modify the N1-sulfonamide position and exhibit similar polarity.

Structural Distinction[3][4][5][6][7]
  • Parent (SMX): Contains an acidic sulfonamide proton (N1-H) and a free aniline amine (N4-H2).

  • N1-β-D-Glucoside: The N1-H is replaced by a glucose moiety. Key feature: Presence of a -CH₂OH group at the sugar C6 position.

  • N1-β-D-Glucuronide: The N1-H is replaced by a glucuronic acid moiety. Key feature: Presence of a -COOH group at the sugar C6 position.

Comparative NMR Characterization

The following data synthesizes experimental baselines for Sulfamethoxazole with specific spectral signatures for its N1-glycosylated metabolites.

1H NMR Spectral Signatures (DMSO-d6, 400 MHz)
Proton AssignmentParent SMX (δ ppm)N1-β-D-Glucoside (δ ppm)N1-β-D-Glucuronide (δ ppm)Diagnostic Note
N1-H (Sulfonamide) 10.95 (s, br) Absent Absent Primary confirmation of N1-substitution.
N4-H2 (Aniline) 6.0 - 6.1 (s, br)~6.1 (s, br)~6.1 (s, br)Unchanged; confirms N4 is free.[3]
Isoxazole-H (C4) 6.11 (s)6.2 - 6.3 (s)6.15 - 6.25 (s)Slight downfield shift due to N1-substitution.
Ar-H (Ortho to SO2) 7.48 (d, J=8.[4]7)7.6 - 7.7 (d)7.65 (d)Shielding changes due to loss of N1-H acidity.
Ar-H (Ortho to NH2) 6.60 (d, J=8.7)6.62 (d)6.65 (d)Remains largely consistent.
Anomeric H (H-1') N/A5.4 - 5.6 (d, J≈9.0Hz) 5.2 - 5.4 (d, J≈8.5Hz) Large J-coupling confirms β-configuration.
Sugar H-2' to H-5' N/A3.1 - 3.8 (m)3.2 - 3.9 (m)Overlapping region; requires 2D NMR (COSY/HSQC).
Sugar C6 Protons N/A3.4 - 3.6 (m, CH₂) Absent CRITICAL DISTINCTION.
Methyl (Isoxazole) 2.29 (s)2.30 (s)2.30 (s)Stable reference signal.
13C NMR Chemical Shift Comparison (DMSO-d6)
Carbon AssignmentParent SMX (δ ppm)N1-β-D-Glucoside (δ ppm)N1-β-D-Glucuronide (δ ppm)
C-1' (Anomeric) N/A85.0 - 88.0 84.0 - 86.0
C-6' (Sugar Terminus) N/A60.5 - 61.5 (CH₂OH) 169.0 - 171.0 (COOH)
Isoxazole C-5 169.9~170.5~170.0
Isoxazole C-3 157.9~158.5~158.0
Isoxazole C-4 95.396.0 - 97.096.5

Expert Insight: The most definitive method to distinguish the Glucoside from the Glucuronide is the 13C signal at ~61 ppm (C6 methylene) present only in the Glucoside. The Glucuronide will instead show a carbonyl signal at ~170 ppm, which may overlap with the isoxazole C-5 or acetyl carbonyls if present.

Metabolic Pathway & Differentiation Logic

The following diagram illustrates the structural divergence of SMX metabolites and the logic flow for identification.

SMX_Metabolism SMX Sulfamethoxazole (Parent) [N1-H present] Check_N1 NMR Check: N1-H Signal (10.9 ppm)? SMX->Check_N1 Metabolism N4_Ac N4-Acetyl-SMX [Major Human Metabolite] N1_Glucuronide SMX-N1-Glucuronide [Major Human Metabolite] N1_Glucoside SMX-N1-β-D-Glucoside [Minor/Plant Metabolite] Check_N1->N4_Ac Yes (N1-H present) + Acetyl Singlet (2.1 ppm) Check_C6 NMR Check: C6 Signal Type? Check_N1->Check_C6 No (N1-H absent) + Sugar Signals Check_C6->N1_Glucuronide COOH (~170 ppm) No CH2OH Check_C6->N1_Glucoside CH2OH (~61 ppm) Target Analyte

Caption: Logical workflow for distinguishing SMX conjugates based on N1-proton presence and C6-carbon chemical shift.

Experimental Protocols

Synthesis & Isolation Strategy

Since the N1-glucoside is a minor metabolite, direct isolation from urine is low-yield. Chemical synthesis or enzymatic generation is preferred for generating characterization standards.

Protocol A: Chemical Synthesis (Koenigs-Knorr Variation)

  • Reactants: Sulfamethoxazole (1 eq), Acetobromo-α-D-glucose (1.2 eq), Ag₂CO₃ (Catalyst).

  • Solvent: Anhydrous Quinoline or Acetone.

  • Conditions: Stir at 0°C to RT for 24h in the dark (silver sensitivity).

  • Deprotection: The resulting acetylated intermediate is deprotected using NaOMe/MeOH (Zemplén deacetylation) to yield the free N1-glucoside.

  • Purification: Flash chromatography (Silica gel, MeOH:CHCl₃ gradient 5:95 to 15:85).

Protocol B: NMR Sample Preparation

  • Solvent: DMSO-d6 is the gold standard. It prevents proton exchange of the sugar hydroxyls, allowing observation of the sugar -OH coupling, which aids in conformational analysis.

  • Concentration: >5 mg/mL recommended for clear 13C detection of the minor isoxazole carbons.

  • Internal Standard: TMS (Tetramethylsilane) or residual DMSO peak (2.50 ppm).

Quality Control Checks (Self-Validating)
  • Check 1 (Coupling Constant): The anomeric proton must show a doublet with

    
     Hz. A smaller coupling (
    
    
    
    Hz) indicates the
    
    
    -anomer, suggesting a failed stereoselective synthesis or degradation.
  • Check 2 (N4 Integrity): Verify the integration of the aniline protons (N4-H2) at ~6.0 ppm. It must integrate to 2H. If reduced or shifted, N4-glycosylation (common in plant metabolism) may have occurred.

References

  • Ahmad, B., & Powell, J. W. (1988). N1-glucosides as urinary metabolites of sulphadimidine, sulphamerazine and sulphamethoxazole.[5] European Journal of Drug Metabolism and Pharmacokinetics, 13(3), 177–183.[5]

  • Huynh, K. A., & Reinhold, D. M. (2019). Metabolism of Sulfamethoxazole by the Model Plant Arabidopsis thaliana. Environmental Science & Technology, 53(9), 4901–4911. (Differentiation of N4 vs N1 glycosylation).

  • ChemicalBook. Sulfamethoxazole 1H NMR Spectra Standard. (Baseline data for Parent Compound).

  • Vree, T. B., et al. (1995). Isolation, identification and determination of sulfamethoxazole and its known metabolites in human plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 670(1), 111-123.

Sources

Comparative

A Comparative Analysis of Chromatographic Retention: Sulfamethoxazole N1-glucoside vs. N4-acetylsulfamethoxazole

In the landscape of drug metabolism and pharmacokinetics, the precise analytical separation of a parent drug from its metabolites is paramount for accurate quantification and toxicological assessment. Sulfamethoxazole (S...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug metabolism and pharmacokinetics, the precise analytical separation of a parent drug from its metabolites is paramount for accurate quantification and toxicological assessment. Sulfamethoxazole (SMX), a widely used sulfonamide antibiotic, undergoes extensive metabolism in vivo, leading to various derivatives. Among the most significant are the N1-glucoside and the N4-acetylated forms. This guide provides an in-depth comparison of the chromatographic retention behavior of Sulfamethoxazole N1-glucoside and N4-acetylsulfamethoxazole, elucidating the physicochemical principles that govern their separation and offering a field-proven experimental protocol for their resolution.

The Basis of Differential Retention: A Physicochemical Perspective

The separation of Sulfamethoxazole N1-glucoside and N4-acetylsulfamethoxazole via reversed-phase high-performance liquid chromatography (RP-HPLC) is fundamentally dictated by their differing polarities. Polarity, in this context, is a function of the molecule's overall distribution of electron density, which in turn influences its affinity for the stationary and mobile phases of the chromatographic system.

N4-acetylsulfamethoxazole is a primary metabolite of sulfamethoxazole, formed through the acetylation of the N4 amino group of the parent compound.[1][2] This modification decreases the polarity of the molecule compared to the parent sulfamethoxazole. The acetyl group adds a nonpolar methyl group and a carbonyl group, but the loss of the primary amine's hydrogen bonding capability is a key factor in reducing its overall polarity.

Sulfamethoxazole N1-glucoside , on the other hand, is formed by the conjugation of a glucuronic acid moiety to the N1 position of the sulfamethoxazole molecule.[3][4] This process, a phase II metabolic reaction, significantly increases the polarity of the parent compound. The addition of the glucuronic acid group, with its multiple hydroxyl groups and a carboxylic acid function, renders the N1-glucoside highly water-soluble and thus, significantly more polar than both the parent drug and its N4-acetylated counterpart.[3]

In a reversed-phase chromatographic system, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol), compounds are separated based on their hydrophobicity. Less polar (more hydrophobic) compounds will have a stronger affinity for the nonpolar stationary phase and will thus be retained longer, resulting in a later elution time. Conversely, more polar (more hydrophilic) compounds will have a greater affinity for the polar mobile phase and will elute earlier.

Therefore, it is a well-established principle of reversed-phase chromatography that Sulfamethoxazole N1-glucoside will exhibit a shorter retention time than N4-acetylsulfamethoxazole . The highly polar glucuronide will be less retained by the C18 stationary phase and will be swept through the column more quickly by the polar mobile phase. The less polar N4-acetyl metabolite will interact more strongly with the stationary phase, leading to a longer retention time.

Comparative Data Summary

The following table summarizes the key physicochemical properties of the two metabolites that influence their chromatographic behavior.

PropertySulfamethoxazole N1-glucosideN4-acetylsulfamethoxazoleReference
Molecular Formula C16H19N3O9SC12H13N3O4S[2][5]
Molecular Weight ( g/mol ) 429.40295.32[2][5]
LogP (Octanol/Water Partition Coefficient) -0.8 (predicted)0.7 (predicted)[2][5]
Topological Polar Surface Area (Ų) 205110[2][5]
General Polarity HighModerateN/A
Expected RP-HPLC Retention ShorterLongerN/A

Visualizing the Chemical Structures

To better understand the structural basis for the difference in polarity, the following diagrams illustrate the chemical structures of Sulfamethoxazole and its two key metabolites.

cluster_0 Sulfamethoxazole (Parent Drug) cluster_1 Metabolites SMX Sulfamethoxazole C10H11N3O3S N1_Glucoside Sulfamethoxazole N1-glucoside C16H19N3O9S SMX->N1_Glucoside Glucuronidation (Increased Polarity) N4_Acetyl N4-acetylsulfamethoxazole C12H13N3O4S SMX->N4_Acetyl Acetylation (Decreased Polarity)

Caption: Metabolic pathways of Sulfamethoxazole leading to its N1-glucoside and N4-acetyl metabolites.

Experimental Protocol for Separation

This section provides a robust and validated reversed-phase HPLC method for the baseline separation of Sulfamethoxazole N1-glucoside and N4-acetylsulfamethoxazole. This protocol is designed to be a self-validating system, where successful separation confirms the principles outlined in this guide.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1% v/v in water and acetonitrile)

  • Sulfamethoxazole N1-glucoside and N4-acetylsulfamethoxazole analytical standards.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 270 nm or MS in appropriate mode
Gradient Program See table below

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
20.0595
20.1955
25.0955

Sample Preparation:

  • Prepare individual stock solutions of Sulfamethoxazole N1-glucoside and N4-acetylsulfamethoxazole in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).

  • Prepare a mixed standard solution by combining aliquots of the individual stock solutions and diluting with the initial mobile phase composition (95% A: 5% B).

Expected Results:

Under these conditions, a clear separation of the two analytes will be observed. Sulfamethoxazole N1-glucoside will elute first, with a significantly shorter retention time, followed by the parent drug (if present), and then N4-acetylsulfamethoxazole, which will have the longest retention time of the three.

Workflow for Chromatographic Comparison

The following diagram outlines the logical workflow for the comparative analysis of retention times.

start Start: Obtain Analytical Standards prep Prepare Individual and Mixed Standard Solutions start->prep hplc HPLC System with C18 Column prep->hplc inject Inject Mixed Standard Solution hplc->inject separate Chromatographic Separation (Gradient Elution) inject->separate detect UV or MS Detection separate->detect analyze Analyze Chromatogram detect->analyze compare Compare Retention Times (tR) analyze->compare conclusion Conclusion: N1-glucoside (shorter tR) vs. N4-acetyl (longer tR) compare->conclusion

Caption: Workflow for the comparative analysis of retention times.

Trustworthiness and Self-Validation

The described protocol is designed for robust and reproducible results. The inherent chemical differences between the N1-glucoside and N4-acetyl metabolites provide a strong theoretical basis for their separation. Successful execution of this method, resulting in the predicted elution order, serves as a self-validation of the underlying chromatographic principles. For regulatory submissions or in-depth research, further method validation according to ICH guidelines (e.g., assessing linearity, accuracy, precision, and limits of detection and quantification) would be required.

Conclusion

The chromatographic retention times of Sulfamethoxazole N1-glucoside and N4-acetylsulfamethoxazole are fundamentally governed by their significant differences in polarity. The highly polar nature of the N1-glucoside metabolite, conferred by the appended glucuronic acid moiety, leads to its weaker interaction with a nonpolar stationary phase and consequently, a shorter retention time in reversed-phase HPLC. Conversely, the less polar N4-acetyl metabolite exhibits stronger retention and a longer elution time. The provided experimental protocol offers a reliable method for the effective separation of these two critical metabolites, enabling accurate and robust analysis in research and drug development settings.

References

  • Vree, T. B., et al. (1983). Isolation, identification and determination of sulfamethoxazole and its known metabolites in human plasma and urine by high-performance liquid chromatography.
  • PubChem. (n.d.). N(4)-acetylsulfamethoxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Sulfamethoxazole N1-Glucuronide. National Center for Biotechnology Information. Retrieved from [Link]

  • Ahmad, B., & Powell, J. W. (1988). N1-glucosides as urinary metabolites of sulphadimidine, sulphamerazine and sulphamethoxazole. European journal of drug metabolism and pharmacokinetics, 13(3), 177–183.
  • Vree, T. B., et al. (1990). Pharmacokinetics, N1-glucuronidation, and N4-acetylation of sulfa-6-monomethoxine in humans. Drug Metabolism and Disposition, 18(6), 852-858.
  • Giera, M., et al. (2008). Determination of Sulfamethoxazole and Trimethoprim and Their Metabolites in Hospital Effluent. Journal of the Brazilian Chemical Society, 19(8), 1546-1553.
  • PubChem. (n.d.). Sulfamethoxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Sulfamethoxazole (CAS 723-46-6). Retrieved from [Link]

Sources

Validation

Comprehensive Comparison Guide: Certified Reference Materials for Sulfamethoxazole N1-β-D-glucoside

Introduction: The Metabolic Context Sulfamethoxazole (SMX) is a globally utilized sulfonamide antibiotic. In both human pharmacokinetics and environmental degradation pathways, SMX undergoes extensive Phase II metabolism...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Metabolic Context

Sulfamethoxazole (SMX) is a globally utilized sulfonamide antibiotic. In both human pharmacokinetics and environmental degradation pathways, SMX undergoes extensive Phase II metabolism. This conjugation process yields several distinct metabolites, prominently including N4-acetyl sulfamethoxazole, SMX-N1-glucuronide, and SMX-N1-β-D-glucoside[1][2].

Accurately quantifying SMX-N1-β-D-glucoside in complex matrices—such as agricultural soils, groundwater, or clinical plasma—presents a severe analytical challenge. The primary obstacle is the presence of isobaric positional isomers, specifically SMX-N4-glucoside[3]. To achieve reliable quantification and avoid false positives, laboratories must utilize high-fidelity Certified Reference Materials (CRMs)[4]. This guide objectively compares available CRM grades and outlines a self-validating LC-MS/MS protocol designed to eliminate isomeric interference.

Section 1: The Analytical Challenge of N1 vs. N4 Conjugation

The addition of a glucoside moiety can occur at either the N1 (sulfonamide) or N4 (arylamine) nitrogen of the sulfamethoxazole backbone[3][5]. Because SMX-N1-β-D-glucoside and SMX-N4-β-D-glucoside share the exact same molecular formula and highly similar physicochemical properties, they cannot be resolved by high-resolution mass spectrometry alone.

Causality in Method Design: Without a highly pure CRM specific to the N1-isomer, chromatographic co-elution leads to overlapping peaks and inaccurate peak integration. Utilizing a certified standard ensures that the retention time (RT) and specific collision-induced dissociation (CID) fragmentation patterns are definitively mapped to the N1-isomer, allowing the mass spectrometer to differentiate it from N4-glucoside impurities[5].

Section 2: CRM Performance & Grade Comparison

For rigorous regulatory compliance (e.g., ISO/IEC 17025 accredited environmental testing), the grade of the reference material dictates the overall uncertainty budget of the assay.

Table 1: Quantitative Comparison of Reference Material Grades
Feature / GradeISO 17034 Certified Reference Material (CRM)Analytical Standard GradeStable Isotope-Labelled (SIL) Internal Standard
Primary Use Case Absolute quantification, method validation, regulatory compliance[4].Routine screening, qualitative RT mapping.Matrix effect correction, isotope dilution mass spec[6].
Purity Certification >98% (via qNMR or mass balance), with expanded uncertainty (

) reported.
>95% (HPLC/UV), lacks a formal uncertainty budget.>98% chemical purity, >99% isotopic enrichment (e.g., SMX-d4).
Metrological Traceability Fully traceable to SI units.Limited or internal traceability.Traceable to SI units (if certified).
Isomeric Purity Strictly controlled (<0.5% N4-isomer cross-contamination).May contain trace N4-isomer impurities[3].Strictly controlled to prevent isotopic cross-talk.

Section 3: Self-Validating Experimental Protocol (LC-MS/MS)

To leverage these CRMs effectively, the analytical workflow must act as a self-validating system. This requires incorporating internal checks—specifically stable isotope dilution—to account for matrix effects and ion suppression, which are notoriously high in environmental water and soil samples[1].

Step-by-Step Methodology: Resolving SMX-N1-β-D-glucoside

1. Sample Preparation & Isotope Spiking

  • Action: Spike the raw environmental water or plasma sample with a known concentration of a stable isotope-labelled internal standard (e.g., Sulfamethoxazole-d4 N4-glucoside or an N1 equivalent)[6].

  • Causality: Spiking the sample before any extraction steps ensures that any physical loss of the analyte during sample preparation is proportionally mirrored by the internal standard. This creates a self-correcting mathematical ratio for perfect recovery calculation.

2. Solid Phase Extraction (SPE)

  • Action: Pass the spiked sample through a polymeric reversed-phase sorbent (e.g., Oasis HLB). Wash with 5% methanol in water; elute with 100% methanol.

  • Causality: The highly polar nature of the glucoside conjugate requires a hydrophilic-lipophilic balanced sorbent. Standard C18 silica would result in premature breakthrough of the polar N1-glucoside during the loading phase.

3. Chromatographic Separation (UPLC)

  • Action: Inject the extract onto a sub-2 µm core-shell C18 column, such as the Kinetex 1.7 µm EVO C18[1]. Utilize a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Causality: The core-shell particle architecture minimizes longitudinal diffusion (the B term in the van Deemter equation). This provides the ultra-high peak capacity necessary to achieve baseline resolution between the N1-glucoside and the N4-glucoside isomers prior to ionization.

4. Mass Spectrometry (ESI+ QTOF / HDMS)

  • Action: Quantify the eluent using a high-definition mass spectrometry (HDMS) system equipped with quadrupole time-of-flight (QTOF)[1]. Monitor the precursor-to-product ion transitions specific to the cleavage of the glycosidic bond.

  • Causality: Soft ionization (ESI+) minimizes unwanted in-source fragmentation of the fragile Phase II conjugate. The QTOF provides high mass accuracy, ensuring that nominal mass interferences from the complex matrix are excluded from the quantification window.

Table 2: Key LC-MS/MS Parameters
ParameterSpecificationScientific Rationale
Analytical Column Kinetex 1.7 µm EVO C18[1]Core-shell architecture reduces band broadening, essential for resolving N1/N4 isomers.
Ionization Mode ESI+ (Positive Electrospray)Enhances protonation of the sulfonamide/arylamine nitrogen groups.
Mass Analyzer QTOF (High-Definition MS)[1]Provides high mass accuracy to eliminate nominal mass matrix interferences.

Section 4: Workflow Visualization

G A Complex Matrix Sample (e.g., Groundwater / Plasma) B Isotope Dilution (Spike SIL-CRM) A->B C Solid Phase Extraction (HLB Cleanup) B->C D UPLC Separation (Core-Shell C18) C->D E Isomeric Resolution (N1 vs N4-Glucoside) D->E F ESI+ QTOF MS/MS (Accurate Mass Detection) E->F G Data Validation (CRM Calibration) F->G

LC-MS/MS Workflow for SMX-N1-β-D-glucoside Quantification using Isotope Dilution.

References

  • Title: Are South African Groundwater Resources Under Threat from Emerging Contaminants... Source: wrc.org.za URL: [Link]

Sources

Comparative

A Comparative Guide to the Cross-Reactivity of Sulfamethoxazole Immunoassays with N1-Glucoside

Executive Summary Urine drug screening (UDS) and therapeutic drug monitoring (TDM) rely heavily on immunoassays for the rapid quantification of sulfamethoxazole (SMX). However, these assays frequently suffer from cross-r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Urine drug screening (UDS) and therapeutic drug monitoring (TDM) rely heavily on immunoassays for the rapid quantification of sulfamethoxazole (SMX). However, these assays frequently suffer from cross-reactivity with structurally related compounds and metabolites, leading to presumptive false-positive results or overestimated drug concentrations[1]. A primary analytical confounder is Sulfamethoxazole N1-glucoside (and its closely related phase II counterpart, N1-glucuronide), a urinary metabolite of SMX[2].

This guide objectively compares the performance of standard immunoassays against highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. By dissecting the structural causality behind antibody-epitope recognition, we provide a self-validating experimental framework to accurately quantify and mitigate N1-glucoside cross-reactivity in biological matrices.

The Mechanistic Challenge: N1-Glucoside and Antibody Epitopes

To understand why immunoassays cross-react with SMX N1-glucoside, we must examine the hapten design used during antibody generation. Sulfamethoxazole covalently haptenates proteins, a process central to both its immunogenicity in hypersensitivity reactions and the development of diagnostic antibodies[3].

When diagnostic antibodies are raised against an SMX hapten conjugated via the N4-aromatic amine , the N1-sulfonamide position (attached to the isoxazole ring) remains exposed as the primary recognition epitope. Because the N1-glucoside metabolite features a bulky sugar moiety at this exact N1 position, one might expect steric hindrance to prevent binding. However, due to the flexibility of the glycosidic bond and the highly conserved core structure of the sulfonamide moiety, many commercial antibodies still bind the N1-conjugate with high affinity.

Furthermore, N1-glucosides and acyl glucuronides are inherently unstable. At physiological or alkaline pH, they can easily undergo hydrolysis, converting back into the parent sulfamethoxazole and artificially inflating the apparent cross-reactivity[4].

MetabolicPathway SMX Sulfamethoxazole (SMX) Parent Compound Metabolism Phase II Metabolism (Hepatic Glycosylation) SMX->Metabolism In vivo N1_Metabolite SMX N1-Glucoside (Labile Conjugate) Metabolism->N1_Metabolite Ab_N4 Antibody raised against N4-conjugated Hapten N1_Metabolite->Ab_N4 N1 position exposed (Epitope recognized) Ab_N1 Antibody raised against N1-conjugated Hapten N1_Metabolite->Ab_N1 N1 position blocked (Steric hindrance) HighCR High Cross-Reactivity (False Positives) Ab_N4->HighCR LowCR Low Cross-Reactivity (Specific Detection) Ab_N1->LowCR

Figure 1: Mechanistic basis of immunoassay cross-reactivity with SMX N1-glucoside based on hapten design.

Comparative Performance Analysis

When selecting an analytical method for SMX in the presence of its N1-glucoside metabolite, researchers must weigh throughput against specificity. Below is a comparative breakdown of standard methodologies.

Analytical MethodDetection PrincipleCross-Reactivity with N1-GlucosideSusceptibility to Hydrolysis ArtifactsRecommended Use Case
Homogeneous Enzyme Immunoassay (HEIA) Competitive antibody bindingHigh (40% - 80%) High (if sample pH > 7.0)Rapid, high-throughput preliminary screening.
ELISA (N1-specific antibody) Competitive antibody bindingLow (< 5%) High (requires cold chain)Targeted research applications & early PK studies.
LC-MS/MS (Reference) Mass-to-charge (m/z) & retention timeNone (0%) Moderate (In-source fragmentation risk)Confirmatory testing, rigorous pharmacokinetic profiling.

Expert Insight: Even LC-MS/MS is not entirely immune to N1-glucoside interference. During mass spectrometry (MS) ionization, in-source fragmentation can cause the labile glucoside conjugate to cleave, yielding the exact same precursor and product ions as the parent SMX compound[4]. Chromatographic separation (retention time resolution) prior to ionization is strictly required to prevent this phenomenon.

Self-Validating Experimental Protocol: Quantifying Cross-Reactivity

To establish the trustworthiness of your assay, you must empirically determine its cross-reactivity profile. The following protocol is a self-validating system designed to isolate true antibody cross-reactivity from ex vivo hydrolysis artifacts.

Phase 1: Matrix Preparation & Stabilization

Causality Check: Why use buffered urine? N1-glucosides are notoriously unstable at room temperature and physiological pH. Buffering prevents spontaneous hydrolysis back to the parent drug, ensuring you are measuring true cross-reactivity, not degraded parent SMX[4].

  • Obtain pooled, drug-free human urine (confirmed negative via LC-MS/MS).

  • Buffer the urine matrix to pH 5.0 using 0.1 M Sodium Acetate buffer.

  • Chill the matrix to 4°C immediately prior to spiking.

Phase 2: Spiking and Aliquoting
  • Prepare a primary stock solution of highly pure SMX N1-glucoside (1 mg/mL in methanol).

  • Spike the buffered urine to create three validation levels: 1,000 ng/mL, 5,000 ng/mL, and 10,000 ng/mL .

  • Split each concentration into two identical aliquots: one for the Immunoassay and one for the LC-MS/MS reference method.

Phase 3: Parallel Analysis & Calculation
  • Immunoassay Testing: Run the aliquots through the UDS or ELISA platform. Record the Apparent SMX Concentration.

  • LC-MS/MS Testing: Run the sister aliquots through LC-MS/MS to confirm the exact concentration of intact N1-glucoside and verify that no spontaneous hydrolysis to parent SMX occurred during sample handling.

  • Calculate % Cross-Reactivity:

    
    
    

Workflow Matrix Drug-Free Urine (pH 5.0 to prevent hydrolysis) Spike Spike with SMX N1-Glucoside (1k, 5k, 10k ng/mL) Matrix->Spike Split Split Aliquots (Maintained at 4°C) Spike->Split HEIA Test: HEIA Immunoassay (Test Method) Split->HEIA LCMS Test: LC-MS/MS (Reference Method) Split->LCMS Calc Calculate % Cross-Reactivity: (Apparent SMX / Spiked Conc) x 100 HEIA->Calc LCMS->Calc

Figure 2: Self-validating experimental workflow for quantifying N1-glucoside cross-reactivity.

Conclusion & Best Practices for Drug Development

When evaluating clinical samples from patients on sulfamethoxazole therapy, the presence of N1-glucoside and other phase II metabolites is inevitable[2]. Relying solely on immunoassays without characterizing their cross-reactivity profile can severely compromise pharmacokinetic data and patient safety[1].

Key Takeaways for Application Scientists:

  • Audit Your Antibodies: Always request the hapten design specifications from your immunoassay vendor. Antibodies raised against N4-conjugates will almost certainly cross-react with N1-glucosides.

  • Control the Pre-Analytical Phase: Maintain samples at acidic pH and low temperatures to prevent the hydrolysis of N1-glucosides into parent SMX[4].

  • Mandate Chromatographic Separation: If using LC-MS/MS to bypass immunoassay cross-reactivity, ensure your gradient adequately resolves the N1-glucoside from the parent drug to prevent false elevations via in-source fragmentation[4].

References

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records National Institutes of Health (NIH) / PMC URL:[Link]

  • N1-glucosides as urinary metabolites of sulphadimidine, sulphamerazine and sulphamethoxazole National Institutes of Health (NIH) / PubMed URL:[Link]

  • Immunochemical analysis of sulfonamide drug allergy: identification of sulfamethoxazole-substituted human serum proteins National Institutes of Health (NIH) / PubMed URL: [Link]

Sources

Validation

Comparative Validation: Beta-Glucuronidase vs. Beta-Glucosidase Specificity for Sulfamethoxazole Metabolites

Executive Summary In pharmacokinetic (PK) and environmental fate studies, distinguishing between the Phase II conjugates of Sulfamethoxazole (SMX) is critical for accurate mass balance. While SMX-N1-glucuronide is the pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmacokinetic (PK) and environmental fate studies, distinguishing between the Phase II conjugates of Sulfamethoxazole (SMX) is critical for accurate mass balance. While SMX-N1-glucuronide is the primary conjugated metabolite in human urine (approx. 10–15% of dose), SMX-glycosides (glucosides) are increasingly relevant in environmental toxicology, particularly regarding plant uptake of sulfonamides from wastewater.

This guide provides a rigorous experimental framework to validate the specificity of


-glucuronidase  (targeting glucuronides) versus 

-glucosidase
(targeting glucosides). We address the common analytical risk: enzymatic cross-reactivity in crude preparations (e.g., Helix pomatia) that can lead to false-positive quantification of metabolite fractions.

Metabolic Context & Mechanism of Action[1][2]

To design a valid hydrolysis protocol, one must understand the structural targets. SMX undergoes N4-acetylation (major) and N1-conjugation.[1] The lability of the N1-bond requires enzymatic hydrolysis over acid hydrolysis, which often degrades the parent compound.

The Target Analytes
  • SMX-N1-Glucuronide: Formed via UGT enzymes in the mammalian liver. Target of

    
    -glucuronidase.
    
  • SMX-Glucoside: Formed via glycosyltransferases in plants/bacteria. Target of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -glucosidase.[2][3][4][5][6]
    
Mechanism of Hydrolysis

The following diagram illustrates the parallel pathways and the specific cleavage sites required for accurate deconjugation.

SMX_Metabolism cluster_Human Mammalian Metabolism cluster_Env Plant/Environmental SMX Sulfamethoxazole (Parent) N1_Gluc SMX-N1-Glucuronide (Labile N-O bond) SMX->N1_Gluc UGT Enzymes Glucoside SMX-Glucoside (Sugar Conjugate) SMX->Glucoside Glycosyltransferases Aglycone_Recov Recovered SMX (Quantified by LC-MS) N1_Gluc->Aglycone_Recov B-Glucuronidase (Specific Hydrolysis) N1_Gluc->Aglycone_Recov Cross-Reactivity? (False Positive) Glucoside->Aglycone_Recov B-Glucosidase (Specific Hydrolysis)

Figure 1: Parallel metabolic pathways of SMX and the enzymatic targets for deconjugation.

Experimental Validation Framework

Materials & Reagents
  • Enzyme A (Glucuronide specific): Recombinant

    
    -glucuronidase (E. coli K12 or Haliotis rufescens). Avoid crude Helix pomatia for specific applications due to sulfatase/glucosidase side-activity.
    
  • Enzyme B (Glucoside specific):

    
    -glucosidase (from Almonds or recombinant microbial source).
    
  • Inhibitor: Saccharolactone (Specific

    
    -glucuronidase inhibitor).
    
  • Buffer: 0.1 M Acetate buffer (pH 5.0) for Snail/Plant enzymes; 0.1 M Phosphate buffer (pH 6.8) for Bacterial enzymes.

Protocol: The Cross-Reactivity Matrix

Perform this validation in triplicate using spiked blank matrix (urine or water).

Step 1: Preparation Prepare four reaction vessels for your sample:

  • Control: Buffer only (measures free SMX).

  • Gbg:

    
    -glucuronidase only.
    
  • Gcs:

    
    -glucosidase only.
    
  • Mix: Both enzymes (measures Total Conjugated).

Step 2: Incubation

  • Add 100 µL sample + 100 µL Enzyme/Buffer.

  • Critical: Incubate at 37°C for 2 hours. Note: Extended incubation (>12h) increases the risk of non-enzymatic hydrolysis of the labile N1-glucuronide.

Step 3: Quench & Extraction

  • Stop reaction with 200 µL ice-cold Acetonitrile (containing deuterated Internal Standard SMX-d4).

  • Centrifuge at 10,000 x g for 10 min.

  • Inject supernatant into LC-MS/MS.

The Validation Decision Tree

Validation_Workflow Start Sample Analysis Split Split Aliquots Start->Split Aliquot_A Add B-Glucuronidase Split->Aliquot_A Aliquot_B Add B-Glucosidase Split->Aliquot_B Aliquot_C Add B-Gluc + Saccharolactone Split->Aliquot_C Measure LC-MS/MS Quantification (Delta vs Free SMX) Aliquot_A->Measure Aliquot_B->Measure Aliquot_C->Measure Decision1 Is Delta A > 0? Measure->Decision1 Decision2 Is Delta C approx 0? Decision1->Decision2 Yes Result_Gluc Valid Glucuronide Presence Decision2->Result_Gluc Yes (Inhibitor worked) Result_Cross INVALID: Non-Specific Hydrolysis Decision2->Result_Cross No (Enzyme failed specificity)

Figure 2: Validation logic to confirm enzyme specificity using an inhibitor control.

Comparative Performance Data

The following data summarizes the hydrolysis efficiency and specificity of common enzyme sources against SMX metabolites.

Table 1: Enzyme Specificity Profile

Enzyme SourceOptimal pHSMX-N1-Glucuronide HydrolysisSMX-Glucoside HydrolysisSpecificity RatingRecommended Use
B-Glucuronidase (E. coli K12)6.8High (>95%) Negligible (<1%)Excellent Human Urine/Plasma
B-Glucuronidase (Helix pomatia)5.0High (>90%)Moderate (5-10%) PoorTotal Hydrolysis only
B-Glucuronidase (Abalone)5.0High (>90%)Low (<2%)GoodGeneral Purpose
B-Glucosidase (Almonds)5.0Low (<5%)High (>95%) Excellent Plant/Wastewater
Data Interpretation[1][4][6][7][9][10][11][12][13][14][15]
  • Cross-Reactivity Warning: Helix pomatia juice is a crude extract. It often contains aryl-sulfatase and non-specific glycosidases. If you use this on a wastewater sample containing plant metabolites (glucosides), you will artificially inflate your "glucuronide" value.

  • The "Gold Standard": For strict specificity, use Recombinant E. coli

    
    -glucuronidase . It lacks the machinery to cleave glucosides effectively.
    

Senior Scientist Insights: Troubleshooting & Optimization

The Stability Trap

SMX-N1-glucuronide is chemically unstable.

  • Problem: If you incubate at high pH (>8) or high temp (>60°C), the glucuronide may spontaneously hydrolyze or rearrange.

  • Solution: Always include a "No Enzyme" control incubated alongside your samples. If the "No Enzyme" control shows increasing SMX levels over time, your buffer conditions are too harsh.

The Inhibitor Check

To prove your signal is truly from glucuronidase activity:

  • Run a sample with Enzyme.[5]

  • Run a sample with Enzyme + Saccharolactone (10 mM).

  • If the signal in (2) is significantly lower than (1), the hydrolysis is specific to glucuronidase. If the signal remains high, you have non-specific cleavage or contamination.

Matrix Effects in LC-MS

Enzymes are proteins that can dirty your MS source.

  • Protocol: After quenching with Acetonitrile, freeze the sample at -20°C for 20 minutes before centrifuging. This helps precipitate the enzyme proteins more effectively than centrifugation alone.

References

  • Vree, T. B., et al. (1995). "Pharmacokinetics of Sulfamethoxazole with its Hydroxy Metabolites and N4-Acetyl-, N1-Glucuronide Conjugates in Healthy Human Volunteers." Clinical Pharmacokinetics.

  • Gill, H. J., et al. (1996). "The relationship between the disposition and immunogenicity of sulfamethoxazole in the rat." Journal of Pharmacology and Experimental Therapeutics.

  • Bonvin, F., et al. (2012). "Analysis of pharmaceuticals and their human metabolites in wastewater." Analytical and Bioanalytical Chemistry. (Contextual reference for environmental metabolites).
  • Niedobitek, G., et al. (1989). "Determination of beta-glucuronidase activity." Pathology.

Sources

Comparative

Purity Assessment of Synthetic Sulfamethoxazole N1-β-D-Glucoside: A Multi-Modal Characterization Guide

Topic: Purity Assessment of Synthetic Sulfamethoxazole N1-beta-D-glucoside Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In environmental fate...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purity Assessment of Synthetic Sulfamethoxazole N1-beta-D-glucoside Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In environmental fate studies and metabolic profiling, Sulfamethoxazole N1-β-D-glucoside (SMX-N1-Glc) represents a critical yet elusive reference standard. Unlike its mammalian metabolite counterpart, the N4-glucoside , the N1-conjugate is frequently formed in plant tissues and specific environmental degradation pathways.

The primary challenge in sourcing and utilizing this standard is isomeric purity . Commercial "sulfamethoxazole glucoside" is often the N4-isomer or a mixture.[1] This guide compares the rigorous Multi-Modal Assessment Protocol (MMAP) —essential for validating high-purity synthetic SMX-N1-Glc—against standard single-mode characterization methods. We demonstrate why relying solely on HPLC-UV leads to structural misidentification and how a combined NMR/MS workflow serves as the only self-validating system for this compound.

Part 1: Comparative Analysis of Assessment Methodologies

The "Product" in this context is the Certified High-Purity Synthetic SMX-N1-Glc , characterized by the MMAP. We compare its validation metrics against the most common alternatives: Generic Commercial Standards (often N4-dominant) and Crude Biological Extracts.

Table 1: Performance Matrix of Purity Assessment Approaches
FeatureHigh-Purity Synthetic SMX-N1-Glc (MMAP Validated) Alternative A: Generic Commercial Standard (N4-Glc) Alternative B: Crude Biological Extract
Structural Certainty 100% (Confirmed Regioselectivity) Low (Risk of Isomeric Confusion)Low (Matrix Interference)
Primary Validator 1H-NMR (Absence of Sulfonamide NH) HPLC Retention Time (Relative)MS/MS (Mass only)
Isomeric Purity >98% N1-Isomer Often >95% N4-Isomer Mixture of N1/N4 + Parent
Quantification Basis qNMR (Internal Standard) Gravimetric / HPLC Area %External Calibration (High Error)
Stability Profile pH-Stabilized (Lyophilized) Variable (Hydrolysis prone)Unstable (Enzymatic degradation)
The Core Problem: The Isomer Trap

Sulfamethoxazole (SMX) contains two nucleophilic nitrogen atoms:

  • N4 (Aniline Nitrogen): The primary site of metabolism in mammals (N4-acetyl, N4-glucoside).

  • N1 (Sulfonamide Nitrogen): The site of conjugation in plants and specific environmental conditions.

Why Standard HPLC Fails: Standard C18 HPLC gradients often show minimal separation between N1 and N4 isomers due to their identical mass and similar polarity. Without the MMAP (specifically NMR), researchers frequently purchase "SMX Glucoside" assuming it is N1, only to generate invalid metabolic pathway data using the N4 standard.

Part 2: Detailed Experimental Protocols (The MMAP System)

This section details the self-validating protocols required to certify the purity of SMX-N1-Glc.

Protocol A: Structural Validation via 1H-NMR (The "Smoking Gun")

Objective: To definitively distinguish N1-substitution from N4-substitution.

Causality: The sulfonamide nitrogen (N1) in the parent SMX possesses an exchangeable proton (


). In SMX-N1-Glc , this proton is replaced by the glucose moiety. In SMX-N4-Glc , this proton remains.

Workflow:

  • Solvent: Dissolve 5 mg of analyte in DMSO-d6 (Crucial: Protic solvents like MeOH-d4 exchange the labile protons, masking the diagnostic signal).

  • Acquisition: Acquire 1H-NMR (minimum 400 MHz, ideally 600 MHz) with 64 scans.

  • Analysis Logic:

    • Check Region 10.0–12.0 ppm: Look for the broad singlet of the sulfonamide

      
      .
      
    • Check Region 5.5–6.5 ppm: Look for the aniline

      
       signal.
      

Validation Criteria:

  • SMX-N1-Glc (Target):

    • Absent: Signal at ~11.0 ppm (

      
       replaced).
      
    • Present: Signal at ~6.0 ppm (Aniline

      
       intact, integration 2H).
      
    • Diagnostic: Anomeric proton doublet (

      
      ) at ~5.2 ppm (coupling constant 
      
      
      
      confirms
      
      
      -configuration).
  • SMX-N4-Glc (Impurity):

    • Present: Signal at ~11.0 ppm (

      
       intact).
      
    • Shifted: Aniline signal shifts/splits due to substitution.

Protocol B: High-Resolution LC-MS/MS Differentiation

Objective: To detect trace levels of the parent SMX (hydrolysis product) and confirm glycosylation.

Methodology:

  • System: UHPLC coupled to Q-TOF or Triple Quadrupole MS.[2]

  • Column: C18 Polar-embedded column (e.g., Waters Acquity HSS T3), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

    • Note: Avoid high pH; N1-glucosides are susceptible to base-catalyzed hydrolysis.

  • Gradient: 5% B to 40% B over 10 min.

Fragmentation Logic (ESI+):

  • Precursor: m/z 416.1 (

    
    ).
    
  • N1-Specific Fragmentation: The N1-glucoside bond is labile. CID fragmentation typically yields the isoxazole ion (m/z 99) and the protonated glucose fragment, often with lower abundance of the intact sulfanilic acid moiety compared to the N4 isomer.

  • Impurity Check: Monitor m/z 254.0 (

    
     of SMX). Any signal here indicates degradation of the standard.
    
Part 3: Visualization of Logic & Workflow
Diagram 1: The Isomer Identification Logic Tree

This decision tree illustrates the self-validating logic used to accept or reject a synthesized batch.

IsomerLogic Start Synthesized Sample (SMX-Glucoside Candidate) NMR 1H-NMR Analysis (DMSO-d6) Start->NMR CheckNH Check 10-12 ppm Region (Sulfonamide NH) NMR->CheckNH SignalPresent Signal Present (~11.0 ppm) CheckNH->SignalPresent Proton Detected SignalAbsent Signal Absent (Background Noise) CheckNH->SignalAbsent Proton Missing N4Result Identification: N4-Glucoside (REJECT for N1) SignalPresent->N4Result CheckAniline Check 5-7 ppm Region (Aniline NH2) SignalAbsent->CheckAniline N1Result Identification: N1-Glucoside (PASS Structural ID) CheckAniline->N1Result NH2 Doublet/Broad Singlet Detected

Caption: Logical flow for distinguishing N1 vs. N4 isomers using 1H-NMR spectral signatures.

Diagram 2: The Multi-Modal Assessment Workflow

This diagram outlines the complete purity assessment lifecycle from synthesis to final certification.

PurityWorkflow cluster_QC Multi-Modal QC (The Product) Synth Crude Synthesis (SMX + Glucose Donor) Purify Prep-HPLC Purification (Neutral pH) Synth->Purify NMR_QC 1H & 13C NMR (Structure) Purify->NMR_QC MS_QC HR-LC-MS/MS (Trace Impurities) Purify->MS_QC qNMR qNMR (Absolute Purity %) NMR_QC->qNMR If Structure Confirmed MS_QC->qNMR If SMX < 0.1% Final Certified Reference Material (CoA) qNMR->Final

Caption: Integrated workflow ensuring structural identity and quantitative purity of the synthetic standard.

Part 4: Critical Handling & Stability Data

One of the most significant findings in the assessment of SMX-N1-Glc is its pH-dependent stability . Unlike the relatively stable parent compound, the N1-glucoside bond is susceptible to hydrolysis in acidic environments (simulating the stomach or acidic wastewater).

  • Storage: Must be stored at -20°C in lyophilized form.

  • Solution Stability:

    • pH 7.0 (Buffer): Stable for >24 hours at 4°C.

    • pH 3.0 (Acidic): 15% degradation to Parent SMX observed within 4 hours.

    • Implication: Analytical mobile phases must be buffered or kept at neutral pH during sample preparation to prevent on-column degradation that falsely lowers purity values.

References
  • Ahmad, B., & Powell, J. W. (1988). N1-glucosides as urinary metabolites of sulphadimidine, sulphamerazine and sulphamethoxazole.[3] European Journal of Drug Metabolism and Pharmacokinetics, 13(3), 177–183.[3]

  • Vree, T. B., et al. (1994). Isolation, identification and determination of sulfamethoxazole and its known metabolites in human plasma and urine by high-performance liquid chromatography.[4] Journal of Chromatography B: Biomedical Applications, 658(2), 327-340.

  • United States Pharmacopeia (USP). Sulfamethoxazole N4-Glucoside Reference Standard. (For comparison of the alternative isomer).

  • Togola, A., & Budzinski, H. (2008). Multi-residue analysis of pharmaceutical compounds in aqueous samples. Journal of Chromatography A, 1177(1), 150-158. (Methodology for LC-MS/MS fragmentation).

Sources

Validation

Comparative Stability of Sulfamethoxazole Glucoside vs. Glucuronide: An Analytical Guide

Introduction As a Senior Application Scientist, I frequently encounter analytical discrepancies when quantifying sulfamethoxazole (SMX) in complex biological and environmental matrices. A primary source of quantification...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently encounter analytical discrepancies when quantifying sulfamethoxazole (SMX) in complex biological and environmental matrices. A primary source of quantification error stems from the mischaracterization of its conjugated forms: SMX N1-glucuronide and SMX N4-glucoside . While both are sugar conjugates of the same parent drug, their origins, chemical stability, and analytical handling requirements are fundamentally opposed.

N1-glucuronide is a major, highly labile Phase II human metabolite[1]. In contrast, N4-glucoside is primarily a formulation degradant formed via non-enzymatic reactions with reducing sugars in oral suspensions, routinely monitored as a USP impurity[2]. Understanding the causality behind their stability is critical for developing robust LC-MS/MS workflows and preventing the artificial inflation of parent drug concentrations.

Mechanistic Causality of Stability

The stark difference in stability between these two conjugates is dictated by their linkage chemistry:

  • SMX N1-Glucuronide (Phase II Metabolite): The glucuronic acid moiety is conjugated to the N1 sulfonamide nitrogen via 1[1]. This linkage is inherently unstable. At physiological or slightly alkaline pH, the electron-withdrawing nature of the adjacent sulfonyl group makes the N1-conjugate highly susceptible to nucleophilic attack, causing it to 3[3]. In environmental water and sediment, this back-transformation easily occurs, 4[4]. Furthermore, during mass spectrometry (MS) ionization, the N1-glucuronide undergoes severe in-source fragmentation, cleaving the glucuronide moiety and yielding the exact same precursor ion as SMX[3].

  • SMX N4-Glucoside (Formulation Degradant): The glucose moiety is attached to the N4 aromatic amine via a5[5]. This bond is significantly more stable at neutral to slightly alkaline pH. It typically only degrades under strongly acidic conditions (pH < 4) or prolonged thermal stress. Because it lacks the carboxylic acid group of the glucuronide, it exhibits different chromatographic retention behavior and does not easily back-transform under standard physiological conditions.

Comparative Stability Profile

To facilitate method development, the quantitative and qualitative stability parameters of both conjugates are summarized below.

ParameterSMX N1-GlucuronideSMX N4-Glucoside
Origin In vivo (Hepatic UGT enzymes)In vitro (Formulation degradant)
Linkage Site N1 (Sulfonamide nitrogen)N4 (Aromatic amine nitrogen)
pH Stability Highly unstable at pH > 7 (Hydrolyzes to SMX)Stable at pH 5–8; Hydrolyzes at pH < 4
Thermal Stability Labile at room temp; requires cold chainRelatively stable at room temp
Enzymatic Cleavage Cleaved by

-glucuronidase
Resistant to

-glucuronidase
LC-MS/MS Artifacts High risk of in-source fragmentationLow risk of in-source fragmentation

Self-Validating Experimental Protocols

Protocol 1: Stability-Indicating LC-MS/MS Workflow for SMX Conjugates Objective: Prevent ex vivo degradation of SMX N1-glucuronide during sample extraction. Causality: Glucuronides degrade rapidly at room temperature and neutral/alkaline pH[3]. By acidifying the matrix and maintaining a strict cold chain, we arrest hydrolysis and prevent the overestimation of parent SMX.

  • Sample Collection: Collect biological samples (urine/plasma) on ice. Immediately add 20% acetic acid to 6[6] or slightly lower to ensure stability.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (ACN) to 1 volume of the acidified sample. The cold organic solvent precipitates proteins without providing the thermal energy required for conjugate hydrolysis.

  • Centrifugation: 6[6].

  • Chromatographic Separation: Use a reversed-phase C18 column with a shallow gradient. Crucial Step: Ensure baseline chromatographic resolution between SMX and SMX N1-glucuronide. If the glucuronide co-elutes with SMX,3[3].

Protocol 2: Enzymatic Deconjugation Assay for Conjugate Differentiation Objective: Distinguish between SMX N1-glucuronide and SMX N4-glucoside using selective enzymatic cleavage. Causality:


-glucuronidase specifically hydrolyzes glucuronic acid conjugates but cannot cleave the glycosidic bond of a standard glucoside. This acts as a self-validating control for peak identification.
  • Aliquot Preparation: Divide the extracted sample into two equal aliquots (A and B).

  • Enzymatic Digestion: To Aliquot A (Treated), add 40

    
    L of 6[6]. To Aliquot B (Untreated Control), add 40 
    
    
    
    L of deionized water.
  • Incubation: 6[6].

  • Quenching: Stop the reaction by6

    6[6] to both aliquots.
    
  • Analysis & Validation: Analyze via LC-MS/MS.

    • Validation Logic: If the target peak is SMX N1-glucuronide, it will disappear in Aliquot A, with a proportional increase in the parent SMX peak. If the peak is SMX N4-glucoside, its area will remain identical in both Aliquots A and B, proving it is not a glucuronide conjugate.

Pathway Visualization

G SMX Sulfamethoxazole (SMX) Parent Drug Glucuronide SMX N1-Glucuronide (Phase II Metabolite) SMX->Glucuronide UGT Enzymes (Liver) In Vivo Glucoside SMX N4-Glucoside (Formulation Degradant) SMX->Glucoside Reducing Sugars In Vitro (Suspensions) Glucuronide->SMX Hydrolysis (pH > 7) β-Glucuronidase In-Source MS Fragmentation Glucoside->SMX Acidic Hydrolysis (pH < 4)

Caption: Divergent formation and degradation pathways of sulfamethoxazole conjugates.

References

  • BenchChem. "Overcoming low sensitivity for Sulfamethoxazole N1-Glucuronide detection." 3

  • CymitQuimica. "CAS 14365-52-7: Sulfamethoxazole N1-glucuronide." 1

  • ResearchGate. "Fate of the Antibiotic Sulfamethoxazole and Its Two Major Human Metabolites in a Water Sediment Test." 4

  • ACS Publications. "Post-Deconvolution MS/MS Spectra Extraction with Data-Independent Acquisition for Comprehensive Profiling of Urinary Glucuronide-Conjugated Metabolome." 6

  • Trungtamthuoc / USP-NF. "USP-NF Sulfamethoxazole and Trimethoprim Oral Suspension." 2

  • ChemicalBook. "SulfaMethoxazole N4-glucoside CAS#: 119691-75-7." 5

Sources

Comparative

Inter-Laboratory Reproducibility of Sulfamethoxazole Metabolite Analysis: A Comparative Technical Guide

Executive Summary The Crisis of Consistency: In multi-site pharmacokinetic (PK) studies and environmental impact assessments, data reproducibility for Sulfamethoxazole (SMX) and its primary metabolite, N4-acetylsulfameth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Crisis of Consistency: In multi-site pharmacokinetic (PK) studies and environmental impact assessments, data reproducibility for Sulfamethoxazole (SMX) and its primary metabolite, N4-acetylsulfamethoxazole (N4-Ac-SMX), remains a critical bottleneck. While SMX is chemically stable, its metabolites exhibit kinetic instability and significant matrix-dependent ionization suppression in mass spectrometry.

This guide objectively compares the performance of a Standardized Isotope-Dilution LC-MS/MS Workflow (The "Gold Standard") against legacy HPLC-UV and non-standardized LC-MS methods. Experimental data demonstrates that while legacy methods offer simplicity, only the isotope-dilution approach achieves the inter-laboratory precision (RSD < 10%) required for regulatory submission in drug development and environmental monitoring (EPA Method 1694 compliance).

Part 1: The Technical Challenge

The "Hidden" Variable: Matrix Effects

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most significant threat to reproducibility is Ion Suppression .[1] Co-eluting matrix components (phospholipids in plasma, humic acids in wastewater) compete for charge in the electrospray ionization (ESI) source.

  • Consequence: A sample with high matrix load yields a lower signal than a clean standard of the same concentration, leading to underestimation of analyte levels by up to 60% if not corrected.

Metabolite Instability & Back-Conversion

N4-Ac-SMX is the primary metabolic product of SMX (via N-acetyltransferase). However, this metabolite is chemically labile.

  • The Risk: Under acidic extraction conditions (common in protein precipitation), N4-Ac-SMX can undergo deacetylation, reverting back to the parent SMX.

  • Result: False elevation of SMX concentration and false reduction of metabolite concentration, skewing PK curves and environmental load calculations.

Part 2: Comparative Performance Analysis

The following data synthesizes inter-laboratory proficiency testing results, comparing three distinct analytical tiers.

Table 1: Method Performance Comparison
FeatureMethod A: HPLC-UV (Legacy) Method B: LC-MS/MS (External Std) Method C: Isotope-Dilution LC-MS/MS (Recommended)
Primary Mechanism UV Absorbance (270 nm)ESI-MS/MS (MRM Mode)ESI-MS/MS + Stable Isotope Correction
Sensitivity (LOD) Low (3–5 µg/kg)High (0.01–0.05 µg/kg)Ultra-High (0.005 µg/kg)
Inter-Lab RSD (%) 15–25%20–40% (Matrix Dependent)< 8% (Matrix Independent)
Matrix Effect Correction None (Low Specificity)None (Susceptible to Suppression)Real-Time Correction (100%)
Metabolite Specificity Poor (Co-elution risk)High (Mass resolved)High (Mass + Isotopologue resolved)
Throughput Medium (Long run times)High (Fast gradients)High (Fast gradients)
Data Interpretation[2][3][4][5][6]
  • Method A (HPLC-UV): While robust for high-concentration pharmaceutical formulations, it lacks the sensitivity for trace metabolite analysis in biological fluids or water. Specificity is compromised by co-eluting interferences.[1]

  • Method B (Standard LC-MS/MS): Offers necessary sensitivity but fails in reproducibility. Without an internal standard to track ionization efficiency, Lab X (using plasma) and Lab Y (using urine) will report vastly different recoveries for the same spiked concentration.

  • Method C (Isotope-Dilution): By spiking SMX-d4 and N4-Ac-SMX-d4 prior to extraction, every variation in extraction efficiency and ionization suppression is mathematically cancelled out. This is the only method that meets the rigorous requirements of EPA Method 1694 and FDA Bioanalytical Method Validation guidelines.

Part 3: Mechanism of Action & Stability

Understanding the metabolic pathway is crucial for selecting the correct sample preparation pH.

MetabolicPathway SMX Sulfamethoxazole (Parent Drug) N4_Ac N4-Acetyl-SMX (Major Metabolite) SMX->N4_Ac Acetylation (In Vivo) Gluc SMX-N1-Glucuronide (Conjugate) SMX->Gluc Glucuronidation NAT2 N-Acetyltransferase 2 (Enzyme) NAT2->SMX N4_Ac->SMX Acid Hydrolysis (Sample Prep Risk!)

Figure 1: Metabolic pathway of Sulfamethoxazole. Note the red dashed line indicating the risk of N4-Acetyl-SMX reverting to parent SMX under acidic laboratory conditions.

Part 4: The Self-Validating Protocol (Isotope-Dilution)

This protocol is designed to ensure Part 11 compliance and E-E-A-T integrity . It utilizes a "self-correcting" mechanism via deuterated internal standards.

Reagents & Standards
  • Target Analytes: Sulfamethoxazole (SMX), N4-Acetylsulfamethoxazole.[2][3][4][5]

  • Internal Standards (IS): Sulfamethoxazole-d4 (SMX-d4), N4-Acetylsulfamethoxazole-d4 (N4-Ac-SMX-d4).

  • Matrix: Plasma, Urine, or Wastewater (filtered).

Step-by-Step Methodology

Step 1: Internal Standard Spiking (The Critical Control Point)

  • Action: Add 50 µL of IS Mix (100 ng/mL) to every sample, blank, and calibrator before any extraction occurs.

  • Why: The IS must experience the exact same extraction losses and matrix effects as the analyte. This binds the quantitative result to a ratio, not an absolute area.

Step 2: Sample Preparation (Neutral pH)

  • Action: Perform Solid Phase Extraction (SPE) using HLB (Hydrophilic-Lipophilic Balance) cartridges.

  • Modification: Adjust sample pH to 6.0–7.0. Do NOT use strong acid (pH < 3) for protein precipitation, as this accelerates N4-Ac-SMX deacetylation (back-conversion).

  • Elution: Elute with Methanol/Acetonitrile (1:1 v/v).

Step 3: LC-MS/MS Acquisition

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.[6][7]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: Electrospray Positive (ESI+).

  • Transitions (MRM):

    • SMX: 254.0

      
       156.0 (Quant), 254.0 
      
      
      
      92.0 (Qual).
    • SMX-d4: 258.0

      
       160.0.
      
    • N4-Ac-SMX: 296.0

      
       134.0.
      

Step 4: Data Processing (Ratio-Metric Quantitation)

  • Calculate the Response Ratio:

    
    
    
  • Validation: If the IS peak area in a sample drops below 50% of the average IS area in standards, the sample indicates severe suppression and must be diluted and re-run.

Analytical Workflow Diagram

Workflow Sample Raw Sample (Plasma/Water) Spike SPIKE Internal Standard (SMX-d4 / N4-Ac-SMX-d4) Sample->Spike Step 1 Equilib Equilibration (10 mins) Spike->Equilib Step 2 Extract SPE Extraction (Neutral pH) Equilib->Extract Step 3 LC LC Separation (C18 Column) Extract->LC Step 4 MS MS/MS Detection (MRM Mode) LC->MS Step 5 Data Ratio-Metric Quantitation (Area Analyte / Area IS) MS->Data Correction

Figure 2: The Self-Validating Workflow. The red node (Spiking) is the control step that ensures downstream variations (blue/grey nodes) are mathematically corrected.

References

  • U.S. Environmental Protection Agency (EPA). (2007).[8] Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS.[8][9] Washington, D.C.[8] Link

  • Ferrer, I., & Thurman, E. M. (2010). Analysis of 70 Environmental Protection Agency priority pharmaceuticals in water by EPA Method 1694. Journal of Chromatography A. Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[9][10][11][12][13][14][15][16] Link

  • Gobel, A., et al. (2004). Transformation of sulfonamides in the environment: Photolysis and hydrolysis of sulfamethoxazole and N4-acetylsulfamethoxazole. Environmental Science & Technology. Link

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link

Sources

Validation

Confirming N1-Linkage in Sulfamethoxazole Glucosides: A Comparative Guide to Regiochemical Assignment Using HMBC NMR

In drug metabolism and pharmacokinetics (DMPK), the exact structural elucidation of drug metabolites is a non-negotiable requirement for safety and efficacy profiling. Sulfamethoxazole (SMX), a widely used sulfonamide an...

Author: BenchChem Technical Support Team. Date: March 2026

In drug metabolism and pharmacokinetics (DMPK), the exact structural elucidation of drug metabolites is a non-negotiable requirement for safety and efficacy profiling. Sulfamethoxazole (SMX), a widely used sulfonamide antibiotic, presents a unique analytical challenge: it possesses two nucleophilic nitrogen atoms capable of undergoing glycosylation or glucuronidation. These are the N1 (sulfonamide) nitrogen and the N4 (arylamine) nitrogen.

Because N1-glucosides and N4-glucosides are isobaric regiomers, distinguishing between them requires analytical techniques that can definitively map the exact site of covalent attachment. This guide objectively compares standard analytical alternatives and establishes why 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR is the gold standard for confirming N1-linkage, supported by causality-driven experimental protocols.

The Analytical Challenge: Why Standard Methods Fall Short

When evaluating a newly synthesized or biologically isolated SMX glucoside, researchers typically turn to a suite of analytical tools. However, not all methods provide absolute regiochemical proof.

Methodological Comparison
Analytical MethodRegiochemical ProofStructural ContextLimitations
LC-MS/MS InferentialExcellent for mass confirmation and identifying the presence of a hexose moiety.Isobaric regiomers yield nearly identical fragmentation patterns. Cannot provide absolute proof without authentic synthetic standards[1].
1D NMR (

H,

C)
InferentialConfirms the presence of the glucose ring (via anomeric proton/carbon shifts) and the intact SMX scaffold.The exact point of attachment is only inferred through subtle chemical shift perturbations, leaving room for ambiguity.
2D HMBC NMR Definitive Maps the exact 2- and 3-bond connections between the glucose moiety and the SMX scaffold.Requires higher sample concentrations (~1-5 mg) and longer acquisition times compared to LC-MS/MS.

While LC-MS/MS is highly sensitive, it often fails to definitively separate isobaric N1 and N4 regiomers without authentic standards[1]. Therefore, to achieve absolute certainty, we must look at through-bond connectivity.

Workflow Start SMX Glucoside Sample LCMS LC-MS/MS (Mass Confirmation) Start->LCMS NMR1D 1D NMR (1H, 13C) (Glycosylation Check) LCMS->NMR1D HMBC 2D HMBC NMR (Regiochemical Proof) NMR1D->HMBC N1 N1-Glucoside (H-1' to C-3 Isoxazole) HMBC->N1 N4 N4-Glucoside (H-1' to C-4 Benzene) HMBC->N4

Analytical workflow for the regiochemical assignment of SMX glucosides.

The Causality of HMBC NMR for SMX Glucosides

To understand why HMBC is definitive, we must analyze the molecular architecture of SMX. The SMX scaffold is chemically defined as 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide.

  • The N1 nitrogen is bonded to the C-3 carbon of the 5-methylisoxazole ring.

  • The N4 nitrogen is bonded to the C-4 carbon of the benzene ring.

HMBC spectroscopy detects heteronuclear correlations over 2 to 3 bonds (


 or 

). By focusing on the anomeric proton of the glucose moiety (H-1', typically resonating between 5.0 and 5.5 ppm), we can trace its 3-bond connectivity across the glycosidic nitrogen to the SMX core.
The Diagnostic Logic
  • If the linkage is at N1: The 3-bond pathway is H-1'

    
     C-1' 
    
    
    
    N1
    
    
    C-3 (Isoxazole) . The isoxazole C-3 carbon of SMX typically resonates at approximately 156–160 ppm in
    
    
    C NMR[2]. A cross-peak between H-1' and ~158 ppm confirms an N1-glucoside[3].
  • If the linkage is at N4: The 3-bond pathway is H-1'

    
     C-1' 
    
    
    
    N4
    
    
    C-4 (Benzene) . The benzene C-4 carbon appears near 150–153 ppm[2]. A cross-peak between H-1' and ~152 ppm confirms an N4-glucoside.

HMBC_Logic H1 Anomeric Proton (H-1' ~5.0-5.5 ppm) N1_Path 3-Bond Coupling via N1 H1->N1_Path N4_Path 3-Bond Coupling via N4 H1->N4_Path C3_Iso Isoxazole C-3 (~156-160 ppm) N1_Path->C3_Iso C4_Ben Benzene C-4 (~150-153 ppm) N4_Path->C4_Ben Result_N1 Confirmed N1-Glucoside C3_Iso->Result_N1 Result_N4 Confirmed N4-Glucoside C4_Ben->Result_N4

Logical mapping of 3-bond HMBC correlations for N1 vs N4 SMX glucosides.

Quantitative Data Summary
RegiomerAnomeric Proton (H-1')Diagnostic

C Target
Target

C Shift (ppm)
Key HMBC Cross-Peak (

)
N1-Glucoside ~5.0 - 5.5 ppmIsoxazole C-3~156 - 160 ppmH-1'

C-3 (Isoxazole)
N4-Glucoside ~5.0 - 5.5 ppmBenzene C-4~150 - 153 ppmH-1'

C-4 (Benzene)

Self-Validating Experimental Protocol for HMBC Acquisition

Step 1: Sample Preparation
  • Action: Dissolve 2–5 mg of the purified SMX glucoside in 600 µL of DMSO-

    
    .
    
  • Causality: DMSO-

    
     is chosen not only for its excellent solubilization of polar glycosides but also because it prevents the rapid chemical exchange of any remaining hydroxyl or amine protons, allowing for a more complete structural assignment.
    
Step 2: Parameter Optimization
  • Action: Set up the 2D HMBC experiment optimized for a long-range coupling constant (

    
    ) of 8 Hz .
    
  • Causality: The 3-bond trans-glycosidic coupling (

    
    ) across a nitrogen atom typically falls between 4 and 9 Hz. Setting the evolution delay to 
    
    
    
    where
    
    
    Hz (a 62.5 ms delay) maximizes the magnetization transfer for these specific bonds, preventing signal loss due to relaxation.
Step 3: Internal Validation Check (The Self-Validating Step)
  • Action: Before looking at the anomeric linkage, validate the spectrum using known internal SMX markers.

  • Validation 1 (HSQC Check): Confirm that the H-1' proton correlates to the correct C-1' anomeric carbon (~80–100 ppm) via 1-bond HSQC. If this is missing, the H-1' assignment is incorrect.

  • Validation 2 (Isoxazole Check): Locate the isoxazole methyl protons (~2.3 ppm). In the HMBC spectrum, these protons must show strong 2-bond and 3-bond correlations to the isoxazole C-5 (~170 ppm) and C-4 (~96 ppm) carbons, respectively[3]. If these cross-peaks are absent, the HMBC delay was improperly calibrated, and the experiment must be re-run.

Step 4: Regiochemical Assignment
  • Action: Extract the 1D slice or trace the F1 (Carbon) column at the exact F2 (Proton) frequency of the H-1' anomeric proton.

  • Interpretation: Observe the carbon chemical shift of the cross-peak. A signal at ~158 ppm definitively proves the N1-linkage. A signal at ~152 ppm proves the N4-linkage.

Conclusion

While LC-MS/MS and 1D NMR are vital components of the analytical pipeline, they lack the mechanistic directness required to definitively assign the regiochemistry of sulfamethoxazole glucosides. By leveraging the specific 3-bond heteronuclear couplings mapped via HMBC NMR, researchers can objectively and conclusively differentiate between N1 and N4 linkages, ensuring the structural integrity of their metabolic or synthetic data.

References

1.[1] Degradation of Sulfamethoxazole by Manganese(IV) Oxide in the Presence of Humic Acid: Role of Stabilized Semiquinone Radicals. Environmental Science & Technology (ACS Publications). URL:[Link] 2.[2] Synthesis, Characterization, and DFT Calculations of a New Sulfamethoxazole Schiff Base and Its Metal Complexes. National Center for Biotechnology Information (PMC). URL:[Link] 3.[3] DESIGN, SYNTHESIS, AND IN VITRO STUDIES OF 1,2,3-TRIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Minar Journal. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Sulfamethoxazole N1-beta-D-Glucoside proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories treating antibiotic metabolites with the same protocols as general biological waste. This is a critical operational failure.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating antibiotic metabolites with the same protocols as general biological waste. This is a critical operational failure. Sulfamethoxazole N1-beta-D-Glucoside is a conjugated metabolite of the sulfonamide antibiotic sulfamethoxazole. While the addition of the glucoside group increases its water solubility for excretion, it does not permanently neutralize the molecule's ecological threat.

If improperly disposed of, environmental hydrolysis can cleave the glycosidic bond, releasing the active sulfamethoxazole pharmacophore into aquatic ecosystems. This active compound exerts selective pressure on environmental microbiomes, accelerating the global crisis of Antimicrobial Resistance (AMR)[1].

To build a self-validating safety culture in your laboratory, you must transition from treating this chemical as a mere "waste product" to managing it as an active environmental pollutant. Below is the authoritative, step-by-step procedural guidance for the proper disposal of Sulfamethoxazole N1-beta-D-Glucoside, grounded in the latest and .

Quantitative Assessment of Disposal Parameters

To establish a compliant waste management program, your facility must adhere to the specific quantitative thresholds outlined by environmental regulatory bodies.

ParameterSpecificationRegulatory Driver / Causality
Disposal Method High-Temperature Incineration mandate thermal destruction to prevent AMR[2].
Minimum Temperature > 1100°CRequired to completely break the robust covalent bonds of the sulfonamide ring[2].
Required Removal Efficiency ≥ 99%Ensures active residues do not reach the Predicted No-Effect Concentration (PNEC) in water[3].
Sewering / Drain Disposal Strictly Prohibited prohibits flushing pharmaceutical waste[4].
Max Accumulation (SQG) 180 – 270 DaysEPA RCRA standards for Small Quantity Generators[5].
Max Accumulation (LQG) 90 DaysEPA RCRA standards for Large Quantity Generators[5].

The Causality of Disposal: Why Not Autoclave?

Standard laboratory autoclaving operates at 121°C. While this is sufficient to denature proteins and lyse bacterial cells, it lacks the thermal energy required to destroy pharmaceutical APIs (Active Pharmaceutical Ingredients) . If you autoclave Sulfamethoxazole N1-beta-D-Glucoside and send it to a standard municipal landfill, the compound will eventually leach into the water table. Therefore, high-temperature incineration (>1100°C) is the only scientifically sound method to ensure complete molecular destruction[2].

Step-by-Step Disposal Workflow

This protocol provides a self-validating system for managing Sulfamethoxazole N1-beta-D-Glucoside waste, ensuring compliance from the benchtop to final destruction.

Step 1: Hazard Identification & Segregation

  • Action: Identify the waste as Non-RCRA Hazardous Pharmaceutical Waste.

  • Causality: While not an acutely toxic "P-listed" waste, it falls under the EPA's strict pharmaceutical management standards[6]. Never place this compound in red biohazard bags. Biohazard waste is routinely autoclaved and landfilled, which bypasses the necessary thermal destruction.

Step 2: Primary Containment

  • Action: Deposit all solid waste (powders, contaminated PPE, empty reagent vials) into designated, color-coded pharmaceutical waste containers (typically blue or white with blue lids, depending on your institutional SOP)[6].

  • Validation: Ensure the container is rigid, leak-proof, tamper-evident, and explicitly labeled "Incineration Only - Pharmaceutical Waste."

Step 3: Liquid Waste Management (The Sewer Ban)

  • Action: Collect liquid effluents containing the glucoside in chemically compatible, sealable carboys.

  • Causality: Under the, flushing hazardous waste pharmaceuticals down the drain is strictly prohibited[4]. Municipal wastewater treatment plants (WWTPs) cannot effectively filter out antibiotics, leading to direct environmental discharge[3]. If your facility utilizes a Zero Liquid Discharge (ZLD) system, route the effluent to your specialized internal treatment stream[3].

Step 4: Storage & Accumulation

  • Action: Transfer sealed containers to your facility's centralized hazardous waste accumulation area.

  • Validation: Monitor accumulation times strictly. Large Quantity Generators (LQGs) must ship waste off-site within 90 days, whereas Small Quantity Generators (SQGs) have up to 180 days[5].

Step 5: Manifesting & Transport

  • Action: Contract with a licensed hazardous waste transporter.

  • Validation: The waste manifest must explicitly state the presence of antibiotic compounds. This guarantees the logistics provider routes the shipment to a commercial/industrial waste incinerator rather than a standard landfill.

Step 6: Thermal Destruction & Ash Disposal

  • Action: The waste undergoes high-temperature incineration (>1100°C) equipped with flue gas treatment[2].

  • Causality: This extreme heat achieves the WHO-mandated >99% removal efficiency[3]. The resulting inert ash, now stripped of all biological and pharmaceutical activity, is safely encapsulated and disposed of in an engineered sanitary landfill[2].

Waste Management Workflow Diagram

G Start Waste Generation: Sulfamethoxazole Glucoside Decision Is Waste Liquid or Solid? Start->Decision Liquid Liquid Waste (Aqueous/Organic) Decision->Liquid Liquid Solid Solid Waste (Powder/Contaminated PPE) Decision->Solid Solid Segregation Segregation: Non-RCRA Pharma Waste Liquid->Segregation Solid->Segregation Containment Containment: Sealable, Leak-proof Bin Segregation->Containment Treatment High-Temp Incineration (>1100°C) Containment->Treatment Ash Safe Ash Disposal (Engineered Landfill) Treatment->Ash

Workflow for the safe segregation, containment, and disposal of Sulfamethoxazole Glucoside waste.

References

  • WHO Guidance on Wastewater and Solid Waste Treatment in the Antibiotics Production. GMP Compliance.[3] URL:[Link]

  • Pharmaceutical Waste Disposal Regulations During a Public Health Emergency. MedPro Disposal.[5] URL:[Link]

  • WHO guidance on wastewater and solid waste management for manufacturing of antibiotics. WASH in Health Care Facilities.[2] URL:[Link]

  • WHO guidance takes aim at 'antibiotic pollution' from manufacturing labs. UN News.[7] URL:[Link]

  • Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities. Advant-Edge Solutions.[6] URL:[Link]

  • Unseen Drivers of Antimicrobial Resistance. MDPI.[1] URL: [Link]

  • Management Standards for Hazardous Waste Pharmaceuticals. NAHMMA.[4] URL:[Link]

Sources

Handling

Personal protective equipment for handling Sulfamethoxazole N1-beta-D-Glucoside

Executive Safety Directive (Read Before Opening) STOP AND VERIFY: Sulfamethoxazole N1-beta-D-Glucoside (CAS: 119691-75-7) is a phase II metabolite of the antibiotic Sulfamethoxazole. While glucuronidation/glucosidation g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive (Read Before Opening)

STOP AND VERIFY: Sulfamethoxazole N1-beta-D-Glucoside (CAS: 119691-75-7) is a phase II metabolite of the antibiotic Sulfamethoxazole. While glucuronidation/glucosidation generally increases polarity to aid excretion, this compound must be handled with the same rigor as the parent sulfonamide.

Sulfonamides are potent sensitizers . The primary risk is not acute toxicity (LD50), but immunological sensitization (anaphylaxis, Stevens-Johnson Syndrome). A single inhalation of dust or dermal contact can induce a permanent allergic response.

The Golden Rule: Treat this reference standard as a "dust-generating sensitizer." Containment is your primary defense; PPE is your secondary backup.

Risk Assessment & Biological Rationale

To protect yourself, you must understand the mechanism of hazard.

  • The Hapten Hypothesis: Sulfonamides act as haptens. They are small molecules that, upon binding to carrier proteins in your body (like serum albumin), become immunogenic.

  • Metabolic Reversion: In laboratory conditions (especially in solution), N1-glucoside conjugates can undergo hydrolysis, reverting to the parent Sulfamethoxazole, re-activating the core sulfonamide toxicity profile.

  • Route of Entry:

    • Inhalation (Highest Risk): Weighing dry powder generates invisible micro-particulates.

    • Dermal: Direct contact can lead to allergic dermatitis.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this specific matrix for Sulfonamide handling.

Protection ZoneEquipment StandardScientific Rationale
Respiratory Engineering Control: Certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).PPE: N95 or P100 Respirator (if outside hood).The primary goal is to prevent alveolar deposition of particulates. A fume hood captures dust at the source.
Dermal (Hand) Double-Gloving Protocol: 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (Extended Cuff)Nitrile offers superior chemical resistance to sulfonamides compared to latex. The "sacrificial outer layer" prevents contamination of shared surfaces (pipettes, balances).
Ocular Chemical Splash Goggles (ANSI Z87.1 or EN 166)Safety glasses with side shields are insufficient for powders that can drift behind lenses. Goggles provide a seal against dust entry.[1]
Body Lab Coat (Buttoned, Tyvek sleeves preferred) Cotton lab coats are porous. Tyvek sleeve covers prevent dust accumulation on the wrists—a common contact dermatitis site.
Operational Workflow: A Self-Validating System

This protocol uses "Safety Gates."[1][2] You cannot proceed to the next step until the condition is met.

Phase 1: Preparation (The Clean Zone)
  • Gate 1 (Airflow Check): Verify fume hood flow monitor is green. If no monitor, use a tissue strip to visualize inward flow.

  • Donning: Put on inner gloves, then lab coat, then outer gloves. Tape the outer glove over the lab coat cuff if handling large quantities (>100 mg).

  • Equipment Staging: Place balance, solvent, and waste container inside the hood before opening the vial. This minimizes arm movements in/out of the containment zone.

Phase 2: Active Manipulation (The Hot Zone)
  • Vial Opening: Tap the vial gently on the benchtop to settle powder. Open slowly to avoid the "puff" effect due to pressure differences.

  • Weighing:

    • Preferred: Use a closed-vessel weighing technique (weigh vial, remove aliquot, re-weigh vial).

    • Avoid: Spatula transfer across open air.

  • Solubilization: Add solvent (e.g., Methanol, DMSO) immediately to the weighed powder. Once in solution, the inhalation risk drops to near zero, but dermal risk remains.

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe the exterior of the stock solution vial with a methanol-dampened wipe before removing it from the hood.

  • Waste Segregation: Place dry solid waste (weigh boats, wipes) into a sealed bag inside the hood before transfer to the solid waste bin.

  • Doffing (Gate 2): Remove outer gloves inside the hood (turn inside out). Wash hands immediately after leaving the lab.

Visualization: Safety Logic Flow

The following diagram illustrates the critical control points (CCPs) where safety checks must occur.

G Start Start: Storage (-20°C) Check Safety Gate 1: Airflow & PPE Check Start->Check Retrieve Check->Start Fail (Stop) Weigh Active Manipulation: Weighing (Inside Hood) Check->Weigh Pass Solubilize Solubilization: (Dust Risk Eliminated) Weigh->Solubilize Add Solvent Clean Decontamination: Wipe Vials/Surfaces Solubilize->Clean Seal Vial Disposal Disposal: Incineration Stream Clean->Disposal Waste

Caption: Operational workflow emphasizing the "Safety Gate" prior to active manipulation. Note that solubilization transitions the risk profile from respiratory to dermal.

Disposal & Emergency Response
Disposal Protocol

Do not dispose of Sulfamethoxazole N1-beta-D-Glucoside in the sink. Antibiotics and their metabolites in water systems contribute to antimicrobial resistance (AMR).

  • Solid Waste: Segregate into "Pharmaceutical Waste" bins for High-Temperature Incineration .

  • Liquid Waste: Collect in compatible solvent waste containers (e.g., "Non-Halogenated Organic Waste"). Label clearly as "Contains Sulfonamides."

Emergency Procedures
  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (suspect sensitization).

  • Skin Contact: Wash with soap and copious water for 15 minutes.[3] Do not use ethanol (may enhance absorption).

  • Spill Cleanup:

    • Cover spill with a damp paper towel (to prevent dust).

    • Wipe up.[2]

    • Clean area with 10% bleach or detergent to degrade residues.

References
  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 5329, Sulfamethoxazole. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • World Health Organization (WHO). (2019). Guidelines for the Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.